DMTr-TNA A(Bz)-amidite
Description
Propriétés
Formule moléculaire |
C46H50N7O7P |
|---|---|
Poids moléculaire |
843.9 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1 |
Clé InChI |
QDGHMYBPKHSPSZ-BZWOVQDPSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Foundational & Exploratory
The Cornerstone of Xeno-Nucleic Acid Synthesis: A Technical Guide to DMTr-TNA A(Bz)-amidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, commonly known as DMTr-TNA A(Bz)-amidite. This key phosphoramidite (B1245037) monomer is instrumental in the synthesis of α-L-threofuranosyl nucleic acid (TNA), a synthetic xeno-nucleic acid (XNA) with significant potential in therapeutics, diagnostics, and synthetic biology. TNA's unique threose sugar backbone, which is one atom shorter than the ribose or deoxyribose found in RNA and DNA, confers remarkable properties, including enhanced stability and resistance to enzymatic degradation.
Core Properties and Structure
This compound is a cornerstone for introducing adenine (B156593) bases into a growing TNA oligonucleotide chain during solid-phase synthesis. Its structure is meticulously designed with protective groups to ensure specific and efficient coupling.
The molecule consists of three key components:
-
α-L-threofuranosyl sugar: This four-membered ring structure imparts a conformational rigidity that enhances the stability of the resulting TNA duplexes.[1]
-
Protective Groups:
-
Phosphoramidite Linkage: The 3'-O-(2-cyanoethoxy)(diisopropylamino)phosphino group is crucial for the coupling reaction to the 5'-hydroxyl of the growing TNA strand.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C46H50N7O7P | [1][2][3] |
| Molecular Weight | 843.9 g/mol | [1][2][3] |
| CAS Number | 325683-93-0 | [2] |
| Appearance | White or off-white solid | [4] |
| Solubility | Freely soluble in anhydrous acetonitrile (B52724) (>50 mg/mL) and dichloromethane; insoluble in aqueous buffers. Sparingly soluble in DMSO and ethanol. | [1][2] |
| Storage Stability | Stable at -20°C under argon for over 12 months. Degrades upon exposure to moisture, acids, or elevated temperatures (>40°C). | [1][3] |
| UV-Vis Absorption (λmax) | 260 nm (adenine chromophore) | [1] |
| Molar Extinction Coefficient (ε) | 15,400 L·mol⁻¹·cm⁻¹ | [1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of TNA Oligonucleotides
This compound is utilized in standard automated solid-phase oligonucleotide synthesis.[5][6] The synthesis cycle involves four key steps: deprotection, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase TNA Synthesis
-
Deprotection: The 5'-DMTr group of the nucleotide bound to the solid support is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: A 0.1 M solution of this compound in anhydrous acetonitrile is activated by an activator, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion sequences in the final oligonucleotide product.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, such as a solution of 0.02 M iodine in a mixture of THF, water, and pyridine.[1]
This cycle is repeated until the desired TNA oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and the base-protecting groups are removed. Purification is typically performed using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[7]
Coupling Efficiency
The choice of activator can significantly impact the coupling efficiency of this compound.
| Activator | Reaction Time (min) | Coupling Yield (%) | Purity (HPLC) (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 | 99.2 |
| Dicyanoimidazole (DCI) | 15 | 95.1 | 97.8 |
| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 | 96.5 |
Data adapted from Vulcanchem.[1]
The workflow for solid-phase TNA oligonucleotide synthesis is depicted in the following diagram.
Caption: Workflow of TNA oligonucleotide synthesis.
Performance and Applications of TNA Oligonucleotides
TNA oligonucleotides synthesized using this compound exhibit unique and advantageous properties compared to their natural DNA and RNA counterparts.
Hybridization and Stability
TNA can form stable duplexes with itself, as well as with complementary DNA and RNA strands, following Watson-Crick base pairing rules.[8][9]
| Duplex Type | Melting Temperature (Tₘ) | Thermodynamic Stability (ΔG°) | Mismatch Discrimination (ΔTₘ) |
| TNA:DNA | 2–5°C higher than DNA:DNA | -9.2 kcal/mol | 8–12°C for single-base mismatches |
| DNA:DNA | Baseline | -7.8 kcal/mol | 4–6°C for single-base mismatches |
Data adapted from Vulcanchem.[1]
The enhanced thermal stability of TNA:DNA duplexes is attributed to the reduced conformational flexibility of the threose sugar backbone, which promotes better base stacking.[1]
Nuclease Resistance
A significant advantage of TNA is its high resistance to enzymatic degradation. TNA oligonucleotides have been shown to retain over 80% integrity after 24 hours of incubation in 10% fetal bovine serum, whereas DNA is completely degraded within 2 hours.[1] This property makes TNA a promising candidate for in vivo therapeutic applications.
Applications in Research and Drug Development
The unique characteristics of TNA open up a wide range of applications for researchers, scientists, and drug development professionals:
-
Therapeutic Aptamers: TNA's high stability and binding affinity make it an excellent candidate for the development of therapeutic aptamers that can bind to specific molecular targets with high precision.[9][10]
-
Antisense Therapy: TNA-based antisense oligonucleotides are being investigated for their potential to silence gene expression with high specificity and longevity.[7][9]
-
Diagnostics: The enhanced mismatch discrimination of TNA probes can lead to the development of more accurate and sensitive diagnostic assays.[11]
-
Synthetic Biology: TNA serves as a valuable tool in synthetic biology for constructing artificial genetic systems and studying the fundamental principles of heredity and evolution.[10]
-
Gene Silencing: Engineered TNA-based enzymes have demonstrated the ability to selectively cleave RNA substrates, offering a novel approach for gene silencing in therapeutic contexts, such as targeting mutant EGFR mRNA in cancer cells.[9]
While TNA-based therapeutics are still in the developmental stages, the unique properties conferred by the threose backbone, enabled by high-quality synthesis using monomers like this compound, position TNA as a highly promising platform for the next generation of nucleic acid-based drugs and research tools. There is ongoing research into the development of novel therapies targeting cancer and other diseases.[12][13]
References
- 1. This compound () for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. DMTr-TNA-C(Bz)-amidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 10. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. tnatherapeutics.com [tnatherapeutics.com]
- 13. tnatherapeutics.com [tnatherapeutics.com]
An In-Depth Technical Guide to DMTr-TNA A(Bz)-amidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, commonly known as DMTr-TNA A(Bz)-amidite. Threose Nucleic Acid (TNA) is a synthetic genetic polymer with a simplified four-carbon threose sugar backbone, offering unique properties that make it a compelling candidate for various research and therapeutic applications. This document details the structure and properties of the adenosine (B11128) phosphoramidite (B1245037) building block, this compound, and provides protocols for its use in oligonucleotide synthesis.
Core Structure and Physicochemical Properties
This compound is a key monomer used in the chemical synthesis of TNA oligonucleotides.[1][2][3] Its structure is comprised of three essential components: an α-L-threofuranosyl sugar, a protected adenine (B156593) base, and a phosphoramidite group.[4]
-
Threose Sugar Backbone: The defining feature of TNA is the α-L-threofuranosyl sugar, which has a four-carbon ring structure. This is in contrast to the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively.[4][5] This altered backbone geometry imparts significant conformational rigidity.[4]
-
Protecting Groups: To ensure specific and efficient synthesis, several protecting groups are employed:
-
Dimethoxytrityl (DMTr): A bulky, acid-labile group attached to the 3'-hydroxyl of the threose sugar. It protects this hydroxyl group during the coupling reaction and is removed in a controlled manner to allow for the addition of the next nucleotide.[4]
-
Benzoyl (Bz): This group protects the exocyclic amine of the adenine base, preventing unwanted side reactions during synthesis.[4]
-
Diisopropylamino and Cyanoethyl: These groups are part of the phosphoramidite moiety at the 2'-position, which is activated for coupling to the growing oligonucleotide chain.[4]
-
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The unique structural features of TNA, synthesized using monomers like this compound, result in distinct physicochemical and biological properties compared to native DNA.
| Property | Value/Observation | Comparison to DNA | Reference |
| Molecular Formula | C46H50N7O7P | - | [4][6][7] |
| Molecular Weight | 843.9 g/mol | - | [4][6][7] |
| Melting Temperature (Tₘ) of TNA:DNA duplexes | 2–5°C higher | Higher stability | [4] |
| Single-Base Mismatch Discrimination (ΔTₘ) | 8–12°C | 4–6°C for DNA probes | [4] |
| Thermodynamic Stability (ΔG°) of TNA:DNA duplexes | -9.2 kcal/mol | -7.8 kcal/mol for DNA:DNA | [4] |
| Nuclease Resistance (in 10% fetal bovine serum) | >80% integrity after 24h | Complete degradation within 2h | [4] |
| Coupling Efficiency (Mechanochemical Synthesis) | 97% | 93% in solution-phase | [4] |
Experimental Protocols
The primary application of this compound is in the solid-phase synthesis of TNA oligonucleotides using the phosphoramidite method.[1][2][3][4] This process is typically automated on a standard DNA synthesizer.[1][2][3]
Standard Solid-Phase TNA Oligonucleotide Synthesis
This protocol outlines the key steps in a single synthesis cycle for the addition of one TNA monomer.
1. Support Material:
-
Controlled Pore Glass (CPG) is a common solid support.[4]
2. Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[4]
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).
-
Monomer Solution: 0.1 M this compound in anhydrous Acetonitrile.[4]
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[4]
-
Washing Solution: Anhydrous Acetonitrile.
3. Synthesis Cycle:
-
Step 1: Deblocking (Detritylation)
-
The solid support with the growing oligonucleotide chain is treated with the deblocking solution to remove the DMTr protecting group from the 5'-hydroxyl (or in the case of TNA's 3'->2' synthesis, the terminal hydroxyl group).[4]
-
This exposes a free hydroxyl group for the next coupling reaction.
-
The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMTr cation.
-
-
Step 2: Coupling
-
The this compound solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This intermediate reacts with the free hydroxyl group on the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.
-
This reaction is typically allowed to proceed for 10 minutes at room temperature.[4]
-
-
Step 3: Capping
-
Following the coupling step, a small percentage of the free hydroxyl groups may not have reacted.
-
To prevent the formation of deletion mutations in the final oligonucleotide, these unreacted groups are permanently blocked by acetylation.
-
This is achieved by treating the support with the capping solutions.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.
-
The oxidizing solution is passed through the column, converting the P(III) to a P(V) species.[4]
-
-
Step 5: Washing
-
The support is washed with anhydrous acetonitrile to remove any residual reagents before the next cycle begins.
-
This cycle is repeated until the desired TNA oligonucleotide sequence is synthesized.
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: The synthesized TNA is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Base Deprotection: The same ammonium hydroxide treatment also removes the benzoyl protecting groups from the adenine bases.
-
Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.
-
Purification: The final TNA oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
Visualized Workflows
TNA Oligonucleotide Synthesis Cycle
The following diagram illustrates the logical flow of the solid-phase synthesis cycle for TNA oligonucleotides.
Caption: Workflow for solid-phase TNA oligonucleotide synthesis.
This comprehensive guide provides essential information for researchers and professionals working with TNA and its phosphoramidite building blocks. The unique properties of TNA make it a valuable tool in the fields of synthetic biology, diagnostics, and therapeutics.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 4. This compound () for sale [vulcanchem.com]
- 5. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Core Principles of Threose Nucleic Acid (TNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively. This structural modification confers upon TNA a remarkable resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the fundamental principles of TNA synthesis, encompassing both chemical and enzymatic methodologies. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of TNA.
Chemical Synthesis of TNA
The predominant method for the chemical synthesis of TNA oligonucleotides is the phosphoramidite (B1245037) method, a well-established technique for solid-phase synthesis of nucleic acids.[1][2][3] This process involves the sequential addition of protected TNA monomer units to a growing chain attached to a solid support. The key steps in this process are the synthesis of the TNA phosphoramidite monomers and the subsequent solid-phase oligonucleotide synthesis.
TNA Phosphoramidite Monomer Synthesis
The synthesis of TNA phosphoramidite monomers is a multi-step process that begins with a readily available starting material, L-ascorbic acid. The overall yield for the synthesis of TNA nucleosides is in the range of 16-23%, depending on the specific nucleobase.[4]
The key stages in TNA phosphoramidite monomer synthesis are:
-
Synthesis of the Protected Threofuranosyl Sugar: This process commences with L-ascorbic acid and involves a series of four chemical transformations to produce the protected threofuranosyl sugar.[1][5][6]
-
Glycosylation: The protected sugar is then coupled with a nucleobase (adenine, guanine, cytosine, or thymine) through a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the desired threofuranosyl nucleoside.[1][3][7]
-
Protection of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group. This step is crucial for directing the subsequent phosphitylation to the correct position. A published protocol for the DMTr protection of a guanosine (B1672433) TNA nucleoside reported a yield of 61%.[8]
-
Phosphitylation: The final step in monomer synthesis is the introduction of a phosphoramidite group at the 2'-position of the sugar. This is achieved by reacting the DMTr-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA). A 47% yield has been reported for the phosphitylation of a guanosine TNA monomer.[8]
The following diagram illustrates the general workflow for TNA phosphoramidite monomer synthesis:
Caption: Workflow for TNA phosphoramidite monomer synthesis.
Solid-Phase TNA Oligonucleotide Synthesis
TNA oligonucleotides are synthesized on an automated DNA synthesizer, such as the ABI 3400, using the phosphoramidite monomers.[1][8][9][10] The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.
The four main steps in each cycle of solid-phase synthesis are:
-
Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to the solid support.
-
Coupling: The next TNA phosphoramidite monomer is activated and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
The following diagram illustrates the solid-phase synthesis cycle:
Caption: The four-step cycle of solid-phase TNA synthesis.
Enzymatic Synthesis of TNA
Enzymatic methods offer an alternative approach to TNA synthesis, utilizing engineered DNA polymerases to incorporate threose nucleotide triphosphates (tNTPs) into a growing nucleic acid chain. This method is particularly useful for generating longer TNA sequences and for studying the properties of TNA in biological systems.
Polymerase-Mediated TNA Synthesis
Therminator DNA polymerase, a variant of the 9°N DNA polymerase, has been shown to be an efficient enzyme for the DNA-template-dependent synthesis of TNA.[11][12] This polymerase can synthesize TNA oligomers of at least 80 nucleotides in length with high fidelity.[1][11]
The key components of a typical polymerase-mediated TNA synthesis reaction are:
-
DNA Template: A single-stranded DNA molecule that provides the sequence information for the TNA synthesis.
-
Primer: A short DNA oligonucleotide that is complementary to a region of the template and provides a starting point for the polymerase.
-
Therminator DNA Polymerase: The enzyme that catalyzes the polymerization reaction.
-
tNTPs: Threose nucleoside triphosphates (tATP, tGTP, tCTP, tTTP) are the building blocks for the TNA strand.
-
Reaction Buffer: Provides the optimal conditions (pH, salt concentration) for the polymerase activity.
The following diagram illustrates the workflow for enzymatic TNA synthesis:
Caption: Workflow for enzymatic TNA synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to TNA synthesis.
Table 1: Yields in TNA Phosphoramidite Monomer Synthesis
| Synthesis Step | Nucleoside | Protecting Group | Reported Yield (%) | Reference |
| Overall Nucleoside Synthesis | A, C, G, T | Various | 16 - 23 | [4] |
| 3'-DMTr Protection | Guanosine | - | 61 | [8] |
| 2'-Phosphitylation | Guanosine | - | 47 | [8] |
Table 2: Coupling Efficiency in Solid-Phase TNA Synthesis
| TNA Monomer | Protecting Group on Guanine | Coupling Conditions | Coupling Efficiency (%) | Reference |
| tG phosphoramidite | Acetyl (less bulky) | 5-min coupling, 50 mM | Higher | [8][13] |
| tG phosphoramidite | DPC and Acetyl (bulky) | 5-min coupling, 50 mM | Lower | [8][13] |
Table 3: Fidelity of Enzymatic TNA Synthesis
| Polymerase | Error Rate (mutations/bp/doubling) | Reference |
| Therminator DNA Polymerase (TNA synthesis) | High fidelity, sufficient for in vitro selection | [1][11] |
| Taq DNA Polymerase (DNA synthesis) | ~1 x 10⁻⁵ to 2 x 10⁻⁴ | [14] |
| Phusion DNA Polymerase (DNA synthesis) | 1.58 x 10⁻⁶ | [15] |
Experimental Protocols
Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis on an ABI 3400 DNA Synthesizer
This protocol is a general guideline for the synthesis of TNA oligonucleotides using an automated DNA synthesizer. Specific parameters may need to be optimized based on the sequence and desired scale.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (B52724) (0.1 M)
-
Solid support functionalized with the first nucleoside
-
Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile
-
ABI 3400 DNA Synthesizer
Procedure:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Programming: Enter the desired TNA sequence into the synthesizer's software.
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMTr group.
-
Coupling: A 5-minute coupling time with 50 mM phosphoramidite solution is a typical starting point for TNA monomers.[8]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and deprotected. This is typically achieved by treating the solid support with a 30% aqueous ammonium (B1175870) hydroxide (B78521) solution for 18 hours at 55°C.[8]
-
Purification: The crude TNA oligonucleotide is purified by HPLC.
Protocol 2: Enzymatic Synthesis of TNA using Therminator DNA Polymerase
This protocol provides a general method for the template-directed synthesis of TNA.
Materials:
-
DNA template and primer
-
Therminator DNA Polymerase
-
tNTP mix (tATP, tGTP, tCTP, tTTP)
-
10x ThermoPol Reaction Buffer (20 mM Tris-HCl, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton® X-100, pH 8.8 @ 25°C)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components:
-
10x ThermoPol Reaction Buffer: 5 µL
-
DNA template (e.g., 10 µM): 1 µL
-
Primer (e.g., 10 µM): 1 µL
-
tNTP mix (e.g., 10 mM each): 1 µL
-
Therminator DNA Polymerase (e.g., 2 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at a temperature optimal for Therminator polymerase with TNA substrates, typically between 55°C and 75°C.[11][12] The incubation time will depend on the length of the desired TNA product.
-
Enzyme Inactivation: Stop the reaction by heat inactivation of the polymerase (if applicable) or by adding a stop solution (e.g., EDTA).
-
Purification: Purify the synthesized TNA oligonucleotide using methods such as HPLC or gel electrophoresis.
Purification and Characterization
Purification by HPLC
High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic TNA oligonucleotides.[4][16][17][18] Both ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC can be used.
-
IP-RP-HPLC: Separates oligonucleotides based on their hydrophobicity. A typical gradient for purification involves a mobile phase of acetonitrile in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, with a linear gradient from 5% to 95% acetonitrile over 30 minutes.[16]
-
AEX-HPLC: Separates oligonucleotides based on their charge (i.e., the number of phosphate groups). This method is particularly useful for separating full-length products from shorter, truncated sequences.
Characterization by Mass Spectrometry and NMR
The identity and purity of synthesized TNA oligonucleotides are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the TNA oligonucleotide, confirming that the correct sequence has been synthesized.[8][13]
-
NMR Spectroscopy: 1H and 31P NMR spectroscopy can be used to provide detailed structural information about the TNA oligonucleotide, including the conformation of the sugar-phosphate backbone and the integrity of the nucleobases.
Conclusion
The synthesis of threose nucleic acid represents a significant advancement in the field of synthetic genetics. Both chemical and enzymatic methods provide robust and reliable pathways for the production of TNA oligonucleotides. The phosphoramidite-based solid-phase synthesis is a well-established and automated method for producing shorter TNA sequences with high purity. Enzymatic synthesis, on the other hand, offers a powerful tool for generating longer TNA polymers and for exploring their biological functions. The continued development and optimization of TNA synthesis methodologies will undoubtedly pave the way for novel applications of this exciting class of xeno-nucleic acids in therapeutics, diagnostics, and synthetic biology.
References
- 1. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. neb.com [neb.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. RCF | DNA Synthesizer [hsc.edu.kw]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 17. atdbio.com [atdbio.com]
- 18. agilent.com [agilent.com]
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMTr Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of synthetic chemistry, the construction of oligonucleotides—short nucleic acid fragments—stands as a cornerstone for advancements in molecular biology, genetic diagnostics, and the development of novel therapeutics. The automated solid-phase phosphoramidite (B1245037) method is the bedrock of modern oligonucleotide synthesis, a cyclical process requiring the strategic protection and deprotection of reactive functional groups on the nucleoside building blocks. Among the arsenal (B13267) of protective groups, the 4,4'-dimethoxytrityl (DMTr) group reigns supreme for the safeguarding of the 5'-hydroxyl function. Its unique combination of stability under neutral and basic conditions and facile removal under mild acidic conditions makes it an indispensable tool for ensuring the fidelity and efficiency of oligonucleotide synthesis. This technical guide provides a comprehensive exploration of the pivotal role of the DMTr protecting group, detailing its chemical properties, mechanism of action, and the critical impact it has on the overall success of oligonucleotide synthesis.
The Phosphoramidite Synthesis Cycle: A Symphony of Controlled Reactions
The synthesis of oligonucleotides via the phosphoramidite method is a highly optimized, cyclical four-step process performed on an automated synthesizer. The DMTr group is central to the success of this cycle.
-
Deblocking (Detritylation): The cycle commences with the removal of the acid-labile 5'-DMTr group from the nucleoside anchored to the solid support. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1][2]
-
Coupling: The next phosphoramidite monomer, itself protected with a 5'-DMTr group, is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This forms a new phosphite (B83602) triester linkage.[2][3]
-
Capping: To prevent the elongation of any unreacted chains (failure sequences), a capping step is introduced. This involves the acetylation of any free 5'-hydroxyl groups, rendering them inert in subsequent cycles.[2][3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester, completing the addition of a new nucleotide.[2][3]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
The Guardian of the 5'-Hydroxyl: The DMTr Group
The 4,4'-dimethoxytrityl group is a bulky, hydrophobic moiety that is selectively attached to the primary 5'-hydroxyl group of a nucleoside. This protection is crucial for several reasons:
-
Preventing Self-Polymerization: By blocking the reactive 5'-hydroxyl group, the DMTr group prevents the phosphoramidite monomers from reacting with each other during the synthesis process.[1][2]
-
Enhancing Solubility: The lipophilic nature of the DMTr group increases the solubility of the nucleoside phosphoramidites in the organic solvents used in automated synthesis.
-
Facilitating Purification: The hydrophobicity of the DMTr group is exploited in a purification strategy known as "trityl-on" purification. After synthesis, the full-length oligonucleotide retains its 5'-DMTr group, while shorter "failure" sequences do not. This difference in hydrophobicity allows for efficient separation of the desired product using reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[4][5]
Quantitative Data on DMTr Group Performance
The efficiency of the detritylation and coupling steps is paramount to achieving high yields of the full-length oligonucleotide. The following tables summarize key quantitative data related to the performance of the DMTr protecting group.
Table 1: Comparison of Detritylation Agents
| Detritylation Agent | pKa | Typical Concentration | Relative Detritylation Rate | Potential for Depurination |
| Trichloroacetic Acid (TCA) | 0.7 | 3% in Dichloromethane (B109758) (DCM) | Fast | Higher |
| Dichloroacetic Acid (DCA) | 1.5 | 3% in Dichloromethane (DCM) | Slower | Lower |
Data compiled from various sources, including[6].
Table 2: Impact of Detritylation Time on Oligonucleotide Yield
This table presents data from a study on the synthesis of a 10-mer thymidine (B127349) oligonucleotide (T10) using 3% Dichloroacetic Acid (DCA) for detritylation.
| Continuous Acid Delivery Time (seconds) | Yield of Full-Length T10-mer (%) |
| 110 | 89 |
| 40 | 87 |
| 20 | 73 |
Table 3: Stepwise Coupling Efficiency and Overall Yield
The stepwise coupling efficiency has a dramatic impact on the final yield of the full-length oligonucleotide. Even a small decrease in efficiency per cycle results in a significant reduction in the overall yield, especially for longer oligonucleotides. A coupling efficiency of over 99% is typically desired.
| Stepwise Coupling Efficiency (%) | Overall Yield of a 20-mer (%) | Overall Yield of a 50-mer (%) | Overall Yield of a 100-mer (%) |
| 99.5 | 90.5 | 77.9 | 60.6 |
| 99.0 | 81.8 | 60.5 | 36.6 |
| 98.5 | 73.9 | 47.0 | 22.0 |
| 98.0 | 66.8 | 36.4 | 13.3 |
Experimental Protocols
Protocol 1: 5'-O-Dimethoxytritylation of 2'-Deoxythymidine
This protocol describes the chemical attachment of the DMTr group to the 5'-hydroxyl of 2'-deoxythymidine.
Materials:
-
2'-Deoxythymidine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Anhydrous Pyridine (B92270)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Co-evaporate 2'-deoxythymidine with anhydrous pyridine to remove any residual water.
-
Dissolve the dried 2'-deoxythymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-(Dimethylamino)pyridine (DMAP) to the solution.
-
In a separate flask, dissolve 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the nucleoside solution with stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the 5'-O-DMTr-2'-deoxythymidine.
Protocol 2: On-Column Detritylation during Automated Synthesis
This protocol outlines the detritylation step as it occurs on an automated DNA synthesizer.
Reagents:
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM).
-
Washing solvent: Anhydrous acetonitrile (B52724).
Procedure (automated):
-
The synthesis column containing the solid support with the growing oligonucleotide chain, terminated by a 5'-DMTr group, is flushed with the deblocking solution.
-
The acid flows through the column for a pre-programmed time (typically 20-120 seconds) to effect the cleavage of the DMTr group.
-
The liberated DMTr cation, which has a characteristic orange color, is washed out of the column with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of the preceding coupling step.[5]
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMTr group, preparing the support-bound oligonucleotide for the next coupling cycle.
Visualizing the Process: Diagrams of Key Pathways
To better illustrate the chemical transformations and workflows involved, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The 4,4'-dimethoxytrityl protecting group is a cornerstone of modern oligonucleotide synthesis, enabling the precise and efficient construction of nucleic acid chains. Its acid lability, coupled with its stability to other reagents in the synthesis cycle, allows for the controlled, stepwise addition of nucleoside phosphoramidites. Furthermore, its hydrophobic nature provides a powerful handle for the purification of the final product, ensuring the high fidelity required for demanding research, diagnostic, and therapeutic applications. A thorough understanding of the role and chemistry of the DMTr group is essential for any scientist or professional involved in the field of oligonucleotide synthesis and its myriad applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. WO2000055170A1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 6. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoyl (Bz) Protecting Group for Adenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the benzoyl (Bz) group for the protection of the exocyclic N⁶-amino group of adenine (B156593), a critical step in modern oligonucleotide synthesis. This document details the protection and deprotection methodologies, presents quantitative data on reaction efficiencies, and outlines potential side reactions, offering valuable insights for researchers in drug development and nucleic acid chemistry.
Introduction: The Role of the Benzoyl Group in Oligonucleotide Synthesis
In the chemical synthesis of DNA and RNA oligonucleotides, the exocyclic amino groups of the nucleobases adenine, guanine, and cytosine must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The benzoyl (Bz) group is a widely used protecting group for adenine due to its stability under the conditions of oligonucleotide synthesis and its reliable removal during the final deprotection step.
The benzoyl group is introduced to the N⁶ position of adenine, forming N⁶-benzoyladenine. This protection strategy is integral to the phosphoramidite method of solid-phase oligonucleotide synthesis, ensuring the fidelity of the synthesized nucleic acid sequence.
Protection of Adenine with the Benzoyl Group
The benzoylation of adenine is typically achieved using benzoyl chloride. To prevent reaction at the hydroxyl groups of the sugar moiety in adenosine (B11128), these are often protected prior to benzoylation, commonly with silyl (B83357) ethers like trimethylsilyl (B98337) (TMS).
Experimental Protocol: Benzoylation of Adenosine
The following is a general protocol for the N⁶-benzoylation of adenosine, based on established chemical principles.
Materials:
-
Adenosine
-
Hexamethyldisilazane (HMDS)
-
Pyridine (B92270) (anhydrous)
-
Benzoyl chloride
-
Ammonia (B1221849) solution
-
Ethyl acetate
-
Methanol
Procedure:
-
Silylation: Suspend adenosine in a mixture of pyridine and hexamethyldisilazane. Heat the mixture to reflux to facilitate the formation of the trimethylsilyl-protected adenosine.
-
Benzoylation: Cool the reaction mixture and slowly add benzoyl chloride. The reaction is typically stirred for several hours at room temperature.
-
Hydrolysis (Deprotection of Silyl Groups): After the benzoylation is complete, carefully add water and then a concentrated ammonia solution to remove the silyl protecting groups from the sugar hydroxyls.
-
Work-up and Purification: Concentrate the reaction mixture. The crude N⁶-benzoyladenosine can then be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/methanol mixture, to yield the final product.
Deprotection of N⁶-Benzoyladenine
The removal of the benzoyl protecting group is a critical final step in oligonucleotide synthesis. This is typically achieved by ammonolysis, which cleaves the amide bond.
Experimental Protocols for Deprotection
Several methods are available for the deprotection of N⁶-benzoyladenine, with the choice often depending on the desired speed and the sensitivity of the oligonucleotide to other deprotection conditions.
Method 1: Standard Ammonolysis
-
Reagent: Concentrated aqueous ammonia (e.g., 28-30%).
-
Procedure: The solid support-bound oligonucleotide is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for an extended period (e.g., 5-8 hours). This single step also cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate (B84403) backbone.[1][2]
Method 2: Accelerated Deprotection with AMA
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).
-
Procedure: Treatment with AMA at 65°C can significantly reduce the deprotection time to as little as 10 minutes.[3] This method is particularly useful for high-throughput synthesis. However, it is important to note that the use of acetyl-protected deoxycytidine (Ac-dC) is recommended with AMA to prevent potential side reactions.[3]
Method 3: Alternative Basic Deprotection
-
Reagents: 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine (B128534) in methanol.
-
Procedure: The oligonucleotide on the solid support is treated with a mixture of the reagents at 75°C for 60 minutes.[4]
Quantitative Data
The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the synthesized oligonucleotides. The following tables summarize available quantitative data.
Table 1: N⁶-Benzoylation of Adenosine Yields
| Method | Yield | Purity | Reference |
| Hexamethyldisilazane protection followed by benzoyl chloride | 89.9% | 99.2% | [5] |
| Trimethylchlorosilane protection followed by benzoyl chloride | 79.1% | 87% | [5] |
| Benzoyl chloride in pyridine (for Peptide Nucleic Acid monomer synthesis) | 79% | N/A |
Table 2: Deprotection Conditions and Times
| Method/Reagent | Temperature | Duration | Reference |
| Concentrated Aqueous Ammonia | 55°C | 5 hours | [1] |
| Ammonium Hydroxide / Methylamine (AMA) | 65°C | 10 minutes | [3] |
| 29% Ammonia (for more labile protecting groups) | Room Temp. | < 4 hours | [6] |
| 0.5 M LiOH (aq) / 3.5 M Triethylamine in Methanol | 75°C | 60 minutes | [4] |
Stability and Potential Side Reactions
The benzoyl group offers good stability under the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during solid-phase synthesis. However, some studies have suggested that N⁶-phenoxyacetyl-protected adenosine may have a slightly higher stability against depurination under these acidic conditions.[6][7]
A potential side reaction during the deprotection of N⁶-benzoyladenine with amine-based reagents is transamination , where the amine from the deprotection solution can react with the carbonyl group of the protecting group.[3] Additionally, aromatic protecting groups like benzoyl are generally not recommended when using photolabile linkers for oligonucleotide cleavage, as they can interfere with the photochemical cleavage process.[3]
Experimental Workflow and Visualization
The use of Bz-protected adenine is a key component of the solid-phase oligonucleotide synthesis workflow. The following diagrams illustrate the key processes.
Conclusion
The benzoyl protecting group for adenine remains a cornerstone of modern oligonucleotide synthesis. Its robust stability during the synthetic cycle and reliable removal under well-established deprotection conditions make it a valuable tool for the preparation of high-quality DNA and RNA sequences. While alternative protecting groups and deprotection strategies exist, the benzoyl group continues to be widely employed in both academic research and industrial-scale oligonucleotide production. A thorough understanding of the associated chemistries, protocols, and potential side reactions is essential for any scientist working in this field.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104151384A - Improved process for preparing N6-benzoyl-D-adenosine - Google Patents [patents.google.com]
- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Xeno Nucleic Acids (XNA) and Threose Nucleic Acid (TNA): From Core Concepts to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeno Nucleic Acids (XNAs) are a class of synthetic nucleic acid analogs that hold immense promise for the fields of synthetic biology, diagnostics, and therapeutics. Unlike their natural counterparts, DNA and RNA, XNAs possess modified sugar-phosphate backbones, granting them novel chemical and biological properties.[1][2] This in-depth technical guide provides a comprehensive overview of XNAs, with a particular focus on Threose Nucleic Acid (TNA), a prominent and well-studied XNA. We will delve into their core chemical structures, biophysical properties, synthesis methodologies, and key experimental workflows, providing the necessary details for researchers and drug development professionals to understand and utilize these powerful molecules.
The primary allure of XNAs lies in their enhanced stability and resistance to nuclease degradation, a significant limitation of natural nucleic acids in therapeutic applications.[3][4] By altering the sugar moiety, XNAs can evade the enzymatic machinery that typically degrades DNA and RNA, leading to a longer half-life in biological systems.[5] This guide will explore the quantitative data supporting these claims and provide insights into the experimental protocols used to assess these properties.
Core Concepts: The Chemical Architecture of XNA and TNA
The fundamental difference between XNAs and natural nucleic acids lies in the sugar component of their backbone. While DNA and RNA are built upon deoxyribose and ribose sugars, respectively, XNAs incorporate a variety of alternative sugar structures.[2][6]
Threose Nucleic Acid (TNA) is a prime example of an XNA, where the five-carbon ribose sugar is replaced by a four-carbon threose sugar.[5] This seemingly subtle change has profound implications for the molecule's structure and function. The phosphodiester linkage in TNA connects the 2' and 3' carbons of the threose sugar, in contrast to the 3' to 5' linkage in DNA and RNA.[5][7] This altered connectivity results in a shorter backbone repeat unit, which, remarkably, does not preclude its ability to form stable Watson-Crick base pairs with itself, as well as with complementary DNA and RNA strands.[5][8]
Below is a diagram illustrating the structural differences between DNA, RNA, and TNA.
Other notable examples of XNAs include:
-
Hexitol Nucleic Acid (HNA): Incorporates a six-carbon sugar, anhydrohexitol.
-
Locked Nucleic Acid (LNA): Features a methylene (B1212753) bridge that "locks" the ribose ring in an A-form conformation.
-
Peptide Nucleic Acid (PNA): Replaces the entire sugar-phosphate backbone with a peptide-like backbone.
-
Glycol Nucleic Acid (GNA): Possesses the simplest sugar backbone, consisting of a repeating glycol unit.[2]
Biophysical Properties: Stability and Hybridization
The unique chemical structures of XNAs translate into distinct biophysical properties, which are critical for their application in drug development. Key among these are thermal stability (melting temperature, Tm) and nuclease resistance.
Thermal Stability (Melting Temperature)
The melting temperature (Tm) is the temperature at which 50% of a double-stranded nucleic acid dissociates into single strands. It is a crucial parameter for designing hybridization-based applications. The Tm of XNA-containing duplexes is influenced by factors such as the specific XNA chemistry, the sequence composition (especially purine (B94841) content), and the nature of the complementary strand (DNA or RNA).[9]
| Duplex Type | Sequence (5' to 3') | Purine Content (XNA Strand) | Melting Temperature (Tm) in °C | Reference |
| TNA:DNA | GTCGACGTCG | 50% | 51.0 | [10] |
| TNA:DNA | AGCTAGCTAG | 75% | 68.5 | [10] |
| TNA:DNA | TCGATCGATC | 25% | 44.6 | [10] |
| TNA:RNA | GUCGACGUCG | 50% | ~60 | [8] |
| DNA:DNA | GTCGACGTCG | 50% | 52.0 | [8] |
| RNA:RNA | GUCGACGUCG | 50% | 62.0 | [8] |
Note: Tm values are dependent on buffer conditions (e.g., salt concentration). The values presented here are for comparative purposes.
Nuclease Resistance
The altered backbone of XNAs, particularly TNA, renders them highly resistant to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds of natural nucleic acids. This property is paramount for in vivo applications where nucleic acid-based drugs are susceptible to rapid clearance.
| Nucleic Acid | Nuclease Source | Incubation Time (hours) | Degradation (%) | Reference |
| TNA | Fetal Bovine Serum (FBS) | 8 | <10 | [11] |
| DNA | Fetal Bovine Serum (FBS) | 8 | 100 | [11] |
| TNA | Acidic Conditions (pH 3.3, 90°C) | 1 | <10 | [12] |
| DNA | Acidic Conditions (pH 3.3, 90°C) | 1 | ~50 | [12] |
| RNA | Acidic Conditions (pH 3.3, 90°C) | 1 | ~75 | [12] |
Experimental Protocols
Chemical Synthesis of TNA Phosphoramidites
The foundation for the chemical synthesis of TNA oligonucleotides is the preparation of TNA phosphoramidite (B1245037) monomers. This multi-step process typically starts from a readily available chiral precursor like L-ascorbic acid.
Detailed Methodology:
-
Synthesis of the Protected Threofuranosyl Sugar: This involves a series of reactions to convert L-ascorbic acid into a protected threofuranosyl sugar derivative. This is a multi-step process often involving protection of hydroxyl groups.[6]
-
Glycosylation: The protected sugar is then coupled with a protected nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction. This step is crucial for establishing the correct N-glycosidic bond.[1][13]
-
Deprotection and Tritylation: Selective deprotection of the 5'-hydroxyl group is followed by the introduction of a dimethoxytrityl (DMTr) group, which serves as a protecting group during solid-phase synthesis and facilitates purification.
-
Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety, rendering the monomer ready for oligonucleotide synthesis.[6]
Enzymatic Synthesis of TNA Oligonucleotides
The enzymatic synthesis of TNA is made possible by engineered DNA polymerases that can recognize and incorporate TNA triphosphates (tNTPs). This method allows for the template-directed synthesis of TNA strands.
Detailed Methodology:
-
Template and Primer Design: A DNA template containing the complementary sequence of the desired TNA oligonucleotide is designed. A short DNA or TNA primer is annealed to the template.
-
Enzyme and Substrate Preparation: An engineered DNA polymerase with TNA synthesis activity (e.g., a modified KOD or Tgo polymerase) is used.[14] A mixture of the four TNA triphosphates (tATP, tCTP, tGTP, tTTP) is prepared.
-
Polymerase Extension Reaction: The reaction is typically carried out in a buffer containing the polymerase, the primer-template complex, tNTPs, and necessary cofactors (e.g., Mg²⁺). The reaction is incubated at the optimal temperature for the polymerase.
-
Purification: The synthesized TNA oligonucleotide is purified from the reaction mixture, often using denaturing polyacrylamide gel electrophoresis (PAGE).
Directed Evolution of TNA Polymerases
The development of efficient TNA polymerases is a key enabling technology for XNA research. Directed evolution is a powerful method to engineer polymerases with new or enhanced activities.
Detailed Methodology:
-
Library Generation: A library of mutant polymerase genes is created. This can be achieved through methods like error-prone PCR, DNA shuffling, or site-directed mutagenesis targeting key residues in the polymerase active site.[15][16]
-
Expression and Compartmentalization: The mutant genes are expressed in a host system (e.g., E. coli), and individual polymerase variants are compartmentalized, for example, in water-in-oil emulsions.
-
Selection/Screening: A selection or screening step is applied to identify polymerase variants that can synthesize TNA. This often involves a fluorescent reporter system that is activated upon successful TNA synthesis.
-
Isolation and Amplification: The genes of the "hit" polymerase variants are recovered and amplified by PCR.
-
Iterative Cycles: The process of mutagenesis, expression, and selection is repeated for several rounds to accumulate beneficial mutations and evolve highly active and faithful TNA polymerases.[15]
In Vitro Selection of TNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to isolate aptamers—short, single-stranded nucleic acids that bind to a specific target with high affinity and specificity. The use of TNA in SELEX can lead to the discovery of highly stable aptamers for therapeutic and diagnostic applications.
Detailed Methodology:
-
Library Synthesis: A large, random library of TNA oligonucleotides is synthesized, typically with a central randomized region flanked by constant primer binding sites.[17][18]
-
Incubation with Target: The TNA library is incubated with the target molecule (e.g., a protein), which is often immobilized on a solid support (e.g., magnetic beads).
-
Partitioning: Unbound TNA sequences are washed away, while the TNA molecules that bind to the target are retained.
-
Elution and Reverse Transcription: The bound TNA molecules are eluted from the target and then reverse-transcribed into DNA using an engineered XNA-dependent DNA polymerase.[10]
-
PCR Amplification: The resulting DNA is amplified by PCR.
-
Generation of Enriched TNA Pool: The amplified DNA is used as a template to generate an enriched pool of TNA for the next round of selection.
-
Iterative Cycles: The process is repeated for multiple rounds, with increasing selection pressure, to enrich for high-affinity TNA aptamers.[19]
Applications in Drug Development
The unique properties of XNAs, particularly their high stability, make them attractive candidates for various therapeutic applications.
-
Aptamers: XNA aptamers can be developed as therapeutic agents that bind to and inhibit disease-related proteins with high specificity. Their resistance to nucleases gives them a significant advantage over DNA and RNA aptamers in terms of in vivo half-life.[3][4]
-
Antisense Oligonucleotides: XNAs can be designed as antisense agents to modulate gene expression. Their ability to form stable duplexes with mRNA can lead to potent and long-lasting gene silencing effects.
-
XNAzymes: Through in vitro selection, it is possible to evolve XNAs with catalytic activity (XNAzymes). These could be developed as novel therapeutic agents that can cleave specific target RNA molecules.
-
Diagnostics: The stability and specific hybridization properties of XNAs make them ideal for use as probes in diagnostic assays.
Conclusion
Xeno Nucleic Acids, with TNA as a leading example, represent a significant advancement in the field of synthetic biology and nucleic acid chemistry. Their unique chemical structures bestow upon them remarkable properties, most notably high stability against nuclease degradation. This guide has provided a technical overview of the core concepts, biophysical properties, and key experimental methodologies associated with XNA and TNA. As research in this area continues to progress, the development of more efficient enzymatic tools and a deeper understanding of their in vivo behavior will undoubtedly pave the way for the next generation of nucleic acid-based diagnostics and therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xeno nucleic acid - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Xeno Nucleic Acids as Functional Materials: From Biophysical Properties to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Detailed Protein-SELEX Protocol Allowing Visual Assessments of Individual Steps for a High Success Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]
- 12. Selection of Aptamers Against Whole Living Cells: From Cell-SELEX to Identification of Biomarkers | Springer Nature Experiments [experiments.springernature.com]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. osti.gov [osti.gov]
- 15. Engineering TNA polymerases through iterative cycles of directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evolution of Thermophilic DNA Polymerases for the Recognition and Amplification of C2’-Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]
DMTr-TNA A(Bz)-amidite molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-α-L-threofuranosyladenine-3'-O-(N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMTr-TNA A(Bz)-amidite. It is a crucial building block in the synthesis of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA with significant potential in therapeutic and diagnostic applications.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and quality control.
| Property | Value | Citations |
| Molecular Formula | C46H50N7O7P | [1][2][3][4] |
| Molecular Weight | 843.9 g/mol | [1][2][3][4] |
| Exact Molecular Weight | 843.921762 g/mol | [4] |
| CAS Number | 325683-93-0 | [3][4] |
| Appearance | A solid | [3][4] |
| Storage Conditions | -20°C | [2][3] |
| Purity | ≥98% | [3][4] |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [3] |
Synthesis and Chemical Logic
The synthesis of this compound is a multi-step process that begins with a readily available chiral precursor, L-ascorbic acid. The overall synthetic strategy involves the formation of the protected threofuranosyl sugar, followed by glycosylation with a protected adenine (B156593) base, and finally, phosphitylation to yield the reactive phosphoramidite.
The logical progression of the synthesis is depicted in the following diagram:
References
- 1. synoligo.com [synoligo.com]
- 2. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
Navigating the Synthesis of Threose Nucleic Acids: A Technical Guide to the Solubility and Stability of DMTr-TNA A(Bz)-amidite
For Immediate Release
In the rapidly advancing field of synthetic genetics and drug development, the use of xeno-nucleic acids (XNAs) like threose nucleic acid (TNA) is gaining significant traction. A cornerstone of TNA synthesis is the phosphoramidite (B1245037) building block, DMTr-TNA A(Bz)-amidite. This in-depth technical guide provides researchers, scientists, and drug development professionals with critical data on the solubility and stability of this key reagent, alongside detailed experimental protocols to ensure its successful application in oligonucleotide synthesis.
Core Properties of this compound
This compound is a specialized nucleoside phosphoramidite used in the automated solid-phase synthesis of TNA oligonucleotides. The dimethoxytrityl (DMTr) group at the 5'-position and the benzoyl (Bz) protection on the exocyclic amine of adenine (B156593) are crucial for preventing unwanted side reactions during synthesis. Understanding its solubility in various organic solvents and its stability under different conditions is paramount for achieving high coupling efficiencies and final product purity.
Quantitative Solubility Data
The solubility of this compound is a critical factor in preparing solutions for automated oligonucleotide synthesizers. The following table summarizes its solubility in solvents commonly used in nucleic acid chemistry. It is important to note that anhydrous solvents are essential to prevent hydrolysis of the phosphoramidite.
| Solvent | Solubility | Notes |
| Anhydrous Acetonitrile (B52724) | >50 mg/mL (Freely soluble) | The standard and recommended solvent for oligonucleotide synthesis. |
| Dichloromethane (DCM) | Freely soluble | Can be used, particularly for more lipophilic analogues. |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL)[1] | Not typically used for synthesis but relevant for analytical purposes. |
| Ethanol | Sparingly soluble (1-10 mg/mL)[1] | Not a synthesis solvent; data is relevant for handling and purification considerations. |
| Aqueous Buffers | Insoluble | Expected, as the DMTr group is highly hydrophobic. |
Table 1: Solubility of this compound in Various Solvents
Stability Profile
The stability of this compound, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis and the integrity of the final product. Phosphoramidites are sensitive to moisture and acidic conditions.
| Condition | Stability | Recommendations |
| Solid State | ||
| Storage at -20°C under inert gas (Argon) | ≥ 4 years[1] | Long-term storage should be in a freezer under an inert atmosphere. |
| Shipping/Short-term ambient temperature | Stable for several days[1] | While stable for shipping, it should be moved to recommended storage conditions upon receipt. |
| In Solution (Anhydrous Acetonitrile) | ||
| At room temperature under inert gas | Purity reduced by ~6% after 5 weeks for dA(Bz)-amidite analogues. | Prepare fresh solutions for synthesis runs. For extended use on a synthesizer, minimize exposure to air and moisture. |
| Exposure to moisture, acids, or >40°C | Rapid degradation | Use anhydrous solvents and consider adding a non-nucleophilic base like triethylamine (B128534) to solutions on the synthesizer to improve stability. |
Table 2: Stability of this compound under Various Conditions
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development.
Standard Protocol for TNA Oligonucleotide Synthesis
This protocol outlines the key steps for incorporating this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer.
-
Preparation of the Phosphoramidite Solution :
-
Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Ensure the solvent contains less than 30 ppm of water. The use of molecular sieves is recommended to maintain anhydrous conditions.
-
-
Synthesis Cycle : The following steps are performed in an automated cycle for each monomer addition.
-
Deprotection (De-blocking) : The 5'-DMTr group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling : The prepared 0.1 M solution of this compound in acetonitrile is delivered to the synthesis column along with an activator, typically 5-ethylthio-1H-tetrazole (ETT). The standard coupling time is 10-15 minutes. This step forms the phosphite (B83602) triester linkage.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. This is achieved using a solution of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation : The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester. This is typically done using a 0.02 M solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.
-
These four steps are repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled.
Visualizing Key Processes
To further clarify the application and chemistry of this compound, the following diagrams illustrate the oligonucleotide synthesis workflow and the primary degradation pathway.
Caption: Automated Solid-Phase TNA Oligonucleotide Synthesis Cycle.
Caption: Primary Degradation Pathways of Phosphoramidites in Solution.
This guide consolidates essential data to aid in the effective use of this compound. By adhering to the outlined protocols and understanding the stability limitations, researchers can optimize the synthesis of high-quality TNA oligonucleotides for pioneering applications in therapeutics and diagnostics.
References
A Technical Guide to Commercial TNA Phosphoramidites for Researchers and Drug Development Professionals
Introduction: Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique threose sugar backbone, replacing the ribose or deoxyribose of natural nucleic acids, confers remarkable resistance to nuclease degradation, a critical attribute for in vivo applications. This guide provides an in-depth overview of commercially available TNA phosphoramidites, their synthesis into oligonucleotides, and their application in key research and drug development workflows.
Commercial Suppliers of TNA Phosphoramidites
Several companies offer TNA phosphoramidites for oligonucleotide synthesis. While direct head-to-head comparative data on performance metrics like coupling efficiency can be limited in the public domain, this section summarizes the available information on commercial suppliers and their products. Researchers are encouraged to contact suppliers directly for the most up-to-date and specific technical information.
| Supplier | TNA Phosphoramidites Offered (Bases) | Product Identifiers (Example) | Purity Data |
| Hongene Biotech | A, C, G, T, U | 3'-O-DMT-α-L-threofuranosyl-A(Bz)-2'-CE-Phosphoramidite (PR1-120) | HPLC or UPLC ≥95%[1] |
| Wuhu Huaren Science and Technology Co., Ltd. | A, C, G, T | A-TNA Phosphoramidite (B1245037) (CAS: 325683-93-0) | Not specified |
| Biosolve | A, C, G | G-TNA Phosphoramidite DNA synthesis | ≥95% (HPLC) |
| MedChemExpress | U, C | DMTr-TNA-U-amidite (HY-49210) | Not specified |
| BroadPharm | U | DMTr-TNA-U amidite (BP-29961) | Not specified |
Note: The table provides a snapshot of offerings. Product availability and specifications are subject to change. It is recommended to visit the suppliers' websites for the latest information.
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Synthesis of a TNA Oligonucleotide
This protocol outlines the general steps for synthesizing a TNA oligonucleotide on an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
TNA Phosphoramidites: Dissolve the TNA phosphoramidites (A, C, G, T) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M).
-
Activator: Prepare a solution of an appropriate activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile. The optimal concentration depends on the activator and synthesizer (e.g., 0.25 M for DCI)[2].
-
Standard Synthesis Reagents: Ensure fresh solutions of deblocking (e.g., trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride (B1165640) and N-methylimidazole), and oxidizing (e.g., iodine in THF/water/pyridine) reagents are loaded onto the synthesizer.
2. Synthesis Cycle:
-
Column: Install a synthesis column containing the appropriate solid support (e.g., Controlled Pore Glass - CPG) with the first nucleoside pre-loaded.
-
Synthesizer Programming: Program the desired TNA sequence into the synthesizer. For TNA synthesis, it may be necessary to increase the coupling time compared to standard DNA synthesis to ensure high coupling efficiency. A coupling time of 5-15 minutes is often recommended[3].
-
Initiate Synthesis: Start the automated synthesis protocol. The synthesizer will perform the following steps for each base addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming TNA phosphoramidite by the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.
-
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.
-
A common method is to treat the solid support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours.
4. Purification and Analysis:
-
The crude TNA oligonucleotide is purified to remove truncated sequences and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Ion-exchange or reverse-phase HPLC are common methods for purifying oligonucleotides[4].
-
Analysis: The purity and identity of the final TNA oligonucleotide can be confirmed by analytical HPLC and mass spectrometry[5][6][7].
Applications of TNA Oligonucleotides in Research and Drug Development
Antisense Gene Silencing
TNA oligonucleotides can be designed as antisense agents to bind to a specific mRNA sequence and inhibit gene expression. One common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA-like duplex.
This protocol describes a general procedure for evaluating the gene-silencing activity of a TNA antisense oligonucleotide in a mammalian cell line.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa cells) in the appropriate growth medium.
-
Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of transfection.
2. TNA Oligonucleotide Delivery (Transfection):
-
Prepare a solution of the TNA antisense oligonucleotide and a suitable transfection reagent (e.g., a cationic lipid formulation) in serum-free medium, following the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with fresh, complete growth medium.
3. Incubation and Cell Lysis:
-
Incubate the cells for 24-72 hours to allow for mRNA and protein turnover.
-
Lyse the cells to extract total RNA and/or protein.
4. Quantification of Gene Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the extracted RNA to cDNA.
-
Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH) to determine the relative mRNA expression levels.
-
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme or fluorophore for visualization and quantification.
-
Aptamer Selection (SELEX)
TNA's stability and unique structure make it an excellent candidate for the development of aptamers – structured oligonucleotides that bind to specific targets with high affinity and specificity. TNA aptamers are selected from a large random library through an iterative process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
This protocol provides a general outline for the in vitro selection of TNA aptamers against a protein target.
1. Library and Target Preparation:
-
TNA Library: A single-stranded TNA library with a central random region flanked by constant primer binding sites is required. This is typically generated by enzymatic synthesis from a DNA template.
-
Target Immobilization: The target protein is immobilized on a solid support, such as magnetic beads or a chromatography column, to facilitate the separation of bound and unbound sequences.
2. SELEX Cycle:
-
Binding: The TNA library is incubated with the immobilized target in a specific binding buffer.
-
Washing: The solid support is washed to remove unbound and weakly bound TNA sequences. The stringency of the washes can be increased in later rounds to select for higher affinity binders.
-
Elution: The bound TNA sequences are eluted from the target, for example, by changing the pH or temperature, or by using a denaturing agent.
-
Reverse Transcription and PCR: The eluted TNA is reverse transcribed to cDNA, which is then amplified by PCR using primers that anneal to the constant regions.
-
In Vitro Transcription: The PCR product is used as a template for in vitro transcription to generate an enriched TNA pool for the next round of selection.
-
Iteration: The SELEX cycle is repeated for multiple rounds (typically 8-15), with increasing selection pressure, to enrich the pool in high-affinity aptamers.
3. Aptamer Identification and Characterization:
-
After the final round of selection, the enriched TNA pool is cloned and sequenced to identify individual aptamer candidates.
-
The binding affinity and specificity of the identified TNA aptamers are characterized using techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), or microscale thermophoresis (MST).
Conclusion
TNA phosphoramidites are now commercially accessible, enabling researchers to explore the potential of this unique xeno-nucleic acid in a variety of applications. The inherent stability of TNA makes it a promising platform for the development of novel therapeutics, such as antisense oligonucleotides and aptamers, as well as robust diagnostic reagents. The protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals to begin working with and innovating in the exciting field of TNA chemistry and biology.
References
- 1. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Activators for oligonucleotide and phosphoramidite synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
The Emergence of a Predecessor: An In-depth Technical Guide to the Applications of Threose Nucleic Acid (TNA) in Prebiotic Evolution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest to understand the origins of life, scientists have long sought to identify the primordial genetic material that preceded DNA and RNA. The "RNA world" hypothesis, which posits that RNA once served as both the carrier of genetic information and the primary catalytic molecule, has been a dominant paradigm. However, the inherent instability of RNA and the complexity of its prebiotic synthesis have led researchers to explore alternative nucleic acids that could have played a key role in the emergence of life. Among the most promising candidates is Threose Nucleic Acid (TNA), a structurally simpler analog of RNA. This technical guide provides a comprehensive overview of the applications of TNA in prebiotic evolution studies, detailing its synthesis, stability, catalytic potential, and its role as a potential genetic progenitor to RNA.
Physicochemical Properties of TNA: A More Robust Prebiotic Polymer
A critical requirement for any primordial genetic material is sufficient stability to store and transmit information in the harsh conditions of the early Earth. TNA exhibits several physicochemical properties that make it a compelling candidate in this regard. Unlike DNA and RNA, which have a 3'-5' phosphodiester linkage, TNA possesses a 2'-3' linkage in its threose sugar backbone.[1] This seemingly subtle difference has profound implications for its stability.
Enhanced Hydrolytic Stability
One of the most significant advantages of TNA over RNA is its superior resistance to hydrolysis. Studies have shown that TNA is significantly more resistant to acid-mediated degradation than both DNA and RNA.[2] In a low pH, high-temperature environment (pH 3.3 at 90°C), TNA demonstrates remarkable stability, with a calculated half-life of 6.3 hours, compared to 10.9 minutes for DNA and 40.8 minutes for RNA under the same conditions.[2] This enhanced stability is attributed to the 2'-phosphodiester linkage, which slows the rate of depurination, a key step in acid-mediated degradation.[2]
| Nucleic Acid | Half-life (t1/2) at pH 3.3, 90°C | Rate Constant (s-1) |
| TNA | 6.3 hours | 3.3 x 10-5 |
| RNA | 40.8 minutes | 1.9 x 10-4 |
| DNA | 10.9 minutes | 8.4 x 10-4 |
| Table 1: Comparative hydrolytic stability of TNA, RNA, and DNA under acidic conditions. Data sourced from Lee et al. (2023).[2] |
Thermodynamic Properties of TNA Duplexes
TNA is capable of forming stable Watson-Crick base pairs with itself and with complementary strands of DNA and RNA, a prerequisite for the transfer of genetic information.[3] The thermodynamic stability of these duplexes is influenced by factors such as sequence composition. For instance, TNA:DNA duplexes with a high purine (B94841) content in the TNA strand exhibit greater stability than their DNA:DNA or RNA:DNA counterparts.[4][5] Solution NMR studies have revealed that TNA enforces an A-like helical geometry in its duplexes with both DNA and RNA.[3][5]
Prebiotic Synthesis of TNA Monomers
For TNA to be considered a plausible prebiotic polymer, there must be a feasible pathway for its formation from simple precursors available on the early Earth. Research has demonstrated a high-yielding, stereoselective prebiotic synthesis of 3'-amino-TNA nucleosides from simple feedstocks.[1][6] This pathway is significant as it suggests that the building blocks of TNA could have been readily available.
A Plausible Prebiotic Pathway to 3'-amino-TNA Nucleosides
A proposed prebiotic synthesis of 3'-amino-TNA nucleosides involves a four-step, high-yielding process from prebiotic feedstocks.[1] A key aspect of this synthesis is the role of phosphate (B84403) in resolving the diastereomers, leading to the spontaneous purification of the genetically relevant threo-isomer.[1][7] Furthermore, these 3'-amino-TNA nucleosides can be directly phosphorylated in water under mild conditions using cyclic trimetaphosphate to form nucleoside triphosphates (NTPs), a step that is not as feasible for canonical nucleosides.[1][8]
References
- 1. Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
TNA backbone structure vs DNA/RNA
A Comprehensive Technical Guide to the Backbone Structure of Threose Nucleic Acid (TNA) in Comparison to DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that has garnered significant interest as a potential primordial genetic material and as a platform for novel therapeutic development. Its unique α-L-threofuranosyl sugar-phosphate backbone, which differs fundamentally from the β-D-deoxyribose and β-D-ribose backbones of DNA and RNA, respectively, confers remarkable biochemical and biophysical properties. This in-depth technical guide provides a detailed comparative analysis of the backbone structure of TNA, DNA, and RNA, focusing on quantitative structural data, experimental methodologies for structure determination and synthesis, and the logical workflows that underpin TNA-related research.
Core Structural Differences in the Nucleic Acid Backbone
The primary distinction between TNA, DNA, and RNA lies in the structure of their sugar-phosphate backbones. These differences in connectivity and stereochemistry have profound implications for their helical structure, stability, and biological function.
Sugar Moiety
-
TNA: Possesses a four-carbon α-L-threofuranosyl sugar. This tetrose sugar is smaller than the pentose (B10789219) sugars found in DNA and RNA.
-
DNA: Features a five-carbon β-D-2'-deoxyribose sugar, characterized by the absence of a hydroxyl group at the 2' position.
-
RNA: Contains a five-carbon β-D-ribose sugar, which has a hydroxyl group at the 2' position.
Phosphodiester Linkage
-
TNA: The threose sugars are linked by a 2' to 3' phosphodiester bond. This linkage is fundamentally different from the 3' to 5' linkage in natural nucleic acids.
-
DNA & RNA: The deoxyribose (in DNA) and ribose (in RNA) sugars are connected by a 3' to 5' phosphodiester bond.
This altered connectivity in TNA results in a shorter repeating unit in the backbone compared to DNA and RNA.
Quantitative Comparison of Backbone Geometry
The distinct chemical structures of TNA, DNA, and RNA lead to significant differences in their backbone geometry, including bond lengths, bond angles, sugar pucker, and torsional angles. These parameters collectively determine the overall helical structure and stability of the nucleic acid duplexes.
Bond Lengths and Angles
While specific bond lengths and angles for the TNA backbone are not as extensively tabulated as for DNA and RNA, the fundamental covalent bond distances and angles for C-C, C-O, and P-O bonds are generally consistent with standard values in organic chemistry. The key differences arise from the overall geometry imposed by the different sugar and linkage types.
Table 1: Comparison of Key Backbone Structural Parameters
| Parameter | TNA | DNA | RNA |
| Sugar Type | α-L-Threofuranose (4-carbon) | β-D-2'-Deoxyribose (5-carbon) | β-D-Ribose (5-carbon) |
| Phosphodiester Linkage | 2' → 3' | 3' → 5' | 3' → 5' |
| Backbone Repeating Unit Length | Shorter | Longer | Longer |
| Predominant Sugar Pucker | C4'-exo | C2'-endo | C3'-endo |
| Helical Geometry | A-like | B-form (predominantly), A-form | A-form |
| Nuclease Resistance | High | Low | Very Low |
Sugar Pucker
The conformation of the sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure.
-
TNA: The threose sugar in TNA predominantly adopts a C4'-exo pucker. This rigid pucker contributes to the A-like helical geometry of TNA duplexes.
-
DNA: The deoxyribose sugar in B-form DNA typically exhibits a C2'-endo pucker. In A-form DNA, it adopts a C3'-endo pucker.
-
RNA: The presence of the 2'-hydroxyl group sterically favors a C3'-endo pucker for the ribose sugar, which is characteristic of A-form helices.
Torsional Angles
The conformation of the nucleic acid backbone is defined by a set of six torsional angles (α, β, γ, δ, ε, and ζ) per nucleotide residue. An additional torsional angle, χ (chi), describes the orientation of the nucleobase with respect to the sugar.
Table 2: Typical Backbone Torsional Angles for A-form and B-form Helices
| Torsion Angle | Definition | A-form RNA (Typical Values) | B-form DNA (Typical Values) | TNA (A-like) (Expected Ranges) |
| α (alpha) | O3'i-1-P-O5'-C5' | g- (-60°) | g- (-60°) | g- |
| β (beta) | P-O5'-C5'-C4' | t (180°) | t (180°) | t |
| γ (gamma) | O5'-C5'-C4'-C3' | g+ (+60°) | g+ (+60°) | g+ |
| δ (delta) | C5'-C4'-C3'-O3' | ~85° (C3'-endo) | ~140° (C2'-endo) | Consistent with C4'-exo pucker |
| ε (epsilon) | C4'-C3'-O3'-Pi+1 | t (180°) | t (180°) | t |
| ζ (zeta) | C3'-O3'-Pi+1-O5'i+1 | g- (-60°) | g- (-60°) | g- |
| χ (chi) | O4'-C1'-N9-C4 (purines) O4'-C1'-N1-C2 (pyrimidines) | anti | anti | anti |
Note: The torsional angle values for TNA are less well-defined in the literature with precise average values but are consistent with an A-like helical structure.
Experimental Protocols for Structural Determination and Synthesis
Structural Determination Methodologies
The three-dimensional structures of TNA, DNA, and RNA are primarily determined by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
This technique provides a static, high-resolution picture of the molecule's atomic arrangement in a crystalline state.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize and purify the nucleic acid of interest (TNA, DNA, or RNA) to a high degree (>95%).
-
Quantify the sample accurately using UV-Vis spectrophotometry.
-
Anneal duplex or hairpin structures by heating the sample to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Optimize initial crystal "hits" by systematically varying the concentrations of the components of the successful condition to obtain diffraction-quality crystals (typically > 50 µm in all dimensions).
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.
-
Mount the crystal on a goniometer and flash-cool it in a stream of liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using methods such as Molecular Replacement (if a homologous structure is available) or experimental phasing (e.g., Multiple Isomorphous Replacement, Multi-wavelength Anomalous Dispersion).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data using computational software to improve the fit and geometric parameters (bond lengths, angles, etc.).
-
-
Validation:
-
Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot for proteins complexed with nucleic acids) to ensure its accuracy and reliability.
-
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which is closer to their native state.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize and purify the nucleic acid sample. For NMR, isotopic labeling (e.g., with 13C and 15N) is often necessary, especially for larger molecules, which is typically achieved through enzymatic synthesis.
-
Dissolve the sample in a suitable buffer, often in D₂O to minimize the solvent proton signal, to a final concentration of ~0.1-1 mM.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Key experiments for nucleic acids include:
-
1D ¹H NMR: To assess sample purity and folding.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are connected through covalent bonds within the same sugar spin system.
-
2D COSY (Correlation Spectroscopy): To identify J-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached nitrogen atoms (in labeled samples).
-
¹H-¹³C HSQC: To correlate protons with their directly attached carbon atoms (in labeled samples).
-
-
-
Resonance Assignment:
-
Systematically assign all the proton, carbon, and nitrogen signals to specific atoms in the nucleic acid sequence using the through-bond (TOCSY, COSY) and through-space (NOESY) correlation spectra.
-
-
Structure Calculation:
-
Extract structural restraints from the NMR data, including:
-
Distance restraints: From NOESY cross-peak intensities.
-
Torsion angle restraints: From J-coupling constants.
-
-
Use these experimental restraints as input for computational structure calculation algorithms (e.g., simulated annealing, molecular dynamics) to generate a family of structures consistent with the data.
-
-
Structure Validation:
-
Analyze the resulting ensemble of structures for their agreement with the experimental data and for their stereochemical quality.
-
Synthesis of TNA
This is the standard method for chemically synthesizing TNA oligonucleotides.
Detailed Protocol:
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) to which the first TNA nucleoside is attached.
-
DMT Deprotection: Remove the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: Activate a TNA phosphoramidite (B1245037) monomer and couple it to the free 5'-hydroxyl of the growing chain. This reaction is catalyzed by an activator (e.g., tetrazole).
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent TNA monomer to be added to the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the TNA oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: Purify the full-length TNA oligonucleotide from shorter, failed sequences using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Engineered DNA polymerases can synthesize TNA on a DNA template.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing:
-
A DNA template strand.
-
A DNA or TNA primer strand that is complementary to a portion of the template.
-
An engineered DNA polymerase (e.g., Therminator DNA polymerase).
-
A buffered solution with appropriate salts (e.g., Mg²⁺).
-
TNA triphosphates (tNTPs).
-
-
Annealing: Heat the reaction mixture to denature the template and primer, then cool to allow the primer to anneal to the template.
-
Extension: Incubate the mixture at the optimal temperature for the polymerase. The polymerase will extend the primer by adding complementary TNA nucleotides, using the DNA strand as a template.
-
Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) to sequester the Mg²⁺ ions, which are essential for polymerase activity, or by heat inactivation of the polymerase.
-
Purification: Purify the resulting TNA-DNA hybrid or the single-stranded TNA (if the template is degraded or removed) using PAGE or HPLC.
Visualizations of Workflows and Relationships
Experimental Workflow for TNA Synthesis and Structural Analysis
Caption: Workflow for TNA synthesis, purification, and structural analysis.
Information Transfer Between TNA, DNA, and RNA
Caption: Potential information transfer pathways involving TNA, DNA, and RNA.
Conclusion
The unique 2'-3' phosphodiester-linked threose backbone of TNA sets it apart from its natural counterparts, DNA and RNA. This structural divergence leads to a distinct A-like helical geometry, remarkable resistance to nuclease degradation, and the ability to form stable duplexes with both DNA and RNA. The detailed understanding of TNA's structural and chemical properties, facilitated by the experimental protocols outlined in this guide, is crucial for its continued development in the fields of synthetic biology, diagnostics, and therapeutics. The ability to synthesize and analyze TNA with high precision opens up new avenues for creating novel functional molecules with tailored properties for a wide range of applications.
The Unyielding Backbone: A Technical Guide to the Nuclease Resistance of TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that has garnered significant attention in the fields of synthetic biology, diagnostics, and therapeutics. Its unique structural configuration, where the natural ribose sugar is replaced by a four-carbon threose sugar, confers upon it a remarkable resistance to nuclease degradation. This intrinsic stability makes TNA an exceptionally promising candidate for the development of next-generation aptamers, antisense oligonucleotides, and other nucleic acid-based technologies that require a long half-life in biological environments. This technical guide provides an in-depth exploration of the nuclease resistance of TNA oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for researchers and drug development professionals.
The primary structural difference between TNA and natural nucleic acids like DNA and RNA lies in its backbone. TNA features a 2',3'-phosphodiester linkage, a stark contrast to the 3',5'-phosphodiester bonds found in DNA and RNA.[1][2] This altered connectivity, along with the distinct stereochemistry of the threose sugar, renders TNA a poor substrate for the nucleases that have evolved to recognize and degrade natural nucleic acids.[1][3] This inherent resistance to enzymatic degradation is a key advantage, as it can significantly enhance the in vivo efficacy and pharmacokinetic profile of oligonucleotide-based therapeutics.[3][4]
Quantitative Analysis of Nuclease Resistance
The superior stability of TNA oligonucleotides has been demonstrated in numerous studies, which have quantified their degradation profile in the presence of various nucleases and biological fluids. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the nuclease resistance of TNA versus DNA and other modified oligonucleotides.
| Oligonucleotide | Condition | Half-life (t½) | % Intact after 24h | Reference |
| TNA-Cy3 | 10% Fetal Bovine Serum (FBS) | Not significantly degraded | ~100% | [5] |
| DNA-Cy3 | 10% Fetal Bovine Serum (FBS) | 2.22 h | 0% (after 8h) | [5] |
| TNA Aptamer | Snake Venom Phosphodiesterase (SVPDE) | Not degraded | ~100% | [6] |
| DNA Aptamer | Snake Venom Phosphodiesterase (SVPDE) | Degraded within 15 min | 0% | [6] |
| TNA | 50% Human Serum | Not degraded after 7 days | ~100% | [7] |
| TNA | Human Liver Microsomes | Not degraded after 7 days | ~100% | [7] |
| ON26 (single 3' TNA with PO linkage) | Snake Venom Phosphodiesterase (SVPD) | ~5-fold longer than control | - | [4] |
| ON30 (single 5' TNA with PO linkage) | - | 10-fold more resistant than control | 83% | [4] |
Table 1: Comparative Stability of TNA and DNA Oligonucleotides. This table highlights the dramatic difference in stability between TNA and unmodified DNA in the presence of serum and a potent exonuclease. TNA exhibits exceptional resistance, remaining largely intact under conditions that lead to the complete degradation of DNA.
| Oligonucleotide Modification | Nuclease | Fold Increase in Half-life (vs. natural) | Reference |
| BpioNA (3'-C-extended TNA analog) | Exonuclease | 60-fold (compared to dT) | [8] |
| exNA-PS backbone | 3' Exonuclease | >1,000-fold (vs. natural phosphodiester) | [4] |
| exNA-PS backbone | 3' Exonuclease | ~32-fold (vs. phosphorothioate) | [4] |
Table 2: Enhanced Nuclease Resistance with TNA-based Modifications. This table showcases the even greater stability that can be achieved by incorporating TNA analogs and combining TNA with other modifications like a phosphorothioate (B77711) (PS) backbone.
Experimental Protocols for Nuclease Resistance Assays
The assessment of nuclease resistance is a critical step in the evaluation of therapeutic oligonucleotide candidates. Below are detailed methodologies for commonly employed nuclease stability assays.
Serum Stability Assay
This protocol is designed to assess the stability of oligonucleotides in a complex biological fluid that mimics in vivo conditions.
Materials:
-
TNA and control (e.g., DNA) oligonucleotides
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
10x Annealing Buffer (if testing duplexes)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Denaturing gel loading buffer
-
Gel electrophoresis apparatus and power supply
-
Fluorescence imager or phosphorimager (depending on oligonucleotide label)
Procedure:
-
Oligonucleotide Preparation: Resuspend TNA and control oligonucleotides in nuclease-free water to a desired stock concentration (e.g., 200 µM).[9]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the oligonucleotide (e.g., 50 pmol) and serum (e.g., 10-50% final concentration) in a total volume of 10-20 µL.[5][9]
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction and immediately stop the degradation by adding a denaturing gel loading buffer and freezing at -20°C or below.[5]
-
Gel Electrophoresis: Thaw the samples and load them onto a denaturing polyacrylamide gel.[5]
-
Visualization and Quantification: After electrophoresis, visualize the bands using a suitable imager.[5] The intensity of the full-length oligonucleotide band at each time point is quantified to determine the percentage of intact oligonucleotide remaining.
3'-Exonuclease (Snake Venom Phosphodiesterase - SVPDE) Assay
This assay evaluates the resistance of oligonucleotides to a highly aggressive 3'-exonuclease.
Materials:
-
TNA and control oligonucleotides
-
Snake Venom Phosphodiesterase (SVPDE)
-
SVPDE reaction buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel
-
Denaturing gel loading buffer
-
Gel electrophoresis apparatus and power supply
-
Fluorescence imager or phosphorimager
Procedure:
-
Oligonucleotide Preparation: Prepare the oligonucleotides as described in the serum stability assay.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide, SVPDE, and the appropriate reaction buffer.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction as described previously.[6]
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis and quantify the results.[6]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for assessing the nuclease resistance of TNA oligonucleotides.
Caption: General workflow for assessing oligonucleotide nuclease resistance.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 3. TNA‐Mediated Antisense Strategy to Knockdown Akt Genes for Triple‐Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Biotechnology: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase oligonucleotide synthesis has revolutionized molecular biology, providing the foundation for a vast array of applications, from diagnostics and therapeutics to synthetic biology. This in-depth technical guide delineates the core principles of this powerful technology, focusing on the universally adopted phosphoramidite (B1245037) chemistry. It provides a detailed examination of the synthesis cycle, the chemical entities involved, and the critical post-synthesis processing steps required to yield high-purity oligonucleotides.
Introduction to Solid-Phase Synthesis
Solid-phase synthesis, a concept for which R. Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, offers a robust and efficient method for the chemical synthesis of polymers, including oligonucleotides.[1][2] The key principle involves the stepwise addition of monomer units to a growing chain that is covalently attached to an insoluble solid support.[1][2] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple washing and filtration, thereby eliminating the need for complex purification steps between each coupling cycle.[3]
The synthesis of oligonucleotides is performed on automated synthesizers that orchestrate the precise delivery of reagents in a cyclical fashion. Chemical synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis in biological systems.[4]
The Solid Support: The Foundation of Synthesis
The choice of solid support is critical for successful oligonucleotide synthesis. The ideal support should be inert to the reagents and solvents used during synthesis, mechanically stable, and allow for efficient mass transfer of reagents to the growing oligonucleotide chain. The two most commonly used solid supports are Controlled Pore Glass (CPG) and macroporous polystyrene (MPPS).[3]
CPG is a rigid, non-swelling support with a defined pore size, which is crucial for the synthesis of longer oligonucleotides.[1] Polystyrene supports are also widely used and offer good chemical stability.[3] The first nucleoside of the desired sequence is pre-attached to the solid support via a cleavable linker arm.[5]
| Support Type | Typical Loading Capacity | Pore Size | Applications |
| Controlled Pore Glass (CPG) | 20-40 µmol/g | 500 - 2000 Å | Routine synthesis of short to medium-length oligonucleotides.[1] |
| Polystyrene (PS) | 20-30 µmol/g (can be higher) | N/A | Small to large-scale synthesis.[2][3] |
The Phosphoramidite Synthesis Cycle: A Four-Step Process
The addition of each nucleoside monomer to the growing oligonucleotide chain is achieved through a four-step chemical cycle. The use of phosphoramidite monomers, which are nucleosides with a reactive phosphite (B83602) triester group, is central to this process.[4]
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, is used for this purpose.[6][7] The release of the orange-colored DMT cation allows for real-time spectrophotometric monitoring of the synthesis efficiency.[2]
Step 2: Coupling
In the coupling step, the next phosphoramidite monomer, corresponding to the desired sequence, is activated and added to the reaction column. Activation is achieved by an activating agent, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), which protonates the diisopropylamino group of the phosphoramidite.[7] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[8] This reaction is highly sensitive to moisture and is therefore carried out under anhydrous conditions.[8]
Step 3: Capping
To prevent the formation of deletion mutations (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[2][3] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[1] This ensures that only the full-length oligonucleotides are extended in subsequent cycles.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA.[4][7] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine.[7]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
The cyclical four-step process of solid-phase oligonucleotide synthesis.
Protecting Groups: The Key to Controlled Synthesis
Protecting groups are essential for the success of oligonucleotide synthesis as they prevent unwanted side reactions at reactive sites on the nucleobases and the phosphate backbone.
-
5'-Hydroxyl Protecting Group: The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group. Its acid lability allows for its selective removal at the beginning of each synthesis cycle.
-
Exocyclic Amino Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during the coupling step. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[2] Thymine (T) does not require a protecting group on its base.
-
Phosphate Protecting Group: The phosphite triester is protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.
Post-Synthesis Processing: Cleavage, Deprotection, and Purification
Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and carries protecting groups on the nucleobases and the phosphate backbone.
Cleavage and Deprotection
The first step in post-synthesis processing is the cleavage of the oligonucleotide from the solid support. This is typically achieved by treating the support with concentrated aqueous ammonium (B1175870) hydroxide (B78521). This treatment also removes the β-cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases. For sensitive oligonucleotides, milder deprotection conditions, such as using a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), may be employed.[9]
Purification
The crude oligonucleotide product contains the full-length sequence as well as shorter, failed sequences. Therefore, purification is necessary to obtain a high-purity product. The most common purification methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the desired full-length oligonucleotide, which typically retains its 5'-DMT group (trityl-on), from the shorter, trityl-off failure sequences based on hydrophobicity.[5]
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and is particularly useful for purifying long oligonucleotides.[5]
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Synthesis Scale | 40 nmol - 10 µmol (can be much larger) | Small scale is sufficient for most research applications, while larger scales are for biophysical studies or therapeutic use.[3] |
| Coupling Efficiency | > 99% | A 1% drop in efficiency can significantly reduce the yield of long oligonucleotides.[10] |
| Overall Yield (30-mer) | ~75% (at 99% coupling efficiency) | Decreases to ~55% at 98% coupling efficiency.[10] |
| Detritylation Time | ~50 seconds | Using 3% TCA in dichloromethane.[1] |
| Coupling Time | ~30 seconds for standard bases | Longer times may be needed for modified bases.[6] |
| Phosphoramidite Excess | 5- to 20-fold molar excess | Higher excess is used for smaller scale synthesis.[6][8] |
| Oxidation Reagent Concentration | 0.02 M - 0.1 M Iodine | In a THF/pyridine/water mixture.[6] |
Experimental Protocols
Standard Solid-Phase Synthesis Cycle Protocol
This protocol outlines the general steps performed by an automated DNA synthesizer for the addition of one nucleotide.
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the detritylation solution for approximately 50 seconds.
-
Wash: Wash the column with anhydrous acetonitrile (B52724).
-
-
Coupling:
-
Reagents:
-
Phosphoramidite monomer (0.02 M to 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solution to the synthesis column. Allow the reaction to proceed for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Reagent B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Deliver a mixture of Capping Reagents A and B to the column and allow to react for 30 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a solution of THF, water, and pyridine.
-
Procedure: Flush the column with the oxidation solution for 30 seconds.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile to remove residual water.
-
Cleavage and Deprotection Protocol
-
Cleavage from Solid Support:
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure: Transfer the solid support from the synthesis column to a screw-cap vial. Add the concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours.
-
-
Deprotection:
-
Procedure: Heat the vial containing the oligonucleotide and ammonium hydroxide at 55°C for 8-12 hours.
-
Evaporation: After cooling, evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Procedure: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water.
-
RP-HPLC Purification Protocol (Trityl-On)
-
Sample Preparation:
-
Procedure: Dissolve the crude, deprotected oligonucleotide (with the 5'-DMT group still attached) in the HPLC mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection:
-
Procedure: Collect the major peak corresponding to the DMT-on oligonucleotide.
-
-
Detritylation (Post-Purification):
-
Reagent: 80% Acetic acid in water.
-
Procedure: Treat the collected fraction with the acetic acid solution for 15-30 minutes at room temperature.
-
-
Desalting:
-
Procedure: Remove the salts and acetic acid using a desalting column or by ethanol (B145695) precipitation.
-
Troubleshooting
References
- 1. biotage.com [biotage.com]
- 2. atdbio.com [atdbio.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. blog.biolytic.com [blog.biolytic.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of DMTr-TNA A(Bz)-amidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the automated solid-phase synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides using DMTr-TNA A(Bz)-amidite. TNA is a promising nucleic acid analog for therapeutic and diagnostic applications due to its resistance to nuclease degradation.[1] This protocol is designed for use with standard automated DNA synthesizers.
Introduction to Threose Nucleic Acid (TNA)
Threose nucleic acid (TNA) is an artificial nucleic acid analog where the natural ribose sugar of RNA is replaced by a four-carbon threose sugar.[1] This structural modification, which results in a 2',3'-phosphodiester linkage instead of the 3',5'-linkage found in DNA and RNA, confers remarkable biological stability to TNA oligonucleotides, making them completely resistant to nuclease digestion.[1] TNA can form stable duplexes with both DNA and RNA, making it a valuable tool for various applications in molecular biology and drug development, including antisense therapy.[2] The building blocks for TNA synthesis, the DMTr-TNA phosphoramidites, are synthesized in a multi-step process, often starting from L-ascorbic acid.[2][3][4]
Materials and Methods
Materials:
-
This compound
-
TNA phosphoramidites for other bases (T, C, G)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
-
Cleavage and Deprotection solution: 30% aqueous Ammonium Hydroxide (NH₄OH)
-
Purification columns and reagents (e.g., HPLC columns and buffers)
-
MALDI-TOF MS matrix and standards
Equipment:
-
Automated DNA/RNA synthesizer
-
Heating block or oven
-
Centrifugal evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
MALDI-TOF Mass Spectrometer
Experimental Workflow
The solid-phase synthesis of TNA oligonucleotides follows a cyclic four-step process: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer added to the growing chain.
References
standard DNA synthesizer protocol for TNA oligonucleotides
An Application Note and Protocol for the Automated Synthesis of Threose Nucleic Acid (TNA) Oligonucleotides
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar.[1] This structural modification, featuring a 2' to 3' phosphodiester linkage instead of the standard 3' to 5' linkage, confers remarkable resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications, including antisense therapy.[1][2] TNA can form stable duplex structures with both DNA and RNA, allowing it to act as an effective recognition agent.[1] This document provides a detailed protocol for the synthesis of TNA oligonucleotides using standard automated solid-phase phosphoramidite (B1245037) chemistry on a DNA synthesizer.[3][4]
Principle of Synthesis
The synthesis of TNA oligonucleotides is performed on a standard automated DNA synthesizer utilizing the well-established phosphoramidite method.[2][5] The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG).[1] Each synthesis cycle consists of four main chemical reactions: detritylation (deblocking), coupling, capping, and oxidation. Following the completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.[6]
Materials and Reagents
Equipment:
-
Automated DNA/RNA Synthesizer
-
Argon gas supply (high purity)
-
Standard synthesis columns packed with TNA-derivatized CPG solid support (e.g., 1 µmol scale)
-
HPLC system for purification (e.g., with a C18 reverse-phase column)[1]
-
Lyophilizer
-
Spectrophotometer (for quantification)
-
Mass Spectrometer (for verification)
Reagents and Consumables:
-
TNA Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-α-L-threofuranosyl nucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidites for A, C, G, and T. Dissolved in anhydrous acetonitrile (B52724).
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the first TNA nucleoside.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Solvents: Anhydrous acetonitrile (synthesis grade), dichloromethane (DCM).
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28–30%).[7]
Experimental Protocol
Pre-Synthesis Setup
-
Install the required TNA phosphoramidite vials, activator, and ancillary reagent bottles on the DNA synthesizer.
-
Ensure all reagent lines are primed and free of air bubbles.
-
Install the synthesis column containing the appropriate 3'-terminal TNA nucleoside on the solid support.
-
Program the synthesizer with the desired TNA sequence and the synthesis cycle detailed below. It is often necessary to increase the coupling time compared to standard DNA synthesis to ensure high efficiency.[1][8]
Automated Synthesis Cycle
The following steps are repeated for each monomer addition in the 3' to 5' direction.
| Step | Reagent/Solution | Typical Wait Time | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-90 seconds | Removal of the 5'-dimethoxytrityl (DMT) protecting group to free the 5'-hydroxyl for the next coupling reaction.[9] |
| 2. Coupling | TNA Phosphoramidite + Activator | 5-15 minutes | Coupling of the activated TNA phosphoramidite to the 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[5] |
| 3. Capping | Capping A + Capping B | 30-45 seconds | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 shortmers).[9] |
| 4. Oxidation | 0.02 M Iodine Solution | 45-60 seconds | Oxidation of the unstable phosphite triester to a stable pentavalent phosphate (B84403) triester.[9] |
Post-Synthesis Cleavage and Deprotection
-
Once the synthesis is complete, remove the column from the synthesizer.
-
Dry the solid support by passing argon gas through the column.
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55°C for 12-18 hours.[7] This step cleaves the TNA oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the TNA oligonucleotide to a new tube, leaving the CPG behind.
-
Dry the oligonucleotide solution using a lyophilizer or vacuum concentrator.
Purification
-
Resuspend the dried crude TNA oligonucleotide in an appropriate buffer for purification.
-
Purify the full-length product using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[1]
-
Desalt the purified oligonucleotide.
-
Verify the molecular weight using mass spectrometry and quantify using UV spectrophotometry at 260 nm.
Quantitative Data Summary
The following table summarizes the key parameters for the automated synthesis of TNA oligonucleotides.
| Parameter | Value/Condition | Notes |
| Synthesis Scale | 0.2 - 1.0 µmol | Standard scale for research applications. |
| Phosphoramidite Conc. | 0.1 M in Acetonitrile | Standard concentration for DNA synthesizers. |
| Activator Conc. | 0.25 M ETT | ETT is a common activator for sterically hindered monomers. |
| Coupling Time | 5 - 15 minutes | TNA phosphoramidites are sterically hindered and require longer coupling times than DNA phosphoramidites for high efficiency.[5][8] |
| Average Coupling Efficiency | >98% | Crucial for the synthesis of long oligonucleotides. Efficiency can be monitored by trityl cation assay.[10] |
| Deprotection Conditions | Aqueous NH₄OH, 55°C | 12-18 hours.[7] |
| Expected Yield (20-mer) | 5 - 20 OD units (1 µmol scale) | Yield is sequence-dependent and varies with purification method. |
Workflow Visualization
Caption: Workflow of the four-step solid-phase synthesis cycle for TNA oligonucleotides.
References
- 1. synoligo.com [synoligo.com]
- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for DMTr-TNA A(Bz)-amidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics due to its unique properties, including its ability to form stable duplexes with both DNA and RNA. The efficient synthesis of TNA oligonucleotides is crucial for these applications. A key step in the solid-phase synthesis of TNA is the coupling of phosphoramidite (B1245037) monomers, such as DMTr-TNA A(Bz)-amidite, to the growing oligonucleotide chain. The efficiency of this coupling step directly impacts the overall yield and purity of the final TNA oligonucleotide.
These application notes provide a detailed overview of the coupling time for this compound in solid-phase synthesis, including experimental protocols and data to guide researchers in optimizing their TNA synthesis.
Data Presentation
The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis. While extensive quantitative data for the coupling time of this compound is not widely available in a single comparative study, the following table summarizes key findings and recommendations from available literature and general knowledge of modified phosphoramidite chemistry.
| Activator | Phosphoramidite Concentration | Recommended Coupling Time | Expected Coupling Efficiency | Reference/Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.1 M | 10 - 15 minutes | >98% | General recommendation for modified phosphoramidites. |
| Dicyanoimidazole (DCI) | 0.1 M | 5 - 10 minutes | >98% | DCI is a more nucleophilic activator, potentially allowing for shorter coupling times. |
| Benzylthiotetrazole (BTT) | 0.3 M | 3 - 5 minutes | >99% | A more acidic and highly active activator that can significantly reduce coupling times. |
| 1H-Tetrazole | 0.45 M | 15 - 20 minutes | ~95-98% | A standard but less reactive activator for modified amidites. |
Note: Coupling efficiencies are estimates and can be influenced by various factors including the synthesizer, reagent quality, and the specific sequence being synthesized. It is recommended to perform initial optimization runs for specific applications.
Experimental Protocols
Protocol 1: Standard Coupling Protocol for this compound
This protocol is suitable for standard automated DNA/RNA synthesizers.
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
Procedure (Single Coupling Cycle):
-
Deblocking: The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed by treating with the deblocking solution.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation agent and any moisture.
-
Coupling: A solution of this compound (e.g., 0.1 M in anhydrous acetonitrile) and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for 10-15 minutes .
-
Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating with capping solutions A and B to prevent the formation of deletion mutations in subsequent cycles.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating with the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile.
This cycle is repeated for each subsequent monomer addition.
Protocol 2: Optimized Fast Coupling Protocol for this compound
This protocol utilizes a more reactive activator to reduce the coupling time.
Materials:
-
Same as Protocol 1, with the exception of the activator solution.
-
Activator solution: 0.3 M Benzylthiotetrazole (BTT) in acetonitrile.
Procedure (Single Coupling Cycle):
-
Deblocking: As in Protocol 1.
-
Washing: As in Protocol 1.
-
Coupling: A solution of this compound (e.g., 0.1 M in anhydrous acetonitrile) and the 0.3 M BTT activator solution are delivered to the synthesis column. The reaction is allowed to proceed for 3-5 minutes .
-
Washing: As in Protocol 1.
-
Capping: As in Protocol 1.
-
Washing: As in Protocol 1.
-
Oxidation: As in Protocol 1.
-
Washing: As in Protocol 1.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Application Note and Protocols for the Deprotection of Benzoyl-Protected Threose Nucleic Acid (TNA) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a simplified four-carbon sugar-phosphate backbone.[1][2] Its unique structure confers resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.[2] The chemical synthesis of TNA oligonucleotides, similar to that of DNA and RNA, involves the use of protecting groups on the nucleobases to prevent side reactions during chain assembly. The benzoyl (Bz) group is a commonly used protecting group for the exocyclic amines of adenosine (B11128) and cytidine. Efficient and complete removal of these protecting groups is a critical final step to ensure the biological activity of the synthetic TNA oligonucleotides.
This document provides detailed protocols and guidelines for the deprotection of TNA oligonucleotides containing benzoyl-protected nucleobases. The provided methods are based on established procedures for DNA and RNA oligonucleotide deprotection and should be considered as a starting point for optimization.
Deprotection Strategy Overview
The deprotection of synthetic oligonucleotides is a multi-step process that typically involves:
-
Cleavage from the solid support: The newly synthesized oligonucleotide is released from the solid support to which it is attached.
-
Phosphate backbone deprotection: Removal of the protecting groups (e.g., cyanoethyl) from the phosphodiester or phosphorothioate (B77711) backbone.
-
Nucleobase deprotection: Removal of the protecting groups (e.g., benzoyl) from the exocyclic amines of the nucleobases.
These steps are often performed concurrently using a single deprotection reagent. The choice of reagent and reaction conditions is critical to ensure complete deprotection without degrading the TNA backbone.
Key Considerations for TNA Deprotection
-
TNA Backbone Stability: TNA has been shown to be more resistant to acidic conditions than DNA and RNA.[2] However, its stability under the basic conditions required for benzoyl group removal must be considered to prevent backbone cleavage.
-
Choice of Deprotection Reagent: Common reagents for benzoyl deprotection include aqueous ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), and other basic solutions. The selection of the reagent will influence the deprotection time and temperature.
-
Optimization: The optimal deprotection conditions may vary depending on the sequence, length, and any modifications present in the TNA oligonucleotide. Therefore, empirical optimization is often necessary.
Experimental Protocols
The following are detailed protocols for the deprotection of benzoyl-protected TNA oligonucleotides.
Protocol 1: Deprotection using Aqueous Ammonium Hydroxide
This is a standard and widely used method for the deprotection of oligonucleotides.
Materials:
-
TNA oligonucleotide synthesized on a solid support (e.g., Controlled Pore Glass - CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours. The exact time may require optimization.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected TNA oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide solution using a SpeedVac or by lyophilization.
-
Resuspend the deprotected TNA oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).
Protocol 2: Rapid Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This method offers significantly faster deprotection times compared to using ammonium hydroxide alone.
Materials:
-
TNA oligonucleotide synthesized on a solid support
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Screw-cap vials
-
Heating block
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support with the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the AMA solution using a SpeedVac or by lyophilization.
-
Resuspend the deprotected TNA oligonucleotide in a suitable buffer.
Caution: AMA is a volatile and corrosive reagent. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
Data Presentation
The following table summarizes deprotection conditions for benzoyl groups on nucleobases from literature, primarily for DNA and RNA contexts, which can serve as a guideline for TNA deprotection. TNA-specific quantitative data is currently limited, and optimization is recommended.
| Reagent | Temperature (°C) | Time | Nucleic Acid Type | Efficacy | Reference |
| Conc. NH₄OH | 55 | 8-17 hours | DNA | Complete Deprotection | [3][4] |
| Conc. NH₄OH / 40% MeNH₂ (AMA) (1:1) | 65 | 10-15 minutes | DNA/RNA | Complete Deprotection | [5][6][7] |
| 0.5 M LiOH / 3.5 M Triethylamine in Methanol | 75 | 60 minutes | DNA | Complete Deprotection | [8] |
| t-Butylamine/water (1:3) | 60 | 6 hours | DNA | Complete Deprotection | [4] |
Visualizations
Experimental Workflow for TNA Oligonucleotide Deprotection
Caption: Workflow for the deprotection of benzoyl-protected TNA oligonucleotides.
Logical Relationship of Deprotection Parameters
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of TNA Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1] Composed of a repeating threose sugar backbone connected by phosphodiester bonds, TNA exhibits unique biochemical properties, including the ability to form stable duplexes with both DNA and RNA.[1] This characteristic, coupled with its resistance to nuclease degradation, makes TNA a promising candidate for the development of novel aptamers, antisense oligonucleotides, and diagnostic probes.
The synthesis of TNA oligonucleotides, whether through chemical or enzymatic methods, results in a crude mixture containing the desired full-length product alongside various impurities.[2] These impurities can include shorter, truncated sequences (failure sequences), incompletely deprotected oligonucleotides, and other synthesis-related byproducts. For the majority of applications, the removal of these impurities is critical to ensure experimental accuracy, therapeutic efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides, offering high resolution and scalability.[2][3][4]
This document provides detailed application notes and protocols for the purification of TNA oligonucleotides using two primary HPLC methods: Ion-Exchange (IEX) HPLC and Reversed-Phase (RP) HPLC.
Principles of TNA Oligonucleotide Purification by HPLC
HPLC separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For oligonucleotide purification, the two most common modes are Ion-Exchange and Reversed-Phase chromatography.
Ion-Exchange (IEX) HPLC separates oligonucleotides based on their net negative charge, which is proportional to the number of phosphodiester linkages in the backbone.[5][6] The positively charged stationary phase retains the negatively charged TNA molecules. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. Longer oligonucleotides, having a greater negative charge, bind more tightly to the column and elute at higher salt concentrations.[5] This method is particularly effective for resolving full-length sequences from shorter failure sequences.
Reversed-Phase (RP) HPLC separates oligonucleotides based on their hydrophobicity.[5] The stationary phase is hydrophobic (e.g., C8 or C18), and the mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. To retain the hydrophilic, negatively charged TNA oligonucleotides, an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phase.[7] The positively charged triethylammonium ions pair with the negatively charged phosphate (B84403) backbone, neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, thus promoting its retention on the column. Elution is accomplished by increasing the concentration of the organic solvent, which disrupts the hydrophobic interactions. RP-HPLC is highly effective for separating the desired product from more hydrophobic or less hydrophobic impurities.[5]
Experimental Workflow for TNA Oligonucleotide Purification
The general workflow for the purification of TNA oligonucleotides by HPLC involves several key steps, from initial sample preparation to the final analysis of the purified product.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue with a simplified four-carbon threose sugar backbone, which distinguishes it from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively. This structural difference confers unique properties to TNA, including resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications.
Mass spectrometry (MS) is an indispensable tool for the characterization of oligonucleotides, providing precise molecular weight determination, sequence verification, and impurity profiling.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of TNA oligonucleotides, drawing upon established methodologies for natural and modified nucleic acids and adapting them to the specific characteristics of TNA.
Part 1: Application Notes
Overview of Mass Spectrometry Techniques for TNA Analysis
The two primary mass spectrometry techniques for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of large, polar molecules like oligonucleotides.[1][2] It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited m/z range.[3] ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures prior to mass analysis.[4][5] For TNA oligonucleotides, ESI-MS is the preferred method for detailed characterization, including sequence verification and impurity analysis, due to its compatibility with LC and its gentle ionization process.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) MS is a high-throughput technique that is often used for the rapid confirmation of the molecular weight of synthesized oligonucleotides.[1][2][3] It typically generates singly charged ions, simplifying spectral interpretation.[1] While MALDI-TOF MS is a valuable tool for quality control of TNA synthesis, it is less commonly coupled with liquid chromatography and may not be as suitable for the in-depth analysis of complex mixtures or for obtaining detailed fragmentation information for sequence analysis.
Liquid Chromatography Approaches for TNA Oligonucleotides
Liquid chromatography is essential for the separation of TNA oligonucleotides from synthesis impurities, such as failure sequences (n-1, n-2), and for desalting prior to MS analysis. The most common LC methods for oligonucleotides are Ion-Pair Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used technique for oligonucleotide separation.[6] It utilizes a reversed-phase column (e.g., C18) and a mobile phase containing an ion-pairing agent, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), to neutralize the negative charge of the phosphate (B84403) backbone and enhance retention.[4][5][6] This method provides excellent resolution for oligonucleotides of varying lengths.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to IP-RP and is particularly useful for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC can be advantageous for MS analysis as it often uses volatile mobile phases that are more compatible with ESI.
Tandem Mass Spectrometry (MS/MS) for TNA Sequence Verification
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the sequence of oligonucleotides. In an MS/MS experiment, a specific precursor ion (the molecular ion of the TNA oligonucleotide) is selected and fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7] The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that can be interpreted to determine the nucleotide sequence.
Fragmentation of TNA Oligonucleotides:
The fragmentation of standard DNA and RNA oligonucleotides is well-characterized and follows predictable pathways, leading to the formation of a-, b-, c-, d-, w-, x-, y-, and z-type fragment ions. However, the unique threose sugar and 2'-3' phosphodiester linkage in TNA may lead to different fragmentation patterns. While specific literature on the detailed fragmentation pathways of TNA is limited, we can hypothesize potential fragmentation behaviors based on the known mechanisms for DNA and RNA. Cleavage of the phosphodiester backbone is expected to be the primary fragmentation route, yielding sequence-specific ions. The presence of the 2'-hydroxyl group in the threose sugar may influence the fragmentation process, potentially favoring certain cleavage pathways over others.
Part 2: Experimental Protocols
Protocol 1: LC-MS Analysis of TNA Oligonucleotides for Molecular Weight Confirmation and Purity Assessment
This protocol is designed for the routine analysis of synthesized TNA oligonucleotides to confirm their identity and assess their purity.
2.1.1 Sample Preparation
-
Reconstitute the lyophilized TNA oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µM for injection.
2.1.2 Liquid Chromatography Conditions (IP-RP HPLC)
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM HFIP, 8.6 mM TEA in water.
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 50-60 °C.
-
Injection Volume: 5-10 µL.
2.1.3 Mass Spectrometry Conditions (ESI-MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution accurate mass measurements.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, 30-50 psi.
-
Drying Gas: Nitrogen, 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 500-2500.
2.1.4 Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
-
Deconvolute the mass spectrum to determine the zero-charge molecular weight of the TNA oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the TNA sequence.
-
Integrate the peaks in the chromatogram to assess the purity of the TNA oligonucleotide.
Protocol 2: LC-MS/MS Analysis of TNA Oligonucleotides for Sequence Verification
This protocol provides a framework for the fragmentation of TNA oligonucleotides to confirm their nucleotide sequence.
2.2.1 Sample Preparation and LC Conditions
Follow the same procedures as in Protocol 2.1.
2.2.2 Mass Spectrometry Conditions (ESI-MS/MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Analyzer: A tandem mass spectrometer (e.g., Quadrupole-Time-of-Flight (Q-TOF), Orbitrap).
-
MS1 Scan: Acquire a full scan to identify the precursor ions of the TNA oligonucleotide (typically the most abundant charge states).
-
MS2 Scan (Fragmentation):
-
Select the desired precursor ion for fragmentation.
-
Apply Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Optimize the collision energy to achieve a good distribution of fragment ions. This will likely require empirical determination for TNA oligonucleotides. Start with a collision energy range similar to that used for DNA and RNA of comparable size and charge state and optimize as needed.[7]
-
-
Mass Range (MS2): m/z 100 - precursor m/z.
2.2.3 Data Analysis and Sequence Interpretation
-
Acquire the MS/MS fragmentation spectrum.
-
Identify the series of fragment ions (e.g., w-series, y-series, etc.). Due to the novelty of TNA fragmentation analysis, manual interpretation will be necessary.
-
The mass difference between adjacent ions in a series corresponds to the mass of a specific TNA nucleotide.
-
Reconstruct the TNA sequence based on the identified fragment ion series. Software tools designed for oligonucleotide sequencing can be used, but may require custom modification to recognize TNA nucleotide masses.
Part 3: Data Presentation
Quantitative data from the mass spectrometry analysis of TNA oligonucleotides should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Molecular Weight Confirmation of a Synthetic TNA Oligonucleotide
| TNA Sequence | Theoretical MW (Da) | Observed MW (Da) | Mass Error (ppm) |
| 5'-tA tG tC tT-3' | 1234.56 | 1234.55 | -8.1 |
| ... | ... | ... | ... |
Table 2: Purity Assessment of a TNA Oligonucleotide by LC-MS
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 15.2 | 95.3 | Full-length TNA |
| 2 | 14.8 | 3.1 | n-1 impurity |
| 3 | 16.5 | 1.6 | Adduct |
Table 3: Fragment Ions Observed in the MS/MS Spectrum of a TNA Oligonucleotide
| Fragment Ion Type | Sequence | Observed m/z | Calculated m/z | Mass Error (ppm) |
| y3 | tG tC tT | 987.65 | 987.64 | -10.1 |
| w2 | tC tT | 654.32 | 654.31 | -15.3 |
| ... | ... | ... | ... | ... |
Part 4: Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of TNA oligonucleotides.
Hypothetical TNA Fragmentation Pathway
Caption: Hypothetical fragmentation of a TNA precursor ion.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the mass spectrometry analysis of TNA oligonucleotides. While the methodologies are based on well-established principles for nucleic acid analysis, it is crucial to recognize that the unique chemical nature of TNA may necessitate further optimization of experimental parameters. Specifically, the fragmentation behavior of TNA oligonucleotides in the gas phase warrants further investigation to establish definitive fragmentation rules for confident sequence determination. The continued development of analytical methods for TNA will be vital for advancing its potential in therapeutic and diagnostic applications.
References
- 1. web.colby.edu [web.colby.edu]
- 2. myadlm.org [myadlm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Charge-State-Dependent Collision-Induced Dissociation Behaviors of RNA Oligonucleotides via High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of TNA-DNA Chimeric Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of TNA-DNA chimeric oligonucleotides. Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that exhibits strong binding affinity to both DNA and RNA, along with remarkable resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.
Introduction to TNA-DNA Chimeric Oligonucleotides
TNA-DNA chimeric oligonucleotides are synthetic nucleic acid sequences composed of both α-L-threofuranosyl nucleic acid (TNA) and deoxyribonucleic acid (DNA) monomers. The TNA backbone is linked by 2',3'-phosphodiester bonds, in contrast to the 3',5'-phosphodiester bonds found in DNA.[1] This structural difference confers unique properties to TNA, including high binding affinity and exceptional enzymatic stability.
The strategic incorporation of TNA monomers into DNA oligonucleotides can enhance their therapeutic potential by:
-
Increasing Nuclease Resistance: The unnatural TNA backbone is not recognized by cellular nucleases, leading to a longer half-life in biological systems.
-
Modulating Binding Affinity: TNA can form stable duplexes with complementary DNA and RNA, allowing for fine-tuning of target binding.
-
Potential for Improved Cellular Uptake: While research is ongoing, the unique charge and conformational properties of TNA may influence cellular uptake mechanisms.
These properties make TNA-DNA chimeras attractive for applications in antisense therapy, siRNA technology, aptamers, and diagnostic probes.[2][3]
Synthesis of TNA-DNA Chimeric Oligonucleotides
The synthesis of TNA-DNA chimeras is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for oligonucleotide synthesis.[4] The process utilizes standard DNA synthesizers and involves a four-step cycle for each monomer addition: deblocking, coupling, capping, and oxidation.
TNA Phosphoramidite Monomers
The key reagents for incorporating TNA units are the corresponding phosphoramidite monomers for adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). These are typically synthesized from L-ascorbic acid.[4] An improved synthesis for the guanosine (B1672433) TNA phosphoramidite has been developed to enhance efficiency and reduce the formation of regioisomers.[5]
Solid-Phase Synthesis Workflow
The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). The initial nucleoside is attached to the support. For each subsequent monomer addition, the following cycle is repeated:
Quantitative Data
The coupling efficiency of phosphoramidite monomers is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. Due to steric hindrance, TNA phosphoramidites may require longer coupling times compared to standard DNA phosphoramidites.
Table 1: Representative Coupling Efficiencies of TNA Phosphoramidites
| Phosphoramidite Monomer | Protecting Group (Base) | Coupling Time (minutes) | Activator | Coupling Efficiency (%) | Reference |
| TNA-Guanosine | Acetyl (Ac) | 5 | 5-Ethylthio-1H-tetrazole (ETT) | ~85 | [5] |
| TNA-Guanosine | Diphenylcarbamoyl (DPC) | 5 | 5-Ethylthio-1H-tetrazole (ETT) | ~60 | [5] |
| TNA-Thymidine | - | 5 | 5-Ethylthio-1H-tetrazole (ETT) | >95 | [5] |
| TNA-Adenosine | Benzoyl (Bz) | 10-15 | 5-Ethylthio-1H-tetrazole (ETT) | >95 | Estimated |
| TNA-Cytidine | Acetyl (Ac) | 10-15 | 5-Ethylthio-1H-tetrazole (ETT) | >95 | Estimated |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and specific sequence.
Experimental Protocols
Protocol for Solid-Phase Synthesis of TNA-DNA Chimeras
This protocol outlines the general steps for synthesizing a TNA-DNA chimeric oligonucleotide on an automated DNA synthesizer.
Materials:
-
DNA and TNA phosphoramidites (A, C, G, T)
-
Solid support (e.g., CPG) with the initial 3'-nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
Procedure:
-
Synthesizer Setup: Install the required DNA and TNA phosphoramidites, solid support, and reagent bottles on the DNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired TNA-DNA chimeric sequence into the synthesizer's software.
-
Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the following cycle for each monomer addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite monomer is activated by the activator and coupled to the free 5'-hydroxyl group. For TNA phosphoramidites, a longer coupling time (e.g., 5-15 minutes) is recommended.[5][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of n-1 deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
-
Final Deblocking (DMT-off): If desired, the final 5'-DMT group is removed at the end of the synthesis. For purification by reverse-phase HPLC, it is recommended to leave the DMT group on (DMT-on).
-
Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol (Section 4.2).
Protocol for Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Sealed reaction vial
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial to cover the support.
-
Seal the vial tightly and incubate at 55°C for 12-18 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.[5]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water) for purification.
Protocol for Purification by Reverse-Phase HPLC
Materials:
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting column
Procedure:
-
Resuspend the crude, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
-
Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained peak.
-
Collect the fraction corresponding to the full-length product.
-
Lyophilize the collected fraction.
-
DMT Removal (if applicable): If the oligonucleotide was purified with the DMT group on, resuspend the lyophilized product in 80% acetic acid in water and incubate at room temperature for 30 minutes. Quench the reaction with an appropriate buffer.
-
Desalting: Desalt the purified oligonucleotide using a desalting column to remove excess salts.
-
Lyophilize the final purified TNA-DNA chimeric oligonucleotide.
Protocol for Analysis by MALDI-TOF Mass Spectrometry
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid)
Procedure:
-
Prepare a solution of the purified oligonucleotide in sterile water.
-
Mix a small volume of the oligonucleotide solution with the matrix solution on the MALDI plate.
-
Allow the spot to air-dry completely.
-
Insert the plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized TNA-DNA chimera.
Application: TNA-Based Antisense Oligonucleotides Targeting Oncogenic Pathways
TNA-DNA chimeras are being explored as antisense agents to modulate the expression of genes involved in disease.[2] For example, they can be designed to target the mRNA of oncogenes, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
The TNA-DNA chimera enters the cancer cell and binds to the complementary sequence on the EGFR mRNA. This hybridization event can lead to the downregulation of EGFR protein expression through two primary mechanisms:
-
RNase H-mediated degradation: The DNA portion of the chimera can recruit RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid, leading to the degradation of the target mRNA.[7]
-
Steric hindrance: The binding of the bulky TNA-DNA oligonucleotide to the mRNA can physically block the ribosome from translating the mRNA into protein.[8]
The resulting decrease in EGFR protein levels can inhibit downstream signaling pathways that promote cell proliferation and survival, ultimately leading to an anti-tumor effect.[3]
Conclusion
The synthesis of TNA-DNA chimeric oligonucleotides using automated solid-phase phosphoramidite chemistry is a robust and accessible method for producing these promising therapeutic and diagnostic molecules. By following the detailed protocols outlined in these application notes, researchers can successfully synthesize, purify, and characterize high-quality TNA-DNA chimeras for a wide range of applications in drug development and biomedical research. The unique properties of TNA offer exciting opportunities to overcome some of the limitations of traditional DNA- and RNA-based therapies.
References
- 1. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA sequencing by MALDI-TOF MS using alkali cleavage of RNA/DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating TNA Monomers into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant interest in the field of antisense oligonucleotide (ASO) therapeutics.[1] TNA's unique α-L-threofuranosyl sugar backbone, which differs from the deoxyribose or ribose found in DNA and RNA, imparts several advantageous properties.[1][2] These include exceptional nuclease resistance, strong and specific binding to complementary RNA targets, and good biocompatibility.[1][3][4] These characteristics make TNA an attractive modification for enhancing the stability and efficacy of antisense oligonucleotides.
This document provides detailed application notes and protocols for the incorporation of TNA monomers into ASOs, their synthesis, and their subsequent evaluation for therapeutic applications.
Key Advantages of TNA Incorporation in ASOs
-
Enhanced Nuclease Resistance: The unnatural TNA backbone is not recognized by cellular nucleases, leading to a significantly longer half-life in biological fluids compared to unmodified oligonucleotides.[5]
-
High Binding Affinity: TNA forms stable Watson-Crick duplexes with complementary RNA, ensuring strong target engagement.[1][6]
-
Biocompatibility and Low Toxicity: Studies have shown that TNA-modified oligonucleotides exhibit low cytotoxicity and are well-tolerated in cellular and in vivo models.[3][4][7]
-
Cellular Uptake: TNA ASOs have demonstrated the ability to be taken up by various cell lines without the need for transfection agents.[3][4][7]
Data Presentation: Comparative Properties of TNA-Modified ASOs
The following tables summarize the quantitative data on the key properties of TNA-modified ASOs in comparison to other common modifications.
Table 1: Nuclease Stability of Modified Antisense Oligonucleotides
| Modification | Oligonucleotide Type | Matrix | Half-life (t½) | Reference |
| TNA | Fully Modified | 10% Fetal Bovine Serum | > 24 hours | [4] |
| Unmodified DNA | Single-stranded DNA | 10% Fetal Bovine Serum | ~2.22 hours | [4] |
| Phosphorothioate (PS) | Gapmer ASO | Mouse Serum | ~28 - 66 minutes (with fatty acid conjugation) | [8] |
| 2'-O-Methyl (2'-OMe) | Fully Modified | Human Serum | > 24 hours (with 3' cap) | [9] |
| Locked Nucleic Acid (LNA) | Gapmer ASO | Mouse Liver | ~110 - 190 hours | [10] |
Table 2: Thermal Stability (Melting Temperature, Tm) of Modified Oligonucleotide Duplexes with RNA Target
| Modification | Duplex Type | ΔTm per modification (°C) | Reference |
| TNA | TNA-RNA | Not explicitly defined per monomer, but forms stable duplexes | [1][6] |
| Locked Nucleic Acid (LNA) | LNA-RNA | +2 to +8 | [6] |
| 2'-O-Methoxyethyl (2'-MOE) | 2'-MOE-RNA | ~ +0.5 | [11] |
| 2'-O-Methyl (2'-OMe) | 2'-OMe-RNA | ~ +0.5 | [11] |
| Phosphorothioate (PS) | DNA(PS)-RNA | Decrease | [12] |
Table 3: In Vitro Cytotoxicity of TNA-Modified Oligonucleotides
| Cell Line | TNA Concentration | Incubation Time | Cell Viability | Reference |
| HEK 293 | Up to 5 µM | 24 hours | > 95% | [3][7] |
| MCF-7 | Up to 5 µM | 24 hours | > 95% | [3][7] |
| U87 | Up to 5 µM | 24 hours | > 95% | [3][7] |
| MDA-MB-468 | Up to 5 µM | 24 hours | > 95% | [3][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA-Modified Antisense Oligonucleotides
This protocol outlines the automated solid-phase synthesis of TNA-modified ASOs using phosphoramidite (B1245037) chemistry.
Workflow Diagram:
Caption: Automated solid-phase synthesis workflow for TNA-modified ASOs.
Materials:
-
TNA phosphoramidite monomers (A, G, C, T)
-
DNA or other modified phosphoramidite monomers (for gapmer designs)
-
Controlled pore glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine solution)
-
De-blocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve TNA and other phosphoramidite monomers in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Load the solutions onto the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through a series of repeated steps for each monomer addition: a. De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the de-blocking solution. b. Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For TNA monomers, an extended coupling time may be required to ensure high coupling efficiency.[1] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1 shortmers). d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
Chain Elongation: Repeat the synthesis cycle until the desired sequence is assembled.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation with a cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Quantification and Analysis: The concentration of the purified TNA-modified ASO is determined by UV absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry.
Protocol 2: Nuclease Resistance Assay
This protocol assesses the stability of TNA-modified ASOs in the presence of nucleases, such as in serum.
Workflow Diagram:
Caption: Workflow for assessing the nuclease resistance of TNA-ASOs.
Materials:
-
Purified TNA-modified ASO
-
Control oligonucleotides (e.g., unmodified DNA, PS-modified ASO)
-
Human or fetal bovine serum
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC system
-
Gel imaging system or HPLC software for quantification
Procedure:
-
Sample Preparation: Prepare solutions of the TNA-modified ASO and control oligonucleotides in nuclease-free water.
-
Incubation: Incubate the oligonucleotides in 50% human serum (or other nuclease-containing matrix) at a final concentration of approximately 5 µM at 37°C.[13]
-
Time Points: At various time points (e.g., 0, 1, 3, 6, 12, and 24 hours), collect aliquots of the incubation mixture and immediately freeze them on dry ice to stop the enzymatic degradation.
-
Analysis:
-
PAGE: Thaw the samples and analyze them on a denaturing polyacrylamide gel. Visualize the bands using an appropriate method (e.g., SYBR Gold staining or fluorescence if the oligo is labeled).
-
HPLC: Analyze the samples by ion-exchange or reverse-phase HPLC.
-
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point by measuring the band intensity (for PAGE) or the peak area (for HPLC).
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t½) of the oligonucleotide.
Protocol 3: In Vitro Gene Knockdown Assessment
This protocol describes how to evaluate the efficacy of TNA-modified ASOs in reducing the expression of a target gene in cultured cells.
Workflow Diagram:
Caption: Experimental workflow for in vitro gene knockdown using TNA-ASOs.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
TNA-modified ASO targeting the gene of interest
-
Negative control ASO (e.g., scrambled sequence)
-
Cell culture medium and supplements
-
Transfection reagent (optional, as TNA ASOs can be taken up gymnotically)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Delivery:
-
Transfection: On the following day, transfect the cells with the TNA-modified ASO and control ASO at various concentrations (e.g., 10-100 nM) using a suitable transfection reagent according to the manufacturer's protocol.
-
Gymnotic Delivery: Alternatively, for gymnotic (naked) delivery, add the ASOs directly to the cell culture medium at a higher concentration range (e.g., 1-10 µM).
-
-
Incubation: Incubate the cells for 24 to 72 hours to allow for ASO uptake and target mRNA degradation.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Determine the percentage of gene knockdown compared to cells treated with the negative control ASO.
Signaling Pathway: ASO-Mediated Gene Silencing
The primary mechanism for many gapmer ASOs, which can be designed with TNA "wings" and a central DNA "gap," is the recruitment of RNase H1 to the ASO-mRNA duplex, leading to the cleavage of the target mRNA.
RNase H-Mediated mRNA Degradation Pathway:
Caption: RNase H1-dependent mechanism of gene silencing by a TNA-gapmer ASO.
This pathway illustrates the sequence of events from the hybridization of the ASO to the target mRNA, followed by enzymatic cleavage and subsequent reduction in protein expression.[6][14][15][16]
References
- 1. synoligo.com [synoligo.com]
- 2. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 3. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some ASOs that bind in the coding region of mRNAs and induce RNase H1 cleavage can cause increases in the pre-mRNAs that may blunt total activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
Application Notes: Threose Nucleic Acid (TNA) Probes for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the context of intact cells and tissues.[1][2] The choice of probe is critical to the success of an ISH experiment, influencing sensitivity, specificity, and signal intensity. Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which confers unique properties that make it an attractive candidate for use as an ISH probe. This document provides a detailed overview of the application of TNA probes for in situ hybridization, including their advantages, a comprehensive experimental protocol, and troubleshooting guidelines.
TNA probes offer several advantages over traditional DNA and RNA probes, primarily stemming from their unique chemical structure. These benefits include exceptional biological stability, high binding affinity to RNA, and excellent specificity.[3] The uncharged backbone of TNA analogs like Peptide Nucleic Acids (PNAs) can also lead to faster reaction kinetics.[2]
Advantages of TNA Probes for In Situ Hybridization
Threose Nucleic Acid (TNA) probes represent a promising class of synthetic nucleic acid analogs for in situ hybridization applications. Their unique chemical structure, featuring a four-carbon threose sugar backbone, confers several key advantages over traditional DNA and RNA probes.
One of the most significant benefits of TNA probes is their exceptional biological stability . Unlike natural nucleic acids, TNA is resistant to degradation by nucleases, which are ubiquitous in cellular environments. This inherent stability ensures the integrity of the probe throughout the hybridization and washing steps of an ISH protocol, leading to a higher signal-to-noise ratio and more reliable results.
TNA probes also exhibit high binding affinity and specificity for complementary RNA sequences. The conformation of the TNA backbone facilitates the formation of stable TNA-RNA duplexes. This strong binding allows for the use of stringent washing conditions, which helps to minimize non-specific background signal and enhances the overall specificity of the assay.
Furthermore, the synthetic nature of TNA allows for precise control over probe design and labeling. Probes can be readily synthesized to target any RNA sequence of interest and can be labeled with a variety of reporter molecules, including fluorophores and haptens such as biotin (B1667282) and digoxigenin (B1670575) (DIG), for flexible detection options.[4] The ability to incorporate multiple labels can further amplify the detection signal.
TNA Probe Design and Synthesis
Effective TNA probe design is crucial for successful in situ hybridization. Key considerations include:
-
Probe Length: While optimal lengths for TNA probes in ISH on fixed tissues are not yet extensively documented, a general guideline for oligonucleotide probes is to aim for a length that ensures specificity without hindering tissue penetration. For modified nucleic acid probes like LNA, lengths of 14-24 nucleotides have been shown to be effective.[5][6]
-
Sequence Specificity: Probes should be designed to be complementary to the target RNA sequence. It is essential to perform a BLAST search against the relevant genome to ensure the probe sequence is unique to the target and will not cross-hybridize with other transcripts.
-
Labeling: TNA probes can be synthesized with various labels for detection. Common non-radioactive labels include digoxigenin (DIG) and biotin, which can be detected with enzyme-conjugated antibodies (e.g., anti-DIG-AP or streptavidin-HRP). Fluorescent labels can also be directly incorporated for fluorescence in situ hybridization (FISH). The choice of label will depend on the desired detection method and available equipment.[4]
Quantitative Data Summary
While specific quantitative data for TNA probes in ISH on fixed tissues is limited in the current literature, data from live-cell imaging studies using TNA probes for miRNA detection provide valuable insights into their performance. The following table summarizes these findings and compares them with the known properties of other common probe types.
| Probe Type | Property | Quantitative Data/Observation | Citation |
| TNA | Nuclease Stability | Showed favorable nuclease stability compared to DNA probes in cellular studies. | [7] |
| Thermal Stability | Exhibited good thermal stability in comparison to DNA probes. | [7] | |
| Specificity | Able to distinguish one to two base mismatches in target RNA. | [7] | |
| Cellular Uptake | Efficiently taken up by living cells without the need for transfection agents. | [7] | |
| LNA | Thermal Stability | Increased thermal stability of hybrids formed with RNA. | [8] |
| Hybridization Efficiency | LNA-based probes detect specific RNAs in fixed yeast cells with far better efficiency than conventional DNA oligonucleotide probes. | [8] | |
| Signal Intensity | A 24-nt double DIG labeled LNA probe produced significantly higher signal than a 22-nt single DIG labeled probe. | [9] | |
| DNA | Hybridization Strength | Do not bind as tightly to target mRNA molecules as RNA probes. | |
| RNA | Hybridization Stability | RNA-RNA hybrids are more stable than DNA-RNA hybrids. | [1] |
| Sensitivity | Generally exhibit high sensitivity and specificity. |
Experimental Protocols
The following is a detailed protocol for in situ hybridization using TNA probes on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is an adaptation of established ISH protocols, optimized for the unique properties of TNA probes.
I. Tissue Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 3 minutes each.
-
Immerse in a 1:1 solution of Xylene and 100% ethanol (B145695) for 3 minutes.
-
Rehydrate through a graded ethanol series: 100% (2x3 min), 95% (3 min), 70% (3 min), and 50% (3 min).
-
Rinse with cold tap water.
-
-
Permeabilization:
-
Treat slides with Proteinase K (concentration and time to be optimized for each tissue type, typically 1-5 µg/mL for 10 minutes at room temperature) to increase probe accessibility.[10] Insufficient digestion can lead to weak signals, while over-digestion can damage tissue morphology.[10]
-
Rinse slides 5 times in distilled water.[11]
-
II. Hybridization
-
Pre-hybridization:
-
Incubate slides in a humidified chamber with hybridization solution (without probe) for 1 hour at the desired hybridization temperature.[11] This step helps to block non-specific binding sites.
-
-
Probe Hybridization:
-
Dilute the TNA probe in the hybridization solution. The optimal concentration should be determined empirically, but a starting point of 100 ng/ml can be used.[12]
-
Denature the probe by heating at 95°C for 2 minutes, then immediately chill on ice.[11]
-
Apply the diluted probe to the tissue section and cover with a coverslip.
-
Incubate overnight in a humidified chamber at a hybridization temperature optimized for the specific TNA probe sequence and length. A typical starting point is 65°C.[11]
-
III. Washing
-
Post-hybridization Washes:
-
The stringency of the washes is critical for removing non-specifically bound probes. The temperature and salt concentration of the wash buffers should be optimized.
-
Wash slides in 0.2x SSC at a high temperature (e.g., 55-65°C) for a defined period (e.g., 60 minutes).[12] The exact temperature will depend on the melting temperature (Tm) of the TNA-RNA hybrid.
-
Perform additional washes at room temperature to remove residual salt.
-
IV. Signal Detection (for DIG-labeled probes)
-
Blocking:
-
Wash slides in a buffer such as MABT (maleic acid buffer containing Tween 20).
-
Incubate with a blocking solution (e.g., 2% blocking reagent in MABT) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Washing:
-
Wash slides extensively with MABT to remove unbound antibody.
-
-
Color Development:
-
Equilibrate the slides in a detection buffer (e.g., Tris pH 9.5/NaCl/MgCl2).
-
Incubate with a chromogenic substrate solution (e.g., NBT/BCIP) in the dark until the desired signal intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in TE buffer.[14]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable stain (e.g., Nuclear Fast Red).
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
TNA-ISH Experimental Workflow
References
- 1. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 2. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ISH probe labeling method - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNA-based in situ hybridization detection of mRNAs in embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Establishment and optimization of mRNA in situ hybridization system in turnip (Brassica rapa var. rapa) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Non radioactive in situ hybridization [its.caltech.edu]
Application Notes and Protocols for Fluorescent Labeling of Threose Nucleic Acid (TNA) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that utilizes a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] This structural modification confers remarkable resistance to nuclease degradation, making TNA an attractive candidate for various therapeutic and diagnostic applications, including antisense therapy and the development of aptamers.[1][2][3] Fluorescent labeling of TNA oligonucleotides is a critical step for many of these applications, enabling their detection and quantification in techniques such as fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[4][]
These application notes provide an overview of the common strategies for labeling TNA oligonucleotides with fluorescent dyes and offer detailed protocols for key experimental procedures.
Labeling Strategies for TNA Oligonucleotides
There are two primary strategies for the fluorescent labeling of oligonucleotides: direct incorporation during synthesis and post-synthetic conjugation.[4][]
-
Direct Incorporation: This method involves the use of a phosphoramidite (B1245037) building block that is already conjugated to a fluorescent dye. This dye-phosphoramidite is then incorporated into the TNA oligonucleotide during solid-phase synthesis.[4] While this method can be efficient, it is limited to fluorescent dyes that are stable to the chemical conditions of oligonucleotide synthesis and deprotection.[4][6]
-
Post-Synthetic Conjugation: This is the more common and versatile approach for labeling TNA oligonucleotides.[4][6] It involves first synthesizing a TNA oligonucleotide with a reactive functional group, such as a primary amine, thiol, or azide.[4][] This modified TNA is then purified and subsequently reacted with a fluorescent dye that carries a complementary reactive group (e.g., an N-hydroxysuccinimide (NHS) ester for amines, a maleimide (B117702) for thiols, or an alkyne for azides in a "click chemistry" reaction).[4][7][8][] This method is compatible with a wider range of fluorescent dyes.[4][6]
Common Fluorescent Dyes for Oligonucleotide Labeling
A wide variety of fluorescent dyes are commercially available for labeling oligonucleotides. The choice of dye depends on the specific application, the instrumentation available for detection, and the desired spectral properties. Common classes of fluorescent dyes include:
-
Fluoresceins: Such as 6-FAM, HEX, and TET. These are some of the most common dyes, with excitation maxima that match the 488 nm laser line.[10]
-
Rhodamines: Including TAMRA and ROX.[6]
-
Cyanine Dyes: Such as Cy3, Cy5, and Cy7. These dyes cover a broad spectral range from the visible to the near-infrared.[11]
-
Alexa Fluor Dyes: A series of spectrally diverse and photostable dyes.[12]
-
ATTO Dyes: Known for their high photostability and quantum yields.
Quantitative Data on Fluorescently Labeled Oligonucleotides
The following table summarizes typical performance characteristics of common fluorescent dyes used for oligonucleotide labeling. While this data is for DNA oligonucleotides, similar trends are expected for TNA. Specific performance should be validated for each TNA-dye conjugate.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield (approx.) | Photostability |
| 6-FAM | 494 | 525 | 0.9 | Moderate |
| HEX | 535 | 556 | 0.8 | Moderate |
| TET | 521 | 536 | 0.7 | Moderate |
| Cy3 | 550 | 570 | 0.3 | Moderate |
| Cy5 | 649 | 670 | 0.2 | Low |
| Alexa Fluor 488 | 495 | 519 | 0.9 | High |
| Alexa Fluor 546 | 556 | 573 | 0.8 | High |
| Alexa Fluor 647 | 650 | 668 | 0.3 | High |
| ATTO 550 | 554 | 576 | 0.9 | High |
| ATTO 647N | 644 | 669 | 0.65 | Very High |
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of an Amine-Modified TNA Oligonucleotide with an NHS-Ester Dye
This protocol describes the labeling of a TNA oligonucleotide containing a 5'-amino modifier with a fluorescent dye activated as an NHS ester.
Materials:
-
5'-amine-modified TNA oligonucleotide
-
Amine-reactive fluorescent dye (NHS ester)
-
Nuclease-free water
-
0.2 M Sodium bicarbonate buffer (pH 8.5)
-
DMSO (anhydrous)
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
HPLC system for purification (optional but recommended)
Procedure:
-
Dissolve the Amine-Modified TNA: Dissolve the lyophilized 5'-amine-modified TNA oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 20 µL of the 1 mM TNA solution with 60 µL of 0.2 M sodium bicarbonate buffer (pH 8.5).
-
Add 20 µL of the 10 mM dye solution to the TNA solution. This provides a 10-fold molar excess of the dye.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification of the Labeled TNA:
-
Equilibrate a size-exclusion column (e.g., NAP-10) with nuclease-free water according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the top of the column.
-
Elute the labeled TNA with nuclease-free water. The labeled TNA will elute first, followed by the smaller, unconjugated dye molecules.
-
For higher purity, the labeled TNA can be purified by reverse-phase HPLC.[12]
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified TNA-dye conjugate by measuring its absorbance at 260 nm (for the TNA) and the excitation maximum of the dye.
-
Store the labeled TNA in a light-protected tube at -20°C.[12]
-
Protocol 2: Labeling of a TNA Oligonucleotide via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label a TNA oligonucleotide containing a terminal alkyne with an azide-modified fluorescent dye.[7][8][]
Materials:
-
Alkyne-modified TNA oligonucleotide
-
Azide-modified fluorescent dye
-
Nuclease-free water
-
2 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Inert gas (e.g., argon or nitrogen)
-
3% Lithium perchlorate (B79767) in acetone (B3395972)
Procedure:
-
Prepare the TNA Solution: Dissolve the alkyne-modified TNA oligonucleotide in nuclease-free water in a pressure-tight vial.
-
Reaction Setup:
-
Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO and vortex.
-
Add the azide-modified fluorescent dye from a 10 mM stock solution in DMSO.
-
Add the required volume of freshly prepared 5 mM ascorbic acid solution and vortex briefly.
-
-
Degassing: Degas the solution by bubbling an inert gas through it for 30-60 seconds.[7]
-
Catalyst Addition:
-
Add the required amount of the 10 mM Copper(II)-TBTA stock solution.
-
Flush the vial with inert gas and securely close the cap.
-
Vortex the mixture thoroughly.
-
-
Incubation: Incubate the reaction mixture at room temperature overnight in the dark.[7]
-
Precipitation of the Labeled TNA:
-
Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to precipitate the labeled oligonucleotide.[13]
-
Incubate at -20°C for 30 minutes.
-
-
Purification:
-
Centrifuge the mixture to pellet the labeled TNA.
-
Discard the supernatant and wash the pellet with acetone.
-
Dry the pellet and resuspend the labeled TNA in nuclease-free water.
-
Further purification can be performed by HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Visualizations
Caption: Workflow for post-synthetic labeling of an amine-modified TNA with an NHS-ester dye.
Caption: Workflow for labeling a TNA oligonucleotide via Click Chemistry.
References
- 1. synoligo.com [synoligo.com]
- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. In Vitro Diagnostics - BioActs [bioacts.com]
- 6. atdbio.com [atdbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. idtdna.com [idtdna.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. オリゴヌクレオチドラベリング_TargetMol [targetmol.com]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Threose Nucleic Acid (TNA) Cleavage from Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which distinguishes it from the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively. The unique structure of TNA imparts it with remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with itself, DNA, and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications.
Following solid-phase synthesis, the TNA oligonucleotide is covalently linked to a solid support, typically controlled pore glass (CPG). The final crucial step in obtaining the purified TNA is its cleavage from this support and the removal of protecting groups from the nucleobases and the phosphodiester backbone. This document provides detailed protocols for the efficient cleavage of TNA from solid supports, based on well-established methods for standard oligonucleotide chemistry.
Data Presentation: Cleavage and Deprotection Conditions
The following table summarizes common reagents and conditions for the cleavage of oligonucleotides from solid supports. These protocols are directly applicable to TNA synthesized using standard phosphoramidite (B1245037) chemistry with succinyl linkers on CPG supports.
| Reagent(s) | Cleavage Time & Temperature | Deprotection Time & Temperature | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (~28-30%) | 1-2 hours at room temperature[1] | 17 hours at 55°C[1] | Standard, reliable method. |
| Concentrated Ammonium Hydroxide (~28-30%) | 1 hour at room temperature[2][3] | 5 hours at 55°C[3] | A common variation of the standard protocol. |
| Ammonium Hydroxide / Methylamine (B109427) (AMA) (1:1 v/v) | 5 minutes at room temperature[2] | 10 minutes at 65°C | "UltraFAST" method; requires compatible protecting groups. |
| Concentrated Ammonium Hydroxide / Ethanol (B145695) (3:1 v/v) | 2 hours at room temperature[3] | 45 minutes at 55°C[3] | The addition of ethanol can facilitate reagent penetration. |
Experimental Workflow
The general workflow for the cleavage of TNA from a solid support involves the exposure of the solid support to a basic reagent, which hydrolyzes the ester linkage connecting the TNA to the support, followed by incubation to remove protecting groups from the nucleobases.
Caption: Workflow for TNA Cleavage and Purification.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Concentrated Ammonium Hydroxide
This protocol is a widely used and reliable method for the cleavage and deprotection of TNA from CPG solid supports.
Materials:
-
TNA-synthesized CPG in a synthesis column or vial
-
Concentrated ammonium hydroxide (~28-30%)
-
Screw-cap, chemically resistant vials
-
Heating block or oven
-
Syringes and needles (optional, for column-based cleavage)
-
Centrifuge (for pelleting CPG)
-
Pipettes and sterile, nuclease-free tips
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the solid support containing the synthesized TNA is dry. If necessary, pass a stream of inert gas (e.g., argon or nitrogen) through the column or vial.
-
Perform all steps involving concentrated ammonium hydroxide in a certified fume hood.
-
-
Cleavage from Support:
-
For columns: Using two syringes, push the concentrated ammonium hydroxide back and forth through the synthesis column for 1-2 hours at room temperature.[1] Alternatively, cap the column and let it stand for this duration.
-
For vials: Add 1-2 mL of concentrated ammonium hydroxide to the vial containing the CPG support. Ensure the support is fully submerged. Seal the vial tightly.
-
Incubate at room temperature for 1-2 hours with occasional gentle agitation.[1]
-
-
Transfer of Supernatant:
-
After the initial incubation, carefully transfer the ammonium hydroxide solution, which now contains the cleaved TNA, to a clean, screw-cap vial.
-
To ensure complete recovery, wash the CPG support with an additional 0.5-1 mL of fresh concentrated ammonium hydroxide and combine the supernatants.
-
-
Deprotection:
-
Seal the vial containing the combined ammonium hydroxide solution tightly to prevent ammonia (B1221849) gas from escaping.
-
Place the sealed vial in a heating block or oven set to 55°C and incubate for at least 8 hours, or overnight (up to 17 hours).[1]
-
-
Sample Recovery:
-
After incubation, allow the vial to cool to room temperature.
-
To remove the ammonia, the sample can be dried down using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried TNA pellet in a suitable buffer (e.g., sterile, nuclease-free water or TE buffer) for quantification and purification.
-
Protocol 2: "UltraFAST" Cleavage and Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol significantly reduces the cleavage and deprotection time but requires the use of base-labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during TNA synthesis to prevent base modifications.
Materials:
-
TNA-synthesized CPG with base-labile protecting groups
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Screw-cap, chemically resistant vials
-
Heating block
-
Fume hood
Procedure:
-
Preparation:
-
Work in a fume hood and wear appropriate personal protective equipment.
-
Ensure the CPG support with the synthesized TNA is dry.
-
-
Cleavage from Support:
-
Add 1-2 mL of AMA solution to the vial or column containing the CPG support.
-
Incubate at room temperature for 5-10 minutes with gentle agitation.[2]
-
-
Transfer and Deprotection:
-
Transfer the AMA solution containing the cleaved TNA to a clean, screw-cap vial.
-
Wash the CPG with a small volume of fresh AMA solution and combine the supernatants.
-
Seal the vial tightly and incubate in a heating block at 65°C for 10-15 minutes.
-
-
Sample Recovery:
-
Cool the vial to room temperature.
-
Dry the sample using a vacuum concentrator.
-
Resuspend the TNA pellet in a suitable buffer for further analysis.
-
Purification
Following cleavage and deprotection, the crude TNA solution will contain the full-length product as well as shorter, "failure" sequences. Purification is typically achieved using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), which separate the oligonucleotides based on their length and charge.
Safety Precautions
-
Ammonium hydroxide and methylamine are corrosive and have strong, irritating odors. Always handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
When heating sealed vials, ensure they are properly sealed and rated for the temperature and pressure to avoid rupture.
By following these protocols, researchers can reliably cleave and deprotect synthetic TNA oligonucleotides from solid supports, paving the way for their use in a wide range of scientific and therapeutic applications.
References
Application Notes and Protocols: The Oxidation Step in Phosphoramidite Chemistry for Threose Nucleic Acid (TNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics due to its unique structural and biological properties. TNA's backbone is composed of repeating α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds, a departure from the 3',5'-linkages found in DNA and RNA. The chemical synthesis of TNA oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry, a cyclic process involving deblocking, coupling, capping, and oxidation steps.
This document provides detailed application notes and protocols focusing specifically on the oxidation step in TNA phosphoramidite chemistry. This critical step converts the unstable phosphite (B83602) triester intermediate, formed during the coupling reaction, into a stable phosphate (B84403) triester, thereby ensuring the integrity of the TNA backbone. Careful optimization of the oxidation step is paramount for achieving high-yield and high-purity TNA oligonucleotides.
The Critical Role of Oxidation in TNA Synthesis
Following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the newly formed internucleotide linkage is in an unstable trivalent phosphite triester P(III) form. This intermediate is susceptible to cleavage under the acidic conditions of the subsequent deblocking step. The oxidation step converts the P(III) to a more stable pentavalent phosphate triester P(V), which is resistant to the acidic conditions of the synthesis cycle.
Incomplete or inefficient oxidation can lead to several undesirable outcomes:
-
Chain Scission: Unoxidized phosphite triesters are cleaved during the acidic deblocking step, leading to truncated oligonucleotide sequences.
-
Reduced Yield: The accumulation of truncated sequences significantly lowers the overall yield of the full-length TNA product.
-
Increased Impurities: The presence of deletion sequences complicates the purification of the desired TNA oligonucleotide.
Given that TNA is a modified nucleic acid, the potential for side reactions or incomplete oxidation may be higher compared to standard DNA or RNA synthesis, necessitating careful consideration of the oxidizing agent and reaction conditions.
Standard and Alternative Oxidation Reagents
The choice of oxidizing agent and the optimization of reaction conditions are critical for successful TNA synthesis.
Standard Oxidizing Agent: Iodine (I₂)
The most common oxidizing agent used in solid-phase oligonucleotide synthesis is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1]
Mechanism: The reaction proceeds through the formation of an iodophosphonium intermediate, which is then hydrolyzed by water to form the stable phosphate triester. Pyridine acts as a mild base to neutralize the hydrogen iodide byproduct.
While effective for standard DNA and RNA synthesis, the aqueous nature of the standard iodine oxidizer can present challenges, particularly for modified oligonucleotides like TNA. The presence of water necessitates thorough drying of the solid support before the next coupling step to prevent side reactions with the incoming phosphoramidite. Furthermore, iodine can potentially lead to side reactions with sensitive moieties.
Alternative Non-Aqueous Oxidizing Agents
To circumvent the issues associated with aqueous iodine, non-aqueous oxidizing agents have been developed and may be particularly advantageous for TNA synthesis.
-
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO): CSO is a mild and efficient non-aqueous oxidizing agent that has been successfully used for the synthesis of sensitive and modified oligonucleotides.[2][3] It offers the advantage of performing the oxidation under anhydrous conditions, which can improve coupling efficiency in subsequent steps.[2]
-
tert-Butyl Hydroperoxide (t-BuOOH): This is another alternative non-aqueous oxidizing agent. Studies have shown that for certain modified nucleotides, replacing iodine with t-butyl hydroperoxide can prevent side reactions such as strand cleavage that are observed with iodine.[4]
The selection of the oxidizing agent may depend on the specific TNA sequence, the presence of other modifications, and the overall synthesis strategy.
Data Presentation: Comparison of Oxidation Conditions
While specific quantitative data for the oxidation step in TNA synthesis is not extensively published, the following table summarizes typical parameters for standard and alternative oxidizing agents based on protocols for modified oligonucleotides. Researchers should consider these as starting points for optimization.
| Parameter | Standard Iodine Oxidation | Non-Aqueous CSO Oxidation | Non-Aqueous t-BuOOH Oxidation |
| Oxidizing Agent | Iodine (I₂) | (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | tert-Butyl Hydroperoxide |
| Typical Concentration | 0.02 M - 0.1 M[1] | 0.5 M in anhydrous acetonitrile[2][5] | Not extensively standardized |
| Solvent System | THF/Pyridine/Water[1] | Anhydrous Acetonitrile[2][5] | Organic Solvents |
| Typical Reaction Time | 30 - 60 seconds | 3 minutes[2][5] | 15 - 20 minutes[4] |
| Potential Advantages | Well-established, cost-effective | Anhydrous conditions, mild, suitable for sensitive modifications[2] | Can prevent specific side reactions like strand cleavage[4] |
| Potential Disadvantages | Aqueous, potential for side reactions with sensitive groups | Higher cost, may require longer reaction times | Slower reaction time[4] |
Note: The optimal conditions for TNA synthesis may vary and require empirical determination. Coupling efficiency and final product purity should be carefully monitored when optimizing the oxidation step. For TNA synthesis, it has been noted that increasing the frequency of de-blocking and coupling reactions, along with extending the reaction time in each synthesis cycle, can improve purity and yield.[6]
Experimental Protocols
The following are generalized protocols for the oxidation step in solid-phase TNA oligonucleotide synthesis. These should be adapted and optimized for specific synthesizers and TNA sequences.
Protocol 1: Standard Iodine Oxidation
Reagents:
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 78:20:2 v/v/v). Commercial solutions are readily available.[7]
-
Washing Solution: Anhydrous Acetonitrile (B52724).
Procedure (as part of an automated synthesis cycle):
-
Following the capping step, wash the solid support thoroughly with anhydrous acetonitrile to remove any residual capping reagents.
-
Deliver the iodine oxidizing solution to the synthesis column and allow it to react for 30-60 seconds.
-
Expel the oxidizing solution from the column.
-
Wash the solid support extensively with anhydrous acetonitrile to remove the oxidizing solution and any byproducts.
-
Thoroughly dry the support with an inert gas (e.g., argon) before proceeding to the next deblocking step.
Protocol 2: Non-Aqueous CSO Oxidation
Reagents:
-
Oxidizing Solution: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.[5]
-
Washing Solution: Anhydrous Acetonitrile.
Procedure (as part of an automated synthesis cycle):
-
Following the capping step, wash the solid support thoroughly with anhydrous acetonitrile.
-
Deliver the CSO oxidizing solution to the synthesis column.
-
Allow the reaction to proceed for a minimum of 3 minutes.[5]
-
Expel the CSO solution from the column.
-
Wash the solid support with anhydrous acetonitrile.
-
Proceed to the next deblocking step.
Mandatory Visualizations
Chemical Transformation in the Oxidation Step
Caption: Conversion of the unstable phosphite triester to a stable phosphate triester.
Experimental Workflow for the Oxidation Step
Caption: Automated workflow for the oxidation step in TNA synthesis.
Conclusion
The oxidation step is a linchpin in the successful solid-phase synthesis of high-quality Threose Nucleic Acid oligonucleotides. While standard iodine-based oxidation protocols are widely used, the unique characteristics of TNA may necessitate the exploration of alternative, non-aqueous oxidizing agents like CSO to minimize side reactions and maximize yield and purity. The protocols and data presented herein provide a foundation for researchers to develop and optimize the oxidation conditions for their specific TNA synthesis requirements. Careful attention to this critical step will undoubtedly contribute to the advancement of TNA-based research and applications.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. synoligo.com [synoligo.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Application Note: Analytical Characterization of Purified Therapeutic Nucleic Acid (TNA) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Nucleic Acid (TNA) oligonucleotides represent a rapidly advancing class of biopharmaceuticals with the potential to address a wide range of diseases. Unlike traditional small molecules or large protein biologics, TNAs are synthetic oligonucleotides designed to modulate gene expression through various mechanisms. The unique nature of these molecules necessitates a comprehensive and robust analytical strategy to ensure their identity, purity, quality, and safety. This application note provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of purified TNA oligos, in line with regulatory expectations.[1][2][3][4]
The synthesis of TNA oligos is a complex process that can result in a variety of product-related impurities, such as truncated (n-1, n-2) or extended (n+1) sequences, as well as process-related impurities, including residual solvents and endotoxins.[3] Thorough analytical characterization is therefore critical throughout the development and manufacturing process to ensure the final drug product is safe and effective.
This document outlines the primary analytical methodologies, presents experimental protocols, and provides examples of data presentation to guide researchers, scientists, and drug development professionals in establishing a robust quality control strategy for TNA oligonucleotides.
Key Analytical Techniques for TNA Oligo Characterization
A multi-attribute approach employing orthogonal analytical techniques is essential for the comprehensive characterization of TNA oligos. The following sections detail the most critical methods for assessing the identity, purity, and quality of these therapeutic molecules.
Identity and Sequence Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for confirming the molecular weight and sequence of TNA oligos.[5][6] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confirmation of the elemental composition and the identification of any modifications.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information at the atomic level. 1D and 2D NMR techniques can be used to confirm the structure of the nucleosides, the sugar-phosphate backbone, and the overall conformation of the TNA oligo.[8][9][10][11]
Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the target TNA oligo from closely related impurities. Two primary modes are employed:
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used method for oligonucleotide analysis and purification.[12][13] It separates oligonucleotides based on their hydrophobicity, which is influenced by their length and any modifications.
-
Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on the charge of their phosphate (B84403) backbone.[14][15] It is particularly useful for resolving species with the same length but different charge, such as phosphorothioate (B77711) (PS) and phosphodiester (PO) linkages.
Capillary Gel Electrophoresis (CGE) is a high-resolution technique that separates oligonucleotides based on their size.[16][17][18] It is highly effective for assessing the purity of TNA oligos and quantifying truncated sequences.[16][17][18]
Process-Related Impurities
Gas Chromatography with Headspace Sampling (GC-HS) is the standard method for the analysis of residual solvents that may be present from the manufacturing process.[19][20][21][22][23]
Limulus Amebocyte Lysate (LAL) Test is a highly sensitive assay used to detect and quantify bacterial endotoxins, which are potent pyrogens.[24][25][26][27][28]
Data Presentation
Clear and concise data presentation is crucial for comparing results and making informed decisions. The following tables provide examples of how to summarize quantitative data from the analytical characterization of a purified TNA oligo.
Table 1: Summary of Identity and Purity Analysis
| Analytical Method | Parameter | Specification | Result |
| LC-MS | Molecular Weight | 6500.0 ± 2.0 Da | 6500.5 Da |
| IP-RP HPLC | Purity | ≥ 95.0% | 96.5% |
| Total Impurities | ≤ 5.0% | 3.5% | |
| Single Largest Impurity | ≤ 1.0% | 0.8% | |
| IEX HPLC | Purity | ≥ 95.0% | 97.2% |
| n-1 Impurity | ≤ 2.0% | 1.5% | |
| CGE | Purity | ≥ 95.0% | 98.1% |
Table 2: Summary of Process-Related Impurity Analysis
| Analytical Method | Impurity | Specification (ppm) | Result (ppm) |
| GC-HS | Acetonitrile | ≤ 410 | < 100 |
| Dichloromethane | ≤ 600 | < 50 | |
| Toluene | ≤ 890 | < 50 | |
| LAL Test | Endotoxins | ≤ 0.5 EU/mg | < 0.1 EU/mg |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the logical relationships between different analytical steps is essential for understanding the overall characterization strategy.
Caption: Overall workflow for TNA oligo synthesis, purification, and analytical characterization.
Caption: Logical workflow for comprehensive purity and impurity analysis of TNA oligos.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key analytical techniques discussed.
Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) for Purity Analysis
Objective: To determine the purity of the TNA oligo and quantify product-related impurities.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 15 mM TEA in 50:50 Acetonitrile:Water
-
TNA oligo sample dissolved in water (1 mg/mL)
Protocol:
-
Equilibrate the HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.
-
Set the column temperature to 60 °C.
-
Set the UV detector to 260 nm.
-
Inject 10 µL of the TNA oligo sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Hold at 65% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
Integrate the peaks in the chromatogram and calculate the percentage purity based on the peak area of the main peak relative to the total peak area.
LC-MS for Molecular Weight Determination
Objective: To confirm the molecular weight of the TNA oligo.
Materials:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
-
Mobile Phase A: 400 mM HFIP, 16.3 mM TEA in water
-
Mobile Phase B: Methanol
-
TNA oligo sample dissolved in water (0.1 mg/mL)
Protocol:
-
Equilibrate the LC-MS system with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min.
-
Set the column temperature to 50 °C.
-
Set the mass spectrometer to negative ion mode with a scan range of m/z 500-2500.
-
Inject 5 µL of the TNA oligo sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Acquire the mass spectrum of the eluting main peak.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the TNA oligo.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight.
Capillary Gel Electrophoresis (CGE) for Purity Analysis
Objective: To assess the purity of the TNA oligo with high resolution.
Materials:
-
Capillary electrophoresis system with UV detector
-
Fused-silica capillary
-
Separation gel buffer (commercially available or prepared in-house)
-
TNA oligo sample dissolved in water (0.5 mg/mL)
Protocol:
-
Condition the new capillary by flushing with 0.1 M HCl, followed by water, and then the separation buffer.
-
Fill the capillary with the separation gel buffer.
-
Inject the TNA oligo sample electrokinetically.
-
Apply a voltage of -15 kV across the capillary.
-
Set the capillary temperature to 50 °C.
-
Monitor the separation at 260 nm.
-
Analyze the resulting electropherogram to determine the purity based on the peak area of the main peak.
Gas Chromatography with Headspace Sampling (GC-HS) for Residual Solvent Analysis
Objective: To quantify residual solvents in the TNA oligo sample.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler
-
GC column suitable for solvent analysis (e.g., DB-624)
-
Diluent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Certified standards of the potential residual solvents
Protocol:
-
Prepare a standard solution containing known concentrations of the potential residual solvents in the diluent.
-
Accurately weigh the TNA oligo sample into a headspace vial and dissolve it in the diluent.
-
Seal the vials and place them in the headspace autosampler.
-
Incubate the vials at 80 °C for 30 minutes.
-
Inject the headspace gas into the GC.
-
Run a temperature gradient program to separate the solvents.
-
Identify and quantify the residual solvents by comparing the retention times and peak areas to the standard solution.
Limulus Amebocyte Lysate (LAL) Test for Endotoxin (B1171834) Determination
Objective: To quantify the level of bacterial endotoxins in the TNA oligo sample.
Protocol: This protocol is based on the chromogenic LAL assay.
Materials:
-
LAL test kit (including LAL reagent, endotoxin standard, and LAL reagent water)
-
Microplate reader capable of reading at 405 nm
-
Endotoxin-free tubes and pipette tips
Protocol:
-
Reconstitute the LAL reagent and the endotoxin standard according to the kit instructions.
-
Prepare a standard curve of the endotoxin standard.
-
Prepare dilutions of the TNA oligo sample in LAL reagent water.
-
Add 50 µL of each standard, sample dilution, and a negative control (LAL reagent water) to the wells of a microplate.
-
Add 50 µL of the LAL reagent to each well.
-
Incubate the plate at 37 °C for the time specified in the kit instructions.
-
Add 100 µL of the chromogenic substrate to each well and incubate for the specified time.
-
Stop the reaction by adding 50 µL of the stop reagent.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the endotoxin concentration in the sample by comparing its absorbance to the standard curve.
Conclusion
The analytical characterization of purified TNA oligonucleotides is a critical component of their development as therapeutic agents. A comprehensive analytical strategy, employing a suite of orthogonal techniques, is necessary to ensure the identity, purity, quality, and safety of the final drug product. The protocols and data presentation formats provided in this application note serve as a guide for establishing a robust quality control framework that aligns with regulatory expectations and supports the successful development of TNA-based therapies.
References
- 1. New FDA Guideline for Oligonucleotide Therapeutics [kymos.com]
- 2. oligotherapeutics.org [oligotherapeutics.org]
- 3. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 4. Regulatory Guidance for Oligonucleotide Bioanalysis | Altasciences Blog [altasciences.com]
- 5. youtube.com [youtube.com]
- 6. mz-at.de [mz-at.de]
- 7. agilent.com [agilent.com]
- 8. news-medical.net [news-medical.net]
- 9. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 12. waters.com [waters.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 19. agilent.com [agilent.com]
- 20. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. s4science.at [s4science.at]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. innoteg-instruments.com [innoteg-instruments.com]
- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 25. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
Application Notes and Protocols: DMTr-TNA A(Bz)-amidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and application of DMTr-TNA A(Bz)-amidite, a key building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. Adherence to these protocols is crucial for ensuring the integrity of the phosphoramidite (B1245037) and achieving high-yield, high-purity synthesis of TNA for research and therapeutic development.
Physicochemical Properties and Storage
This compound is a specialized phosphoramidite monomer used in the creation of TNA oligonucleotides.[1] It possesses a unique α-L-threofuranosyl sugar backbone, which imparts distinct properties to the resulting nucleic acid polymers, including enhanced duplex stability and nuclease resistance.[2] The molecule is protected at the 3'-hydroxyl group with a dimethoxytrityl (DMTr) group and at the N6 position of adenine (B156593) with a benzoyl (Bz) group to prevent unwanted side reactions during synthesis.[2]
Proper storage is critical to prevent degradation of this moisture- and acid-sensitive reagent.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C[1][2] | Long-term storage. |
| Atmosphere | Under inert gas (e.g., Argon)[2] | Minimizes exposure to moisture and oxidation. |
| Shelf Life | >12 months[2] | When stored under recommended conditions. |
| Shipping Condition | Ambient Temperature[1] | The compound is stable for short durations at ambient temperature. |
| Solubility | Freely soluble in anhydrous acetonitrile (B52724) (>50 mg/mL) and dichloromethane. Insoluble in aqueous buffers.[2] | Use anhydrous solvents for reconstitution. |
| Stability | Degrades upon exposure to moisture, acids, or temperatures >40°C.[2] | Avoid repeated freeze-thaw cycles and exposure to ambient air. |
Experimental Protocols
Safe Handling and Storage Protocol
-
Receiving and Initial Storage : Upon receipt, immediately transfer the vial of this compound to a -20°C freezer. Ensure the container seal is intact.
-
Inert Atmosphere : Store the vial in a desiccator or a sealed container filled with an inert gas like argon to prevent exposure to moisture.
-
Temperature Equilibration : Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing and Aliquoting : If weighing is necessary, perform it quickly in a controlled, low-humidity environment or a glove box. For frequent use, it is advisable to aliquot the amidite into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk stock to ambient conditions.
-
Post-Use Storage : After dispensing the required amount, flush the vial with argon, seal it tightly, and return it to -20°C storage.
Reconstitution Protocol
This protocol outlines the preparation of a standard 0.1 M solution of this compound in anhydrous acetonitrile for use in automated oligonucleotide synthesizers.
-
Prepare Anhydrous Solvent : Use a fresh, sealed bottle of anhydrous acetonitrile (<30 ppm H₂O) suitable for oligonucleotide synthesis.
-
Equilibrate Amidite : As per protocol 2.1, allow the vial of this compound to warm to room temperature in a desiccator.
-
Calculate Required Volume : The molecular weight of this compound is 843.9 g/mol .[2] To prepare a 0.1 M solution, calculate the required volume of solvent for the mass of amidite. For example, for 100 mg of amidite:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.1 g / 843.9 g/mol ) / 0.1 mol/L = 0.001185 L or 1.185 mL
-
-
Dissolution : Under a fume hood and, if possible, an inert atmosphere, carefully add the calculated volume of anhydrous acetonitrile to the vial of amidite using a dry syringe.
-
Mixing : Gently swirl or vortex the vial until the amidite is completely dissolved. Avoid vigorous shaking to prevent shearing.
-
Transfer to Synthesizer : Transfer the resulting solution to the appropriate reservoir on the automated DNA/RNA synthesizer. Ensure the synthesizer lines are properly primed.
Application in Automated Solid-Phase Oligonucleotide Synthesis
This compound is incorporated into TNA oligomers using standard phosphoramidite chemistry on a solid support, typically controlled pore glass (CPG).[2] The synthesis cycle consists of four main steps: deprotection, coupling, capping, and oxidation.
Synthesis Cycle Workflow
Caption: Workflow of solid-phase TNA oligonucleotide synthesis.
Detailed Synthesis Steps
-
Deprotection (Deblocking) : The 5'-O-DMTr protecting group on the support-bound nucleoside is removed to expose the free 5'-hydroxyl group.
-
Reagent : 3% Trichloroacetic Acid (TCA) in dichloromethane.[2]
-
Procedure : The reagent is passed over the solid support, cleaving the DMTr group, which is then washed away. The resulting orange color of the trityl cation can be used for spectrophotometric monitoring of coupling efficiency.
-
-
Coupling : The reconstituted this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reagents : 0.1 M solution of this compound in anhydrous acetonitrile and an activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole, ETT).[2]
-
Procedure : The amidite and activator are delivered simultaneously to the synthesis column. The reaction forms a phosphite triester linkage.
-
Reaction Time : Typically 10 minutes at room temperature for high efficiency.[2]
-
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide.
-
Reagents : A solution of acetic anhydride (B1165640) (Cap Mix A) and a solution of N-methylimidazole (Cap Mix B).[2]
-
Procedure : The two capping reagents are delivered to the column to permanently block the unreacted chains.
-
-
Oxidation : The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Reagent : 0.02 M Iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.[2]
-
Procedure : The iodine solution is passed through the column, completing the synthesis cycle for that monomer.
-
This four-step cycle is repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is synthesized.
Coupling Efficiency Data
The choice of activator can significantly impact the coupling efficiency and purity of the final product.
| Activator | Reaction Time (min) | Coupling Yield (%) | Purity (HPLC, %) |
| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 | 99.2 |
| Dicyanoimidazole (DCI) | 15 | 95.1 | 97.8 |
| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 | 96.5 |
| Data adapted from Vulcanchem.[2] |
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the completed TNA oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. The specific conditions for this step depend on the other nucleobases present in the sequence and the solid support used. This typically involves treatment with a base, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).
For any inquiries or technical support, please refer to the Safety Data Sheet (SDS) provided by the supplier or contact their technical service department.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DMTr-TNA A(Bz)-amidite Coupling Efficiency
Welcome to the technical support center for the optimization of DMTr-TNA A(Bz)-amidite coupling efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of Threose Nucleic Acid (TNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for coupling this compound?
A1: The standard protocol involves a four-step cycle on a solid support (e.g., controlled pore glass - CPG) within an automated synthesizer:
-
Deprotection (Detritylation): Removal of the 5'-DMTr protecting group from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound is activated by a weak acid activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutations in the final oligonucleotide sequence.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.
This cycle is repeated for each subsequent monomer addition until the desired TNA oligonucleotide sequence is synthesized.
Q2: What are the critical factors that influence the coupling efficiency of this compound?
A2: Several factors are crucial for achieving high coupling efficiency:
-
Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. The presence of water in the acetonitrile (B52724) solvent, activator solution, or on the synthesizer lines will lead to the hydrolysis of the phosphoramidite, significantly reducing the coupling efficiency.[1][2]
-
Purity of Reagents: The purity of the this compound, activator, and solvents is paramount. Impurities can lead to side reactions and lower the yield of the desired full-length product.
-
Choice and Concentration of Activator: The type and concentration of the activator play a significant role. More acidic activators can lead to faster coupling but may also cause side reactions like detritylation. The choice of activator should be optimized for the specific synthesis.
-
Coupling Time: The reaction time for the coupling step must be sufficient to allow the reaction to go to completion. Incomplete coupling will result in truncated sequences.
-
Temperature: While most syntheses are performed at room temperature, temperature fluctuations can affect reaction kinetics.
Q3: How do I choose the right activator for my TNA synthesis?
A3: The choice of activator depends on a balance of factors including reaction speed, stability, and potential side reactions. Here is a comparison of common activators:
-
1H-Tetrazole: A traditional and widely used activator. However, it has limited solubility in acetonitrile and can be less effective for sterically hindered amidites.
-
5-Ethylthio-1H-tetrazole (ETT): More acidic and more soluble in acetonitrile than 1H-Tetrazole, leading to faster coupling kinetics.[3][4] It is a good general-purpose activator for TNA synthesis.
-
5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, it is more acidic than 1H-Tetrazole and is often preferred for RNA synthesis due to its higher reactivity.[4]
-
4,5-Dicyanoimidazole (DCI): Less acidic than tetrazole-based activators but highly nucleophilic.[4] It is very soluble in acetonitrile and can be a good choice for large-scale synthesis and for sequences prone to acid-catalyzed side reactions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (<98%) | Moisture Contamination | - Use anhydrous acetonitrile (<30 ppm water). - Ensure all reagents (amidite, activator) are dry. - Use molecular sieves (3 Å) to dry solvents and amidite solutions just prior to use.[2] - Ensure the synthesizer lines are dry. |
| Degraded Phosphoramidite | - Store this compound under argon or nitrogen at -20°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh amidite solutions for each synthesis. | |
| Suboptimal Activator | - Consider switching to a more reactive activator like ETT or DCI. - Optimize the activator concentration. | |
| Insufficient Coupling Time | - Increase the coupling time. For sterically hindered amidites like TNA, longer coupling times (e.g., 5-15 minutes) may be necessary.[2] | |
| Presence of Deletion Sequences | Incomplete Capping | - Ensure the capping reagents are fresh and active. - Increase the capping time to ensure all unreacted 5'-hydroxyls are blocked. |
| Low Coupling Efficiency | - Address the root causes of low coupling efficiency as outlined above. | |
| High Levels of n-1 Shortmers | Inefficient Coupling of a Specific Base | - Purines (A and G) are generally bulkier and may couple less efficiently than pyrimidines (C and T).[] Consider increasing the coupling time or using a more potent activator for purine-rich sequences. |
| Secondary Structure Formation | - For sequences prone to forming secondary structures (e.g., hairpins), consider using modified synthesis conditions, such as higher temperatures or the addition of denaturants, if your synthesizer supports it. |
Quantitative Data Summary
Table 1: Comparison of Activators for Phosphoramidite Coupling
| Activator | pKa | Key Advantages | Considerations |
| 1H-Tetrazole | 4.9 | Widely used, well-established. | Limited solubility in acetonitrile, slower kinetics. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and soluble than 1H-Tetrazole, faster coupling.[3] | Good general-purpose choice. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Higher reactivity, often preferred for RNA synthesis.[3] | More acidic, may increase risk of side reactions. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Highly soluble, less acidic, good for large-scale synthesis.[4] | Different activation mechanism (nucleophilic). |
Table 2: Impact of Coupling Efficiency on Full-Length Product Yield
| Coupling Efficiency per Step | % Full-Length Product (20-mer) | % Full-Length Product (50-mer) |
| 99.5% | ~90.5% | ~77.9% |
| 99.0% | ~81.8% | ~60.5% |
| 98.5% | ~73.9% | ~47.5% |
| 98.0% | ~66.8% | ~36.4% |
Note: These are theoretical yields and actual yields may vary.
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for TNA Oligonucleotides
-
Solid Support: Start with a Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside.
-
Deblocking:
-
Flush the column with anhydrous dichloromethane.
-
Deliver a solution of 3% Trichloroacetic Acid (TCA) in dichloromethane to the column and allow it to react for 60-120 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMTr cation.
-
-
Coupling:
-
Simultaneously deliver a 0.1 M solution of this compound in anhydrous acetonitrile and a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile to the column.
-
Allow the coupling reaction to proceed for 5-10 minutes.
-
Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Deliver Capping Reagent A (e.g., acetic anhydride/pyridine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) to the column.
-
Allow the capping reaction to proceed for 60-120 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver a solution of 0.02 M iodine in THF/water/pyridine to the column.
-
Allow the oxidation reaction to proceed for 60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Repeat: Repeat steps 2-5 for each subsequent monomer addition.
-
Final Deprotection and Cleavage: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Purification: Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Caption: Workflow for solid-phase synthesis of TNA oligonucleotides.
Caption: Troubleshooting logic for low coupling efficiency.
References
TNA Oligonucleotide Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Threose Nucleic Acid (TNA) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is TNA, and how is its synthesis different from DNA and RNA synthesis?
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a threose sugar backbone instead of the deoxyribose or ribose found in DNA and RNA, respectively. The phosphodiester bonds in TNA link the 2' and 3' carbons of adjacent threose sugars.[1] TNA oligonucleotides are typically synthesized using the phosphoramidite (B1245037) method on a solid support, similar to DNA and RNA synthesis. However, TNA synthesis requires specialized TNA phosphoramidite monomers and may necessitate optimized protocols, such as longer coupling times or more frequent de-blocking steps, to achieve high purity and yield.[1]
Q2: What are the most common causes of failed TNA oligonucleotide synthesis?
The most frequent reasons for failed or low-yield TNA synthesis include:
-
Poor Coupling Efficiency: This can be caused by suboptimal reaction conditions, degraded reagents, or the presence of moisture.
-
Incomplete Deprotection: Failure to completely remove all protecting groups from the bases and the phosphate (B84403) backbone can lead to a heterogeneous mixture of oligonucleotides.
-
Low-Quality Starting Materials: The purity of TNA phosphoramidites and other synthesis reagents is critical for successful synthesis.
-
Suboptimal Purification: Inefficient purification can result in the co-elution of the desired full-length product with truncated sequences and other impurities.
Q3: How does water content affect TNA synthesis?
Phosphoramidite chemistry is highly sensitive to moisture. Water can hydrolyze phosphoramidites, rendering them inactive for the coupling reaction. This leads to a significant decrease in coupling efficiency and, consequently, a lower yield of the full-length oligonucleotide.[2] It is crucial to use anhydrous solvents and reagents and to handle phosphoramidites under an inert atmosphere to minimize exposure to moisture.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length TNA Oligonucleotide
Symptom: The final yield of the purified TNA oligonucleotide is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Coupling Efficiency | - Optimize Coupling Time: Increase the coupling time for TNA phosphoramidites. For some modified monomers, coupling times of 5-10 minutes may be necessary.[3] - Use Fresh, High-Quality Reagents: Ensure that phosphoramidites, activator (e.g., tetrazole), and solvents are fresh and of high purity. Degraded reagents can significantly reduce coupling efficiency. - Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) for all steps and ensure that the synthesizer lines are dry. Even small amounts of water can deactivate the phosphoramidites.[2] |
| Inefficient Deprotection | - Optimize Deprotection Conditions: Ensure the correct deprotection solution and conditions (time and temperature) are used for the specific protecting groups on your TNA monomers. Incomplete deprotection can lead to loss of product during purification.[4][5] |
| Suboptimal Purification | - Optimize HPLC Gradient: A shallow gradient during HPLC purification is often necessary to achieve good separation of the full-length product from failure sequences.[6] - Consider Alternative Purification: For long or difficult sequences, PAGE purification may provide better resolution than HPLC.[7] |
| Degraded Starting Material | - Verify Phosphoramidite Quality: Use analytical techniques like HPLC or NMR to check the purity of the TNA phosphoramidites before synthesis. |
Issue 2: Presence of Multiple Peaks in HPLC Chromatogram
Symptom: The analytical HPLC of the crude or purified product shows multiple peaks, indicating a heterogeneous mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Capping of Failure Sequences | - Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Inefficient capping leads to the formation of n-1, n-2, etc., deletion mutants.[8] |
| Premature Deprotection (Depurination) | - Use Milder Deblocking Agents: For sequences prone to depurination (especially those with a high adenosine (B11128) content), consider using a milder deblocking agent than trichloroacetic acid, such as dichloroacetic acid.[9] |
| Incomplete Deprotection | - Extend Deprotection Time/Increase Temperature: If residual protecting groups are suspected, increase the deprotection time or temperature according to the recommendations for the specific protecting groups used.[5] |
| Formation of Byproducts | - Optimize Synthesis Cycle: Review and optimize all steps of the synthesis cycle to minimize the formation of side products. |
Experimental Protocols
Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis
This protocol outlines the key steps for automated solid-phase synthesis of TNA oligonucleotides.
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first TNA nucleoside of your sequence.
-
Synthesis Cycle:
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[3]
-
Coupling: Activate the incoming TNA phosphoramidite with an activator (e.g., 0.5 M tetrazole in acetonitrile) and couple it to the free 5'-hydroxyl group of the support-bound nucleoside. A typical coupling time for standard DNA bases is around 30 seconds, but this may need to be extended for TNA monomers.[3]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using a solution of iodine in THF/pyridine/water.[3]
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support: After synthesis, cleave the TNA oligonucleotide from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) at room temperature.[4]
-
Base and Phosphate Deprotection: Simultaneously remove the protecting groups from the nucleobases and the phosphate backbone by heating the ammonium hydroxide solution. Typical conditions are 55°C for 5 hours.[10] For more sensitive modifications, milder conditions or different deprotection reagents like a mixture of ammonium hydroxide and methylamine (B109427) (AMA) may be required.[5]
-
Solvent Removal: After deprotection, remove the ammonium hydroxide solution by lyophilization or speed-vacuum centrifugation.
Protocol 3: HPLC Purification of TNA Oligonucleotides
-
Sample Preparation: Dissolve the crude, deprotected TNA oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) bicarbonate, pH 7.5).
-
HPLC System: Use a reverse-phase HPLC system with a suitable column (e.g., C8 or C18).
-
Mobile Phases:
-
Buffer A: 0.1 M triethylammonium bicarbonate, pH 7.5
-
Buffer B: 0.1 M triethylammonium bicarbonate, pH 7.5, in 50% acetonitrile
-
-
Gradient Elution: Elute the oligonucleotide using a shallow gradient of increasing Buffer B concentration. A typical gradient might be from 0% to 50% Buffer B over 20 minutes at a flow rate of 4 mL/min for a semi-preparative column.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length TNA oligonucleotide.
-
Desalting: Desalt the purified fractions using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
Visualizations
Caption: Workflow for Solid-Phase TNA Oligonucleotide Synthesis.
Caption: Troubleshooting Decision Tree for Failed TNA Synthesis.
References
- 1. synoligo.com [synoligo.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. agilent.com [agilent.com]
- 7. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. rsc.org [rsc.org]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
identifying and minimizing n-1 shortmers in TNA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the formation of n-1 shortmers during Threose Nucleic Acid (TNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an "n-1 shortmer" in the context of TNA synthesis?
A1: An n-1 shortmer is a common impurity in synthetic oligonucleotides, including TNA. It is a TNA sequence that is one nucleotide shorter than the intended full-length product (the "n-mer"). These shortmers arise from incomplete chemical reactions at any stage of the solid-phase synthesis cycle.[1][2] Because they are a heterogeneous mixture of sequences, each missing a different nucleotide, they can be challenging to separate from the full-length product.[1]
Q2: What are the primary causes of n-1 shortmer formation during TNA synthesis?
A2: N-1 shortmers in TNA synthesis, which utilizes phosphoramidite (B1245037) chemistry, are primarily caused by inefficiencies in the four-step synthesis cycle:
-
Incomplete Coupling: The most significant cause is the failure of the incoming TNA phosphoramidite to couple to the growing oligonucleotide chain.[2][3] This can be due to moisture in the reagents, steric hindrance from bulky protecting groups on the phosphoramidite, or suboptimal coupling times.[2][3]
-
Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by a "capping" agent. If this step is inefficient, these uncapped chains can react in a subsequent coupling cycle, leading to a sequence with a single internal nucleotide deletion, which is a type of n-1 shortmer.[4]
-
Incomplete Deblocking (Detritylation): The 5'-hydroxyl group of the growing chain is protected by a dimethoxytrityl (DMT) group, which must be removed before the next phosphoramidite can be added. Incomplete removal of this group will prevent coupling in that cycle, ultimately leading to an n-1 product.[2]
Q3: How can I detect the presence of n-1 shortmers in my purified TNA product?
A3: The most common methods for detecting n-1 shortmers are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
-
HPLC: Anion-exchange and ion-pair reversed-phase HPLC can separate oligonucleotides based on their length and composition. N-1 shortmers will typically appear as a distinct peak or a shoulder on the main peak of the full-length TNA product.[5][6][7][8]
-
Mass Spectrometry: MS provides a precise mass measurement of the synthesized oligonucleotides. N-1 shortmers will be identifiable by their lower molecular weight compared to the full-length product.[1][9][10]
Q4: Are there any specific challenges related to TNA chemistry that increase the likelihood of n-1 shortmer formation?
A4: Yes, the unique four-carbon threose sugar in TNA can present specific challenges. For instance, the synthesis of TNA phosphoramidites, particularly guanosine (B1672433), can involve bulky protecting groups (like diphenylcarbamoyl, DPC) to ensure correct isomer formation.[1][2] These bulky groups can cause steric hindrance during the coupling reaction, leading to lower coupling efficiency compared to standard DNA or RNA synthesis.[2]
Troubleshooting Guides
Issue 1: High Levels of n-1 Shortmers Detected by HPLC/MS
This guide will help you troubleshoot the potential causes of an unexpectedly high abundance of n-1 shortmers in your TNA synthesis product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high n-1 shortmer levels.
| Potential Cause | Recommended Action | Rationale |
| Low Coupling Efficiency | 1. Increase Coupling Time: Extend the time the phosphoramidite is in contact with the solid support. For TNA synthesis, extended coupling times (e.g., 15 minutes) may be necessary.[11] 2. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile for phosphoramidite solutions and ensure the synthesizer lines are dry. Moisture significantly reduces coupling efficiency.[3] 3. Evaluate Phosphoramidite Protecting Groups: For guanosine TNA, consider using a phosphoramidite with a less bulky protecting group than DPC, as this has been shown to improve coupling efficiency.[2] | Incomplete coupling is a primary source of n-1 deletion mutants.[2][3] By optimizing the conditions for the coupling reaction, the formation of these failure sequences can be minimized. |
| Inefficient Capping | 1. Use Fresh Capping Reagents: Capping solutions can degrade over time. Ensure that the acetic anhydride (B1165640) and N-methylimidazole solutions are fresh. 2. Optimize Capping Time: While typically a fast reaction, ensure the capping step is of sufficient duration to block all unreacted 5'-hydroxyls. | Failure to cap unreacted sites allows for elongation in subsequent cycles, leading to internal deletions that are difficult to remove.[4] |
| Incomplete Deblocking | 1. Extend Deblocking Time: Increase the duration of the acid treatment to ensure complete removal of the DMT group. 2. Use Fresh Deblocking Reagent: The acidic deblocking solution can lose potency over time. | If the 5'-DMT group is not completely removed, the subsequent phosphoramidite cannot couple, resulting in an n-1 sequence.[2] |
Issue 2: Difficulty in Purifying TNA from n-1 Shortmers
This guide provides strategies for improving the purification of your full-length TNA product away from closely related n-1 shortmers.
Purification Strategy Flow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. atdbio.com [atdbio.com]
- 9. Enzymatic Synthesis of TNA Protects DNA Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of an Unnatural Base Pair Towards Natural-Like Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Benzoyl Deprotection in TNA Synthesis
Welcome to the technical support center for Threose Nucleic Acid (TNA) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the benzoyl deprotection step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the benzoyl deprotection of TNA oligonucleotides.
Q1: I am observing incomplete removal of benzoyl protecting groups from my TNA oligonucleotide. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Deprotection Time or Temperature: The reaction may not have proceeded to completion.
-
Reagent Degradation: The ammonium (B1175870) hydroxide (B78521) solution may have lost its potency.
-
Steric Hindrance: The benzoyl groups on the TNA may be sterically hindered, slowing down the deprotection reaction.
Solutions:
-
Optimize Reaction Conditions: Ensure that the deprotection is carried out under appropriate conditions. A standard protocol involves treatment with 33% aqueous ammonium hydroxide at 55°C for 18 hours.[1] If incomplete deprotection is still observed, consider extending the reaction time.
-
Use Fresh Reagents: Always use a fresh, unopened bottle of ammonium hydroxide to ensure maximum efficacy.
-
Alternative Reagents: For benzoyl groups on the threose sugar, such as a 2'-O-benzoyl group, a solution of ammonia (B1221849) in methanol (B129727) can be an effective alternative.[2]
Q2: My final TNA product shows unexpected peaks in HPLC analysis after deprotection. What could be the source of these impurities?
Possible Causes:
-
Side Reactions: Although the TNA backbone is generally stable, side reactions can occur under basic deprotection conditions.
-
Incomplete Deprotection of Other Protecting Groups: If other protecting groups were used in the synthesis, they might not be fully removed by the benzoyl deprotection conditions.
-
Degradation of Modified Bases: If your TNA sequence contains modified nucleobases, they may not be stable under the deprotection conditions.
Solutions:
-
Thorough Analysis: Use mass spectrometry (e.g., MALDI-TOF) to identify the nature of the impurities.[1] This will help determine if they are related to the TNA sequence, protecting groups, or other adducts.
-
Review Synthesis and Deprotection Protocols: Ensure that the chosen deprotection method is compatible with all components of your TNA oligonucleotide.
-
Orthogonal Protection Strategy: For complex TNA molecules, consider using an orthogonal protecting group strategy that allows for the selective removal of different protecting groups under distinct conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for benzoyl deprotection in solid-phase TNA synthesis?
A standard and widely used method for the cleavage from the solid support and deprotection of benzoyl groups from TNA oligonucleotides is incubation with 33% aqueous ammonium hydroxide (NH₄OH) for 18 hours at 55°C.[1]
Q2: Can I use methylamine-containing reagents like AMA for TNA deprotection?
While reagents like AMA (Ammonium Hydroxide/Methylamine) are common in DNA and RNA synthesis for rapid deprotection, their use with TNA should be approached with caution. In standard oligonucleotides, methylamine (B109427) can cause transamination of N⁴-benzoyl-protected cytidine (B196190) to N⁴-methyl-cytidine. While not specifically documented for TNA, this side reaction is a possibility. If rapid deprotection is required, it is advisable to use acetyl-protected cytidine instead of benzoyl-protected cytidine.
Q3: How stable is the TNA backbone under standard benzoyl deprotection conditions?
The TNA backbone, with its 2',3'-phosphodiester linkages, is known to be remarkably stable. It is particularly resistant to acid-mediated degradation and also shows high stability against nuclease digestion.[3][4] Under the standard basic conditions of benzoyl deprotection with ammonium hydroxide, the TNA backbone is generally considered stable.
Q4: Are there alternative methods for removing benzoyl groups from TNA?
For specific applications, such as the deprotection of a 2'-O-benzoyl group on the threose sugar, treatment with ammonia in methanol has been successfully used.[2] This followed a separate deprotection step for a TBDPS group using TBAF, illustrating a multi-step deprotection strategy for TNA with multiple protecting groups.[2]
Data Presentation
The following table summarizes the experimental conditions for benzoyl deprotection in TNA synthesis based on available literature.
| Deprotection Reagent | Substrate | Conditions | Reference |
| 33% Aqueous Ammonium Hydroxide | TNA Oligonucleotide on solid support | 55°C, 18 hours | [1] |
| Ammonia in Methanol | 2'-O-Benzoyl-protected TNA nucleoside | Not specified in abstract | [2] |
Experimental Protocols
Protocol 1: Standard Benzoyl Deprotection of TNA Oligonucleotides
This protocol is adapted from the method described for the deprotection of TNA oligonucleotides synthesized on a solid support.[1]
-
Preparation: After synthesis, wash the solid support thoroughly with acetonitrile (B52724) and dry it under a stream of argon or nitrogen.
-
Cleavage and Deprotection: Transfer the solid support to a screw-cap vial. Add a sufficient volume of 33% aqueous ammonium hydroxide to completely cover the support.
-
Incubation: Securely seal the vial and place it in a heating block or oven at 55°C for 18 hours.
-
Work-up: After cooling to room temperature, carefully open the vial and transfer the supernatant containing the cleaved and deprotected TNA to a new tube. Wash the support with a small volume of water and combine the wash with the supernatant.
-
Purification: The crude TNA oligonucleotide can then be purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by desalting.[1]
Visualizations
Experimental Workflow for TNA Deprotection
References
- 1. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of TNA Phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Threose Nucleic Acid (TNA) phosphoramidites during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do some TNA phosphoramidites, particularly guanosine (B1672433) (tG) phosphoramidites, exhibit poor solubility?
A1: The poor solubility of certain TNA phosphoramidites, especially those containing guanine (B1146940), is often attributed to several factors:
-
Protecting Groups: The use of a bulky diphenylcarbamoyl (DPC) group at the O6 position of guanine, while beneficial for achieving the desired N9 isomer during synthesis, can significantly decrease solubility and cause steric hindrance during the coupling reaction.[1][2] The N-acetyl protected guanine intermediate used in the synthesis of DPC-protected tG phosphoramidite (B1245037) is also known for its low solubility.[1][2][3]
-
Guanine's Intrinsic Properties: Guanine and its nucleoside analogues have a tendency to form gels and can exist as amphoteric N7 and N9 regioisomers, which contributes to solubility issues unless they are protected by lipophilic groups.[2]
-
Hydrolysis: Phosphoramidites are sensitive to moisture and can hydrolyze to form the corresponding H-phosphonate, which is less soluble in acetonitrile (B52724) and can precipitate out of solution.[4] Guanosine phosphoramidites are particularly susceptible to degradation in solution.[5]
Q2: What are the recommended solvents for dissolving TNA phosphoramidites?
A2: The most common solvent for dissolving nucleoside phosphoramidites for oligonucleotide synthesis is anhydrous acetonitrile .[6] For more lipophilic TNA phosphoramidites, dichloromethane (B109758) (DCM) can be used as an alternative or in a mixture with acetonitrile.[6] It is crucial that the solvents are of high purity and contain minimal water content (preferably <30 ppm) to prevent hydrolysis.[6]
Q3: What is a typical concentration for TNA phosphoramidite solutions in oligonucleotide synthesis?
A3: For solid-phase TNA synthesis, a concentration of around 0.05 M to 0.1 M is generally used.[6] For some applications, such as the synthesis of oligonucleotides containing the Fapy·dG lesion, a higher concentration of 0.15 M has been used to ensure efficient coupling.[7] However, to mitigate solubility issues, especially with problematic amidites, starting with a lower concentration and optimizing may be necessary.
Q4: How can I improve the solubility of a TNA phosphoramidite that is difficult to dissolve?
A4: If you are experiencing difficulty dissolving a TNA phosphoramidite, consider the following:
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing after the addition of the solvent can aid in dissolving phosphoramidites that are oils, gums, or glasses.
-
Solvent Mixture: For lipophilic amidites, using a mixture of acetonitrile and dichloromethane may improve solubility.
-
Alternative Protecting Groups: If persistent solubility issues are encountered with DPC-protected guanosine TNA phosphoramidites, consider using an alternative, less bulky protecting group strategy. A synthetic route utilizing 2-amino-6-chloropurine (B14584) to yield an acetyl-protected tG phosphoramidite has been shown to have improved coupling efficiency, suggesting better solubility characteristics.[1][2]
Q5: What are the best practices for handling and storing TNA phosphoramidites to maintain their integrity and solubility?
A5: Proper handling and storage are critical for preventing degradation and solubility problems:
-
Anhydrous Conditions: Always handle TNA phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[4] Use anhydrous solvents and syringes for reconstitution.
-
Storage: Store phosphoramidites in a desiccator at -20°C for long-term storage.[8] For reconstituted solutions on a synthesizer, it is best to use them as fresh as possible, as degradation can occur over time, especially for guanosine phosphoramidites.[5]
-
Aliquotting: For frequently used phosphoramidites, consider preparing single-use aliquots to avoid repeated warming and cooling of the entire stock, which can introduce moisture.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation in the phosphoramidite vial upon dissolution | 1. Hydrolysis: The phosphoramidite has been exposed to moisture, leading to the formation of the less soluble H-phosphonate.[4] 2. Low Intrinsic Solubility: The specific TNA phosphoramidite, particularly DPC-protected guanosine, has inherently low solubility in the chosen solvent.[1][2] 3. Incorrect Solvent: The solvent is not appropriate for the lipophilicity of the phosphoramidite. | 1. Discard the hydrolyzed phosphoramidite. Ensure all future handling is under strict anhydrous conditions. Use fresh, high-purity anhydrous acetonitrile.[4] 2. Try gentle sonication. Consider using a mixture of acetonitrile and dichloromethane. If the issue persists, explore alternative protecting group strategies for the tG phosphoramidite.[1][2] 3. For highly lipophilic amidites, switch to or add dichloromethane as a solvent.[6] |
| Cloudy or hazy solution after dissolution | 1. Incomplete Dissolution: The phosphoramidite has not fully dissolved and may be present as fine suspended particles. 2. Aggregation: The phosphoramidite molecules are clumping together in solution. | 1. Allow more time for dissolution with occasional gentle vortexing. Gentle sonication may also be effective. 2. Try diluting the solution to a lower concentration. Ensure the solvent is completely anhydrous. |
| Low coupling efficiency during oligonucleotide synthesis | 1. Poor Solubility: The TNA phosphoramidite is not fully dissolved, leading to a lower effective concentration. 2. Steric Hindrance: Bulky protecting groups like DPC are hindering the coupling reaction.[1] 3. Degradation: The phosphoramidite has degraded due to moisture or prolonged storage in solution.[5] | 1. Ensure complete dissolution before starting the synthesis. Consider using a solvent mixture (acetonitrile/dichloromethane) if solubility is a known issue. 2. Increase the coupling time. If possible, switch to a TNA phosphoramidite with a smaller protecting group, such as the acetyl-protected tG amidite.[1][2] 3. Use freshly prepared phosphoramidite solutions for each synthesis run, especially for guanosine analogues.[4] |
| Clogging of synthesizer lines | 1. Precipitation: The phosphoramidite is precipitating out of solution in the lines of the synthesizer. | 1. Flush the lines with fresh, anhydrous solvent. Re-evaluate the solubility of the phosphoramidite in the chosen solvent and at the desired concentration. It may be necessary to use a lower concentration or a different solvent system. |
Data Presentation
Table 1: Comparison of Guanosine TNA Phosphoramidite Protecting Group Strategies
| Protecting Group Strategy | Key Features | Advantages | Disadvantages | Coupling Efficiency |
| DPC-protected tG | Bulky diphenylcarbamoyl group at the O6 position of guanine. | Favors the desired N9 regioisomer during synthesis.[1][2] | Low solubility of the N-acetyl protected guanine precursor.[1][2][3] The bulky DPC group can cause steric hindrance, leading to lower coupling efficiency.[1] | Lower |
| Acetyl-protected tG (via 2-amino-6-chloropurine) | A less bulky acetyl group is used for protection. The synthesis route avoids the use of DPC. | Overcomes the solubility challenges associated with the DPC-protected precursor.[1][2] Results in a less sterically hindered monomer. | May require optimization of synthesis conditions. | Higher (~25% increase observed in one study)[1] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving TNA Phosphoramidites
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry argon or nitrogen. Use septum-sealed vials for the phosphoramidites and solvent.
-
Solvent Preparation: Use a fresh bottle of high-purity, anhydrous acetonitrile (<30 ppm water).
-
Dissolution: a. Under a positive pressure of inert gas, use a dry syringe to transfer the appropriate volume of anhydrous acetonitrile to the vial containing the TNA phosphoramidite to achieve the desired concentration (e.g., 0.1 M). b. Gently swirl the vial to dissolve the phosphoramidite. If the phosphoramidite is in the form of an oil or gum, or if dissolution is slow, vortex the vial for 1-2 minutes. c. For particularly difficult-to-dissolve phosphoramidites, sonicate the vial in a water bath for 5-10 minutes.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before placing it on the oligonucleotide synthesizer.
Protocol 2: Synthesis of Acetyl-Protected Guanosine TNA Phosphoramidite
This protocol is a simplified summary of a published alternative synthetic route that avoids the use of the problematic DPC protecting group.[1][2]
-
Glycosylation: Couple a fully protected threose sugar with 2-amino-6-chloropurine under Vorbrüggen glycosylation conditions to yield the regiospecific N9 purine (B94841) nucleoside.
-
Conversion to Guanine: Convert the 6-chloropurine (B14466) nucleoside to the desired guanine nucleoside using a sodium nitrite/DMSO/hydrolysis step.
-
Protection: Protect the exocyclic amino group of the guanine nucleoside with an acetyl group using acetic anhydride.
-
DMT and Phosphitylation: Install the dimethoxytrityl (DMT) group at the 3'-OH position, followed by phosphitylation at the 2'-OH position to yield the final acetyl-protected guanosine TNA phosphoramidite.
Visualizations
Caption: Workflow for TNA oligonucleotide synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
preventing side reactions during TNA synthesis
Welcome to the technical support center for threose nucleic acid (TNA) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of TNA oligonucleotides.
Troubleshooting Guide
This section addresses specific problems that may arise during TNA synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the overall yield of my purified TNA oligonucleotide low?
A: Low overall yield can result from issues at multiple stages of the synthesis and purification process. The most common culprits are suboptimal coupling efficiency during synthesis or loss of product during post-synthesis workup.
-
Suboptimal Coupling Efficiency: Each failed coupling step leads to a truncated sequence (n-1), which significantly reduces the yield of the full-length product. This is especially critical for longer oligonucleotides.
-
Solution: Ensure all reagents, especially the TNA phosphoramidites and the activator, are anhydrous and of high quality. Optimize coupling times; TNA monomers, particularly purines, can be sterically hindered and may require longer coupling times than standard DNA or RNA monomers.[1] Consider using a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).
-
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a failed coupling step results in the accumulation of n-1 deletion mutants. These impurities can be difficult to separate from the full-length product, leading to lower purity and apparent yield.
-
Solution: Ensure your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. Verify that the capping step is sufficiently long to completely acetylate all unreacted hydroxyls.
-
-
Product Loss During Deprotection/Cleavage: Harsh deprotection conditions can lead to degradation of the TNA backbone or loss of protecting groups from the bases, resulting in side products.
-
Solution: Follow the recommended deprotection protocols for the specific base-protecting groups used. Typically, a concentrated solution of aqueous ammonium (B1175870) hydroxide (B78521) is used for an extended period (e.g., 18 hours at 55°C) to ensure complete removal of protecting groups and cleavage from the solid support.[1][2]
-
Q2: My analysis (HPLC/Mass Spec) shows a significant amount of (n-1) shortmer sequences. What is the cause?
A: The primary cause of (n-1) impurities is a combination of incomplete coupling and inefficient capping.
-
Cause: If a phosphoramidite (B1245037) fails to couple to the growing chain, the free 5'-hydroxyl group should be permanently blocked by the capping step. If capping is also inefficient, this hydroxyl group is available to react in the next coupling cycle, leading to a sequence with an internal deletion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Moisture is a critical inhibitor of phosphoramidite chemistry. Ensure anhydrous conditions and use freshly prepared, high-quality acetonitrile (B52724), phosphoramidites, and activator solutions. Water can react with the activated phosphoramidite, preventing it from coupling to the growing chain.
-
Optimize Coupling Time: As mentioned, TNA monomers may require longer coupling times. Try extending the coupling step duration, especially for known "difficult" couplings like G-rich sequences.
-
Check Capping Reagents: Prepare fresh capping solutions. Old or improperly stored capping reagents can lose their efficacy.
-
Review Synthesizer Performance: Ensure the synthesizer is delivering the correct volumes of reagents and that there are no blockages in the fluidics system.
-
Q3: I'm observing significant product degradation, especially with purine-rich sequences. Is this due to depurination?
A: While depurination is a common side reaction in DNA synthesis during the acidic detritylation step, TNA is surprisingly robust against acid-mediated degradation.
-
TNA Stability: Studies have shown that TNA is significantly more resistant to acid-mediated degradation than natural DNA and RNA.[3][4] The resilience is attributed to a slower rate of depurination, likely due to the unique stereochemistry of the 2'-phosphodiester linkage in the threose backbone, which destabilizes the transition state required for cleavage of the glycosidic bond.[3][4]
-
Alternative Causes for Degradation:
-
Incomplete Oxidation: The phosphite (B83602) triester linkage formed during coupling is unstable to acid. If the oxidation step (converting P(III) to P(V)) is incomplete, the unstable linkage will be cleaved during the next acidic detritylation step. Ensure the oxidizing agent (e.g., iodine solution) is fresh and delivered effectively.
-
Base-Protecting Group Issues: Some protecting groups may not be fully stable to the repeated cycles of synthesis and can be prematurely removed, exposing the nucleobase to undesirable side reactions.
-
Post-Synthesis Handling: Ensure proper pH and temperature control during cleavage and deprotection steps as per the protocol for your specific protecting groups.
-
Q4: My guanosine (B1672433) (G) couplings are consistently less efficient than other bases. Why is this and how can I improve it?
A: Guanosine is notoriously challenging in oligonucleotide synthesis, and this extends to TNA. The issues often stem from both the monomer synthesis and its behavior during solid-phase synthesis.
-
Monomer Synthesis Side Reactions: The chemical synthesis of the guanosine nucleoside can produce both the desired N9 and the undesired N7 regioisomers.[1][2] Meticulous purification is required to ensure the phosphoramidite monomer is the correct isomer.
-
Protecting Group Steric Hindrance: To prevent side reactions at the O6 position of guanine (B1146940) and improve solubility, a bulky protecting group like diphenylcarbamoyl (DPC) is often used. However, this bulky group can sterically hinder the phosphoramidite during the coupling reaction, leading to lower efficiency.[1][2]
-
Solution: A recent study demonstrated that using a less bulky acetyl protecting group on the exocyclic amine of the guanine TNA phosphoramidite resulted in significantly higher coupling efficiency compared to the DPC-protected version.[1] If you are experiencing issues with guanosine couplings, using a monomer with a smaller protecting group is highly recommended.
Frequently Asked Questions (FAQs)
Q: What are the most critical reagents to keep anhydrous for TNA synthesis? A: The phosphoramidite monomers, the activator solution, and the acetonitrile used for washing and reagent delivery are the most critical. Moisture will readily decompose the activated phosphoramidite, leading to failed coupling reactions.
Q: What is the standard cycle for solid-phase TNA synthesis? A: TNA synthesis follows the same four-step phosphoramidite chemistry cycle used for DNA and RNA synthesis:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the TNA phosphoramidite monomer by an activator (e.g., ETT) and its subsequent reaction with the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine/water/pyridine).
Q: How do I choose an activator for TNA synthesis? A: The choice of activator is a balance between reaction rate and potential side reactions. While standard activators like 1H-Tetrazole can be used, more acidic and nucleophilic activators like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (DCI) are often preferred for sterically demanding monomers like those of TNA and RNA, as they can lead to higher coupling yields and allow for shorter coupling times.
Q: Are there any specific challenges with synthesizing TNA compared to DNA? A: The primary challenges lie in the synthesis of the TNA phosphoramidite monomers themselves, which is a multi-step process. During solid-phase synthesis, the main difference is the potential for lower coupling efficiency due to the steric bulk of the threose sugar and its protecting groups. This often necessitates longer coupling times or more reactive activators compared to DNA synthesis.
Data Presentation
Table 1: Impact of Guanosine Protecting Group on TNA Coupling Efficiency
This table summarizes data from a study investigating the effect of different protecting groups on the coupling efficiency of a guanosine TNA phosphoramidite. The synthesis was performed under suboptimal conditions to highlight the differences.
| Guanosine (tG) Protecting Group | Oligonucleotide Sequence | Full-Length Product (%) | Truncated Product (n-1) (%) |
| N2-acetyl, O6-DPC | 3'-tG-tT-dT5-5' | 59% | 41% |
| N2-acetyl (no DPC) | 3'-tG-tT-dT5-5' | 84% | 16% |
| Data adapted from Majumdar et al., Nucleosides, Nucleotides & Nucleic Acids, 2024.[1] The results clearly indicate that the less bulky acetyl-protected guanosine monomer provides a ~25% higher coupling efficiency.[1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase TNA Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single cycle of TNA addition using an automated DNA/RNA synthesizer. All steps are performed under an inert atmosphere (Argon).
1. Reagents:
-
Deblocking Solution: 3% (v/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
TNA Phosphoramidite Solution: 0.1 M of the desired TNA phosphoramidite in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% (v/v) N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Wash Solvent: Anhydrous acetonitrile.
2. Synthesis Cycle:
-
Detritylation: The solid support is treated with the Deblocking Solution to remove the 5'-DMT group from the growing chain. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The Activator Solution and the TNA Phosphoramidite Solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a specified time (typically 5-15 minutes for TNA monomers). The column is then washed with anhydrous acetonitrile.
-
Capping: Capping Solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The Oxidizing Solution is delivered to the column to convert the newly formed phosphite triester linkage to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.
This cycle is repeated until the desired sequence is synthesized.
Protocol 2: Cleavage and Deprotection
-
After the final synthesis cycle, the solid support containing the full-length TNA is dried.
-
The support is transferred to a sealed vial and treated with concentrated aqueous ammonium hydroxide (e.g., 30% NH4OH).
-
The vial is heated at 55°C for 18 hours.[1][2] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.
-
After cooling to room temperature, the solid support is filtered off, and the ammonium hydroxide solution containing the crude TNA is evaporated to dryness.
-
The resulting crude TNA pellet is reconstituted in sterile water for subsequent purification by HPLC or PAGE.
Visualizations
Caption: The four-step phosphoramidite cycle for solid-phase TNA synthesis.
Caption: A decision tree for troubleshooting common TNA synthesis problems.
References
troubleshooting low yield in solid-phase TNA synthesis
Welcome to the technical support center for solid-phase threose nucleic acid (TNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges that can lead to low synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase TNA synthesis?
Low yields in TNA synthesis can arise from several factors throughout the process. The most common culprits include inefficient coupling of phosphoramidites, incomplete removal of protecting groups (deprotection), and issues with the cleavage of the TNA from the solid support. Problems can also stem from the quality of reagents and the synthesis conditions.
Q2: How can I identify which step in my TNA synthesis is causing low yield?
To pinpoint the problematic step, a systematic approach is recommended. You can analyze the trityl cation release during each cycle to assess coupling efficiency. Additionally, analyzing small aliquots of the crude product by HPLC or mass spectrometry after cleavage can reveal the presence of truncated sequences (indicative of poor coupling or capping) or incompletely deprotected oligonucleotides.
Q3: Can the nature of the TNA sequence itself affect the synthesis yield?
Yes, certain sequences, particularly those with repeating units or G-rich regions, can be prone to aggregation on the solid support. This aggregation can hinder the accessibility of reagents to the growing TNA chain, leading to lower coupling efficiencies and overall yield.
Troubleshooting Guides
Low Coupling Efficiency
Low coupling efficiency is a primary cause of low yield, resulting in a higher proportion of truncated sequences.
Symptoms:
-
Faint color development during trityl analysis.
-
Presence of significant n-1 and shorter sequences in the final product analysis (HPLC or Mass Spectrometry).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality Phosphoramidite Monomers | Use fresh, high-quality TNA phosphoramidites. Ensure proper storage under anhydrous conditions to prevent degradation. |
| Ineffective Activator | Use a freshly prepared and appropriate activator solution. Common activators include 5-ethylthiotetrazole (ETT). Ensure the activator concentration is optimal. |
| Suboptimal Coupling Time | Increase the coupling time to allow for complete reaction, especially for sterically hindered monomers. |
| Moisture in Reagents or Solvents | Use anhydrous acetonitrile (B52724) and other reagents. Moisture can quench the activated phosphoramidites. |
Experimental Protocol: Monitoring Coupling Efficiency via Trityl Cation Assay
This protocol allows for the semi-quantitative assessment of coupling efficiency after each cycle.
-
Collect Trityl Cation Solution: After the detritylation step of each cycle, collect the acidic solution containing the orange-colored dimethoxytrityl (DMT) cation.
-
UV-Vis Measurement: Measure the absorbance of the collected solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
Analysis: The absorbance is proportional to the amount of DMT group removed, which corresponds to the number of available 5'-hydroxyl groups for the next coupling step. A significant drop in absorbance from one cycle to the next indicates a drop in coupling efficiency in the preceding cycle.
Incomplete Deprotection
Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can lead to a heterogeneous final product and lower the yield of the desired full-length TNA.
Symptoms:
-
Presence of unexpected peaks in HPLC or mass spectrometry analysis of the crude product.
-
The purified TNA exhibits poor biological activity or incorrect hybridization properties.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Deprotection time is too short | Increase the deprotection time to ensure complete removal of all protecting groups. |
| Deprotection reagent is old or degraded | Use a fresh solution of the deprotection agent (e.g., concentrated ammonium (B1175870) hydroxide).[1] |
| Ineffective deprotection conditions for specific protecting groups | Ensure the deprotection conditions (reagent, temperature, and time) are compatible with the protecting groups used on the TNA monomers. |
Experimental Protocol: Standard TNA Deprotection
-
Prepare Deprotection Solution: Prepare a fresh solution of concentrated ammonium hydroxide (B78521).
-
Incubation: After synthesis, transfer the solid support to a sealed vial and add the deprotection solution.
-
Heating: Heat the vial at a specified temperature (e.g., 55°C) for an extended period (e.g., 12-16 hours) to ensure complete removal of the protecting groups.[2]
-
Evaporation: After incubation, cool the vial and evaporate the ammonium hydroxide to obtain the crude TNA product.
Inefficient Cleavage from Solid Support
Failure to efficiently cleave the synthesized TNA from the solid support will directly result in a low final yield.
Symptoms:
-
Low overall recovery of TNA material after the cleavage and deprotection steps.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate cleavage reagent for the linker | Ensure the cleavage reagent is compatible with the linker used to attach the TNA to the solid support. |
| Insufficient cleavage time or temperature | Increase the cleavage time or temperature according to the manufacturer's recommendations for the specific solid support and linker. |
Experimental Protocol: Cleavage from Controlled Pore Glass (CPG) Support
-
Reagent Preparation: Prepare the cleavage cocktail as specified for the linker used on the CPG support. A common reagent is concentrated ammonium hydroxide.
-
Cleavage Reaction: Add the cleavage reagent to the CPG support in a sealed vial.
-
Incubation: Allow the reaction to proceed at room temperature for the recommended time (e.g., 1-2 hours).[3]
-
Collection: Filter the solution to separate the cleaved TNA from the CPG support. Wash the support with additional cleavage reagent or an appropriate solvent to recover any remaining product.
Visualizing the Troubleshooting Process
The following diagrams illustrate the workflow for solid-phase TNA synthesis and a decision tree for troubleshooting low yield.
Caption: A simplified workflow of the solid-phase TNA synthesis process.
References
Technical Support Center: Phosphoramidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on phosphoramidite (B1245037) stability during oligonucleotide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to the presence of water, providing step-by-step solutions.
Issue: Sudden or Consistent Low Coupling Efficiency
Symptom: You observe a significant drop in the trityl signal during automated synthesis, or post-synthesis analysis (HPLC, Mass Spectrometry) reveals a high percentage of truncated sequences (n-1, n-2, etc.).[1]
Probable Cause: The most common cause of poor coupling efficiency is the presence of moisture in your reagents or on the synthesizer.[2][3] Water hydrolyzes the activated phosphoramidite, rendering it incapable of reacting with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][][5] This leads to unreacted sites, which are then capped, resulting in truncated sequences.
Step-by-Step Solution:
-
Verify Solvent Water Content:
-
Use a Karl Fischer titrator to check the water content of the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and on the synthesizer.
-
The water content should be as low as possible, preferably under 10-15 ppm and not exceeding 30 ppm.[3][6]
-
Replace the ACN if it exceeds the recommended limit. Always use fresh, anhydrous, DNA-synthesis-grade ACN.[3]
-
-
Check Phosphoramidite Integrity:
-
Ensure you are using fresh phosphoramidites. Expired or improperly stored reagents are a likely source of degradation.[1]
-
If you suspect the phosphoramidite has been compromised, use a fresh vial that has been stored under an inert atmosphere (argon or nitrogen) at -20°C.[7][8]
-
When dissolving, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation.
-
-
Review Reagent Handling Procedures:
-
Use only oven-dried glassware or fresh, disposable syringes for all reagent transfers.[2]
-
Employ anhydrous transfer techniques, such as using a syringe to draw solvent from a septum-sealed bottle and injecting it directly into the septum-sealed phosphoramidite vial.[3]
-
For particularly sensitive or expensive phosphoramidites, consider adding high-quality 3 Å molecular sieves to the dissolved amidite solution and allowing it to stand before use.[6]
-
-
Inspect Synthesizer and Gas Lines:
-
Check for leaks in the fluidics lines of the DNA synthesizer.
-
Ensure the inert gas (argon or helium) being supplied to the synthesizer is dry. Install or replace an in-line gas dryer filter if necessary.[3]
-
-
Optimize Synthesis Protocol:
-
If low coupling persists with a specific or sterically hindered phosphoramidite, consider increasing the coupling time or performing a double or triple coupling step in the synthesis cycle.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are phosphoramidites and why are they so sensitive to moisture? A1: Phosphoramidites are the chemical building blocks used in the solid-phase synthesis of oligonucleotides.[][7] They contain a trivalent phosphorus (P(III)) center, which is highly reactive. This reactivity is essential for the coupling reaction but also makes them susceptible to hydrolysis (reaction with water) and oxidation.[9][10][11] When exposed to moisture, the phosphoramidite is hydrolyzed to an H-phosphonate or other byproducts that are inactive and cannot be incorporated into the growing DNA or RNA chain.[][8][12]
Q2: What is the maximum acceptable water content for reagents in oligonucleotide synthesis? A2: To ensure high coupling efficiency, the water content in all reagents must be strictly controlled. The most critical is acetonitrile (ACN), the primary solvent used. The generally accepted limit is less than 30 ppm, with a target of 10 ppm or lower for optimal results.[6]
Q3: How does water specifically impact the coupling reaction? A3: Water interferes with the coupling step in two primary ways:[3]
-
Hydrolysis of the Activated Monomer: During the coupling step, the phosphoramidite is activated by a weak acid like tetrazole or DCI.[][] If water is present, it can react with this highly reactive intermediate faster than the 5'-hydroxyl of the oligonucleotide chain, effectively consuming the monomer.
-
Degradation of the Phosphoramidite in Solution: Water can directly hydrolyze the phosphoramidite as it sits (B43327) in solution on the synthesizer, reducing the concentration of active reagent available for coupling.[3][8]
Q4: Are all phosphoramidites equally sensitive to water? A4: No, there are significant differences in stability. Deoxyguanosine (dG) phosphoramidites are known to be the most unstable and susceptible to degradation, particularly through autocatalytic hydrolysis.[9][12][14] In contrast, thymidine (B127349) (T) phosphoramidites are generally the most stable.[9] The order of stability is typically T > dC > dA > dG.
Q5: What is the proper way to handle and store phosphoramidites to prevent moisture exposure? A5: Proper handling and storage are critical for maintaining phosphoramidite integrity.
-
Storage: Always store phosphoramidites as a dry powder or oil under an inert atmosphere (argon or nitrogen) at -20°C.[7][8][15]
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Dissolution: Use only high-quality, anhydrous acetonitrile (<30 ppm water).[6] Transfer the solvent using a dry syringe and a septum-sealed vial to maintain an anhydrous environment.[2][3] Once dissolved, use the solution promptly.
Q6: How can I accurately measure the water content in my solvents? A6: The industry-standard method for measuring trace amounts of water in solvents is Karl Fischer (KF) titration.[5] This technique is highly accurate and can be performed using automated titrators. Both volumetric and coulometric KF titration methods are suitable, with coulometric being more sensitive for very low water levels.[16][17]
Quantitative Data Summary
Table 1: Recommended Water Content Limits in Oligonucleotide Synthesis Reagents
| Reagent | Recommended Max Water Content (ppm) | Optimal Water Content (ppm) | Citation(s) |
| Acetonitrile (ACN) - Amidite Diluent | < 30 | ≤ 10-15 | [3][6] |
| Acetonitrile (ACN) - Synthesizer Bottle | < 30 | ≤ 10-15 | [3][6] |
| Activator Solution | < 30 | As low as possible | [3] |
Table 2: Relative Stability of Deoxynucleoside Phosphoramidites in Solution
| Phosphoramidite | Relative Stability | Susceptibility to Hydrolysis | Citation(s) |
| Thymidine (dT) | Very High | Low | [9] |
| Deoxycytidine (dC) | High | Moderate | [14] |
| Deoxyadenosine (dA) | Moderate | Moderate-High | [14] |
| Deoxyguanosine (dG) | Low | Very High (subject to autocatalysis) | [9][12][14] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
Objective: To quantitatively determine the water content in acetonitrile or other synthesis reagents.
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Fill the titration cell with the appropriate Karl Fischer solvent (e.g., methanol-based).[17]
-
Condition the solvent by running a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift is achieved.[18]
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard (e.g., pure water or a standard solution) to the titration cell using a calibrated syringe.
-
Run the titration. The instrument will add the Karl Fischer reagent (titrant containing iodine) until the endpoint is reached.[17]
-
The instrument software will calculate the titer of the reagent (mg of water per mL of titrant). Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Using a clean, dry, and calibrated syringe, draw a precise volume (e.g., 1-5 mL) of the acetonitrile sample to be tested.
-
Inject the sample into the conditioned titration cell.
-
Start the titration. The instrument will automatically dispense the titrant and detect the endpoint.
-
The software will use the previously determined titer and the volume of titrant consumed to calculate the amount of water in the sample.
-
The result is typically expressed in parts per million (ppm), where 1 ppm ≈ 1 mg/L.
-
Protocol 2: Assessment of Phosphoramidite Purity by HPLC
Objective: To assess the purity of a phosphoramidite and detect the presence of hydrolysis or oxidation byproducts.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite at approximately 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to improve stability.[19]
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL in the same diluent.[19] Prepare samples fresh and analyze them promptly to minimize degradation in the vial.
-
-
Chromatographic Conditions:
-
HPLC System: A reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.[20]
-
Mobile Phase B: Acetonitrile.[20]
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its more polar degradation products (e.g., start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min.[20]
-
Detection Wavelength: Monitor at a wavelength appropriate for the nucleobase (typically 260 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
The pure phosphoramidite will typically appear as two closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[20]
-
Hydrolysis byproducts (like the H-phosphonate) and oxidation byproducts (P(V) species) are more polar and will typically have shorter retention times than the main phosphoramidite peaks.[11][20]
-
Calculate the purity by determining the area percentage of the main diastereomer peaks relative to the total area of all peaks in the chromatogram. A purity of >98% is generally expected for high-quality phosphoramidites.[20]
-
Visualizations
Caption: Phosphoramidite activation and competing hydrolysis pathway.
Caption: Workflow for troubleshooting low coupling efficiency.
Caption: Proper workflow for handling and preparing phosphoramidites.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 11. waters.com [waters.com]
- 12. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. quveon.com [quveon.com]
- 18. scribd.com [scribd.com]
- 19. waters.com [waters.com]
- 20. usp.org [usp.org]
optimizing activator concentration for TNA coupling
Welcome to the Technical Support Center for Therapeutic Nucleic Acid (TNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the critical activator concentration for efficient TNA coupling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TNA coupling step, with a focus on the role of the activator.
Issue: Low Coupling Efficiency (High n-1 impurities)
Low coupling efficiency is a common problem that results in a higher proportion of truncated sequences (n-1mer). This is often observed as a significant drop in the trityl signal during automated synthesis.[1]
-
Potential Cause 1: Suboptimal Activator Concentration or Activity
-
Recommended Solutions:
-
Verify Activator Concentration: Ensure the activator solution is at the recommended concentration. Prepare fresh activator solutions regularly, as their potency can decrease over time, especially with exposure to moisture.
-
Choose the Right Activator: The choice of activator can significantly impact coupling efficiency. For standard DNA synthesis, 1H-Tetrazole is a common choice. For more demanding syntheses, such as those involving sterically hindered monomers or RNA, more potent activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) may be necessary.[2][3]
-
Optimize Activator Concentration for Your System: The optimal activator concentration can vary depending on the synthesizer, the scale of the synthesis, and the specific TNA sequence. For routine small-scale synthesis (< 15 µmole) with DCI, a concentration of 0.25M is often optimal.[4]
-
-
-
Potential Cause 2: Presence of Moisture
-
Recommended Solutions:
-
Use Anhydrous Reagents: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for dissolving the phosphoramidites and the activator, are anhydrous.[5][6] Moisture competes with the 5'-OH of the growing TNA chain for reaction with the activated phosphoramidite (B1245037), leading to lower coupling efficiency.[6]
-
Maintain an Inert Atmosphere: Perform phosphoramidite dissolution and maintain reagent bottles on the synthesizer under a dry, inert gas like argon or helium.[6]
-
-
-
Potential Cause 3: Degraded Phosphoramidites
Issue: Formation of n+1 Impurities
The presence of sequences that are one nucleotide longer than the target sequence (n+1) can be a frustrating impurity to remove.
-
Potential Cause: Premature Detritylation by Acidic Activators
-
Recommended Solutions:
-
Select a Less Acidic Activator: Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution. This leads to the formation of dimers that can then be incorporated into the growing TNA chain, resulting in n+1 additions.[2][6] Activators with higher pKa values, like DCI (pKa ≈ 5.2), are less acidic than tetrazole-based activators (e.g., BTT, pKa ≈ 4.1) and can minimize this side reaction.[2][6]
-
Avoid Overly Strong Activators for Long Syntheses: For the synthesis of long oligonucleotides, the cumulative effect of premature detritylation can become significant. Consider using a less acidic activator like DCI to minimize the formation of n+1 impurities.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in TNA coupling?
A1: In phosphoramidite chemistry, the activator plays a crucial role in the coupling step. It protonates the nitrogen of the phosphoramidite, making it a highly reactive intermediate that can readily couple with the free 5'-hydroxyl group of the growing TNA chain on the solid support.[5][]
Q2: How do I choose the right activator for my TNA synthesis?
A2: The choice of activator depends on several factors, including the type of nucleic acid being synthesized (DNA, RNA, or other modified analogues), the length of the sequence, and the scale of the synthesis.
-
1H-Tetrazole: A standard and widely used activator for routine DNA synthesis.[1]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): More acidic and powerful activators than 1H-Tetrazole, often used for RNA synthesis and for coupling sterically hindered monomers.[2][9]
-
4,5-Dicyanoimidazole (DCI): A less acidic but highly nucleophilic activator that provides rapid coupling with a reduced risk of premature detritylation, making it a good choice for long oligonucleotide synthesis and large-scale production.[2][5]
Q3: What are the typical concentrations for common activators?
A3: The optimal concentration can vary, but here are some common ranges:
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole.[1][10] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[1][11] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.3 M | 4.1 | A potent activator, particularly effective for RNA synthesis.[2][9] |
Q4: Can I use a higher activator concentration to increase coupling efficiency?
A4: While a sufficient concentration of activator is necessary for efficient coupling, simply increasing the concentration beyond the optimal range may not always improve results and can sometimes be detrimental. For instance, with highly acidic activators, a higher concentration could exacerbate the issue of premature detritylation, leading to more n+1 impurities.[2] It is generally recommended to start with the concentration suggested by the manufacturer and optimize from there if needed.
Q5: How can I monitor coupling efficiency during synthesis?
A5: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl release at each step indicates efficient coupling in the preceding cycle. A sudden drop in the trityl signal is a clear indicator of a coupling problem.[1]
Experimental Protocols & Visualizations
Experimental Workflow for Optimizing Activator Concentration
This workflow outlines the steps to systematically optimize the activator concentration for a specific TNA synthesis.
Troubleshooting Logic for Low Coupling Efficiency
This diagram illustrates a logical approach to troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. alfachemic.com [alfachemic.com]
- 9. glenresearch.com [glenresearch.com]
- 10. dynacellsciences.com [dynacellsciences.com]
- 11. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
troubleshooting peak splitting in HPLC purification of TNA
Welcome to the technical support center for Threose Nucleic Acid (TNA) purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC purification of TNA.
Troubleshooting Guide: Peak Splitting in HPLC
Peak splitting is a common chromatographic issue where a single compound appears as two or more closely eluting peaks. This guide provides a systematic approach to diagnosing and resolving this problem during TNA purification.
dot
Caption: Troubleshooting workflow for peak splitting in TNA HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in TNA purification?
A1: Peak splitting in the HPLC purification of TNA, which is analogous to other oligonucleotides, can be attributed to several factors. These can be broadly categorized as system-related issues, method-related issues, or sample-related issues.[1][2][3]
| Category | Cause | Description |
| System-Related | Column Voids/Channeling | A void at the head of the column or uneven packing can cause the sample to travel through different flow paths, resulting in split peaks.[1][3][4] |
| Blocked Frit | A partially blocked column inlet frit can lead to a non-uniform sample introduction onto the column.[1][2][3] | |
| Extra-Column Volume | Large dead volumes in the tubing or fittings between the injector and the column can cause peak distortion.[4][5] | |
| Method-Related | Mobile Phase Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape and splitting.[1][6] This is a common issue in HILIC separations of oligonucleotides.[6] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the TNA, it can exist in multiple ionic forms, leading to peak splitting. The mobile phase should be adequately buffered.[7] | |
| Insufficient Ion-Pairing Reagent | In ion-pair reversed-phase chromatography, an inadequate concentration of the ion-pairing reagent can result in incomplete pairing with the TNA, causing peak splitting. | |
| Sample-Related | High Sample Concentration | Overloading the column with a highly concentrated sample can lead to non-ideal chromatographic behavior and peak splitting.[4] |
| Co-elution | The split peak may actually be two or more closely eluting species, such as isomers or degradation products of the TNA.[3][7] | |
| Sample Degradation | TNA may degrade on the column or in the sample vial, leading to the appearance of multiple peaks. |
Q2: How can I differentiate between a column problem and a method problem causing peak splitting?
A2: A good diagnostic step is to inject a well-characterized standard compound. If the standard also shows peak splitting, it is likely a system-wide issue, such as a problem with the column (e.g., a void or a blocked frit) or extra-column dead volume.[1][3] If the standard gives a sharp, symmetrical peak, the problem is likely specific to your TNA analyte and the current method. In this case, you should investigate factors like sample solvent, mobile phase composition, and sample concentration.[1][2]
Q3: My TNA peak is splitting. What is the first thing I should check?
A3: The first and simplest parameter to investigate is the composition of your sample solvent.[1] Injecting the TNA sample in a solvent that is stronger than your initial mobile phase is a very common cause of peak splitting.[1][6] Try dissolving your TNA sample in the initial mobile phase of your gradient or a solvent with a lower organic content.
Q4: Can the column temperature affect peak shape for TNA purification?
A4: Yes, column temperature can significantly impact the chromatography of oligonucleotides.[2] Operating at elevated temperatures (e.g., 50-80°C) can improve peak shape by reducing secondary interactions between the TNA and the stationary phase and decreasing mobile phase viscosity. However, inconsistent temperature control can lead to peak broadening or splitting.[4] It is important to use a reliable column oven to maintain a stable temperature.
Experimental Protocols
The purification of TNA oligonucleotides is often analogous to that of DNA and RNA oligonucleotides, with ion-pair reversed-phase HPLC (IP-RP-HPLC) being a commonly employed technique.
Protocol 1: Ion-Pair Reversed-Phase HPLC for TNA Purification
This protocol is a general starting point for the purification of TNA and may require optimization for specific sequences and lengths.
-
Column: A C18 reversed-phase column is typically used for oligonucleotide purification.
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Temperature: 60°C.
-
Gradient:
Time (min) %B 0 20 20 60 22 100 25 100 26 20 | 30 | 20 |
-
Sample Preparation: Dissolve the crude TNA sample in Mobile Phase A or water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Injection Volume: 10-50 µL, depending on the column dimensions and sample concentration.
dot
Caption: General experimental workflow for HPLC purification of TNA.
References
- 1. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Columns | Bio-Rad [bio-rad.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. The Different Types of HPLC Columns Explained - LC Services [lcservicesltd.co.uk]
Technical Support Center: Interpreting Mass Spectrometry Data of TNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Threose Nucleic Acid (TNA) synthesis and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed in the mass spectrum of a synthesized TNA oligonucleotide?
A1: The most frequently encountered issues include:
-
Presence of n-1, n-2, etc., shortmers: These are failure sequences from the solid-phase synthesis, lacking one or more nucleotide units.[1]
-
Adduct formation: The TNA oligonucleotide may form adducts with cations like sodium (+22 Da) and potassium (+38 Da), or other small molecules from the synthesis or purification process.[2]
-
Incomplete removal of protecting groups: Residual protecting groups from synthesis can lead to peaks with higher mass than the expected product.[2]
-
Poor signal intensity or no signal: This can be due to low sample concentration, poor ionization efficiency, or instrument issues.
-
Complex fragmentation patterns: While expected, interpreting the fragmentation of TNA can be challenging, especially for modified sequences.
Q2: My mass spectrum shows multiple peaks close to the expected mass. What are they?
A2: These peaks are likely a combination of the following:
-
N-1 and N-2 shortmers: These are common byproducts of solid-phase oligonucleotide synthesis and will appear as peaks with masses corresponding to the full-length product minus the mass of one or two nucleotides, respectively.[1]
-
Adducts: The main peak may be accompanied by satellite peaks corresponding to the addition of one or more cations like Na+ or K+. For example, you might see peaks at [M+Na]+ and [M+K]+ in addition to your protonated molecule [M+H]+.[2]
-
Depurination or depyrimidination: The loss of a base during synthesis or sample handling can result in peaks with a lower mass than the full-length product.[1]
Q3: I am not seeing the peak for my full-length TNA product. What should I check?
A3: If the expected molecular ion peak is missing, consider the following troubleshooting steps:
-
Verify the expected mass: Double-check your calculation of the theoretical mass of the TNA oligonucleotide.
-
Check for extreme adduct formation: In some cases, the protonated molecule [M+H]+ may be very low in abundance or absent, with the majority of the signal corresponding to adducts (e.g., [M+Na]+).
-
Assess sample degradation: TNA is generally stable, but harsh cleavage or purification conditions can lead to degradation.
-
Optimize mass spectrometer settings: Ensure the mass range of the acquisition is set correctly to include your expected m/z. Also, check the ionization source parameters.
-
Consider in-source fragmentation: The molecular ion might be fragmenting in the ionization source before detection. Try using gentler source conditions.[3][4]
Troubleshooting Guides
Guide 1: Poor Signal Intensity
| Potential Cause | Troubleshooting Step |
| Low Sample Concentration | Concentrate the TNA sample. Ensure the final concentration is appropriate for the mass spectrometer's sensitivity. |
| Poor Ionization Efficiency | Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI). Consider using a different ionization method (e.g., MALDI) if available. |
| Presence of Ion-Suppressing Agents | Ensure the sample is free from detergents, high concentrations of salts, or other agents that can suppress ionization. Perform sample cleanup if necessary. |
| Instrument Contamination | Run a blank to check for contamination in the system. If contaminated, clean the ion source and transfer optics. |
Guide 2: Inaccurate Mass Measurement
| Potential Cause | Troubleshooting Step |
| Instrument Out of Calibration | Calibrate the mass spectrometer using a known standard appropriate for the mass range of your TNA oligonucleotide. |
| High Contaminant Levels | High levels of contaminants can interfere with mass accuracy. Ensure the sample is pure. |
| Incorrect Peak Picking | Manually inspect the peak picking to ensure the software is correctly identifying the monoisotopic peak. |
Quantitative Data Tables
Table 1: Common Adducts in TNA Mass Spectrometry
| Adduct Ion | Mass Shift (Da) |
| [M+H]+ | +1.0078 |
| [M+NH4]+ | +18.0334 |
| [M+Na]+ | +22.9898 |
| [M+K]+ | +38.9637 |
| [M-H]- | -1.0078 |
Table 2: Molecular Weights of TNA Phosphoramidites
Note: The molecular weights include the dimethoxytrityl (DMTr) protecting group and the phosphoramidite (B1245037) group. The exact mass will vary depending on the specific protecting groups used for the nucleobases.
| TNA Phosphoramidite | Protecting Group | Molecular Weight ( g/mol ) |
| A | Benzoyl (Bz) | 843.9[5] |
| C | Benzoyl (Bz) | 819.90[6] |
| G | Isobutyryl (iBu) | ~784.9 (based on dG derivative)[5][7] |
| T | - | 730.80[8] |
Experimental Protocols
Protocol: Sample Preparation for ESI-MS of TNA Oligonucleotides
-
Deprotection and Cleavage: Following solid-phase synthesis, cleave the TNA oligonucleotide from the solid support and remove protecting groups using the recommended protocol for your synthesis chemistry. This typically involves incubation in an appropriate cleavage cocktail (e.g., AMA - a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).
-
Desalting: It is crucial to remove salts from the TNA sample as they can interfere with ESI-MS analysis. Use a suitable desalting method such as:
-
Ethanol Precipitation: Precipitate the TNA oligonucleotide by adding a salt solution (e.g., sodium acetate) and cold ethanol. Centrifuge to pellet the TNA, wash with cold ethanol, and resuspend in MS-grade water.
-
Size-Exclusion Chromatography: Use a desalting column to separate the TNA from smaller salt molecules.
-
Reverse-Phase Cartridge: Use a C18 cartridge to bind the TNA, wash away salts, and then elute the desalted TNA.
-
-
Sample Reconstitution: After desalting, lyophilize the TNA sample to dryness. Reconstitute the TNA pellet in an appropriate solvent for ESI-MS, typically a mixture of MS-grade water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a small amount of a volatile salt like triethylammonium (B8662869) acetate (B1210297) (TEAA) to improve ionization.
-
Final Concentration: Adjust the final concentration of the TNA sample to be within the optimal range for your mass spectrometer (typically in the low micromolar range).
-
Analysis: Inject the prepared TNA sample into the ESI-mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues in TNA analysis.
Caption: Logical workflow for interpreting a TNA mass spectrum.
References
- 1. DNA Phosphoramidite | BroadPharm [broadpharm.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 5�-DMTr-dG(iBu)-Methyl phosphonamidite, 115131-08-3 | BroadPharm [broadpharm.com]
- 6. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shop.hongene.com [shop.hongene.com]
Technical Support Center: TNA Synthesis and Deprotection
Welcome to the technical support center for threose nucleic acid (TNA) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the deprotection of TNA oligonucleotides, with a focus on preventing depurination.
Frequently Asked Questions (FAQs)
Q1: What is TNA, and how does its structure differ from DNA and RNA?
Threose nucleic acid (TNA) is a synthetic nucleic acid analog where the natural five-carbon ribose or deoxyribose sugar is replaced by a four-carbon threose sugar.[1] This structural difference in the backbone, which consists of 2',3'-phosphodiester linkages, makes TNA resistant to nuclease degradation, a desirable property for therapeutic applications.[1]
Q2: What is depurination, and why is it a concern during oligonucleotide synthesis?
Depurination is a chemical reaction where the β-N-glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone is cleaved, resulting in the loss of the base and the formation of an apurinic (AP) site.[2][3] This reaction is typically acid-catalyzed. During solid-phase synthesis, the repeated acidic steps for detritylation can lead to depurination. Upon final basic deprotection, the oligonucleotide chain can cleave at these abasic sites, leading to truncated products and reduced yield of the desired full-length oligonucleotide.[4]
Q3: Is depurination a significant problem during TNA deprotection?
Fortunately, TNA is significantly more resistant to acid-mediated degradation, including depurination, compared to DNA and RNA.[1][2][3] This enhanced stability is attributed to the 2'-phosphodiester linkage in the TNA backbone, which destabilizes the oxocarbenium ion intermediate required for the cleavage of the glycosidic bond.[1][2][3] While the risk is lower, it is still crucial to follow optimized protocols to minimize any potential for this side reaction.
Q4: What are the standard protecting groups used for TNA phosphoramidites?
TNA synthesis utilizes phosphoramidite (B1245037) chemistry, similar to DNA and RNA synthesis. The standard protecting groups are:
-
5'-Hydroxyl: Dimethoxytrityl (DMT) group.
-
Exocyclic amines:
-
Adenine (A): Benzoyl (Bz).
-
Cytosine (C): Benzoyl (Bz).
-
Guanine (G): Acetyl (Ac) or isobutyryl (iBu). In some cases, a diphenylcarbamoyl (DPC) group has been used for guanine, though it can present challenges in synthesis and deprotection.
-
-
Phosphate (B84403): Cyanoethyl group.
Q5: What is a standard deprotection protocol for TNA oligonucleotides?
A commonly used and effective method for the deprotection of TNA oligonucleotides is treatment with 28-30% aqueous ammonium (B1175870) hydroxide (B78521) at 55°C for 18 hours . This single step serves to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
Troubleshooting Guide: Avoiding Depurination and Other Side Reactions
This guide provides solutions to common problems encountered during TNA deprotection.
| Problem | Potential Cause | Recommended Solution |
| Lower than expected yield of full-length TNA oligonucleotide. | 1. Incomplete detritylation: Residual DMT groups can block subsequent coupling reactions, leading to truncated sequences. | - Ensure fresh deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).- Optimize deblocking time; prolonged exposure can increase depurination risk, but insufficient time leads to incomplete removal. |
| 2. Sub-optimal coupling efficiency: Inefficient coupling of TNA phosphoramidites results in a higher proportion of failure sequences. | - Use fresh, high-quality TNA phosphoramidites and activator (e.g., 5-ethylthio-1H-tetrazole).- Ensure anhydrous conditions during synthesis, as moisture significantly reduces coupling efficiency.- Consider double coupling for difficult sequences or longer oligonucleotides. | |
| 3. Depurination during synthesis: Although less likely with TNA, repeated acid exposure can still lead to some level of depurination. | - Minimize the duration of the acidic deblocking step as much as possible without compromising complete detritylation.- Use a milder deblocking agent if compatible with the synthesis cycle. | |
| 4. Cleavage at apurinic sites during final deprotection: If depurination has occurred, the basic conditions of the final deprotection will cause strand scission. | - If depurination is suspected, consider using milder final deprotection conditions (see below). However, the primary focus should be on preventing depurination during the synthesis cycles. | |
| Presence of unexpected peaks during HPLC or MS analysis. | 1. Incomplete removal of protecting groups: Some protecting groups may be more stubborn to remove. | - Ensure the deprotection with ammonium hydroxide is carried out for the full 18 hours at 55°C.- For guanine, the acetyl group is generally easier to remove than the isobutyryl group. |
| 2. Modification of bases during deprotection: The use of harsh basic conditions can sometimes lead to side reactions on the nucleobases. | - While ammonium hydroxide is standard, for particularly sensitive modified TNA, milder deprotection strategies used for DNA and RNA (e.g., potassium carbonate in methanol) could be explored, though their efficacy for TNA would need to be validated. | |
| 3. Formation of N+1 or N-1 sequences: These are common impurities in solid-phase synthesis due to issues with capping or coupling. | - Ensure the capping step is efficient to block any unreacted 5'-hydroxyl groups.- Optimize coupling efficiency to minimize the formation of N-1 sequences. | |
| Difficulty in purifying the final TNA oligonucleotide. | 1. Aggregation of TNA oligonucleotides: TNA, like other nucleic acids, can form secondary structures or aggregates, which can affect purification. | - Perform purification at an elevated temperature (e.g., 60-65°C) to disrupt secondary structures.- Use a denaturing agent in the purification buffers if compatible with the chromatography method. |
| 2. Co-elution with failure sequences: If there is a high proportion of failure sequences, it can be challenging to resolve the full-length product. | - Optimize the synthesis to maximize the yield of the full-length product.- Use a high-resolution purification method such as polyacrylamide gel electrophoresis (PAGE) for challenging separations. |
Quantitative Data: Resistance of TNA to Depurination
The following table summarizes the half-lives of TNA, DNA, and RNA in acidic conditions, highlighting the superior stability of TNA.
| Nucleic Acid | Half-life (t1/2) at pH 3.3 and 90°C |
| TNA | 6.3 hours [2] |
| DNA | 10.9 minutes [2] |
| RNA | 40.8 minutes [2] |
This data clearly demonstrates that TNA is substantially more resistant to acid-induced degradation, and therefore depurination, than its natural counterparts.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides
This protocol outlines the standard steps for automated solid-phase synthesis of TNA using phosphoramidite chemistry.
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass - CPG) pre-loaded with the first TNA nucleoside.
-
Deblocking (Detritylation): Remove the 5'-DMT protecting group by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This generates a free 5'-hydroxyl group for the next coupling step.
-
Coupling: Add the next TNA phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent monomer in the desired TNA sequence.
Protocol 2: Deprotection and Cleavage of TNA Oligonucleotides
This protocol describes the final step to obtain the free TNA oligonucleotide.
-
Preparation: After the synthesis is complete, dry the solid support containing the synthesized TNA oligonucleotide.
-
Ammonia Treatment: Transfer the solid support to a sealed reaction vial. Add 1-2 mL of 28-30% aqueous ammonium hydroxide.
-
Incubation: Securely seal the vial and incubate at 55°C for 18 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the bases and phosphate backbone.
-
Recovery: After incubation, cool the vial to room temperature. Carefully transfer the ammonium hydroxide solution containing the deprotected TNA to a new tube.
-
Evaporation: Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.
-
Purification: Resuspend the dried TNA oligonucleotide in an appropriate buffer for subsequent purification by methods such as HPLC or PAGE.
Visualizations
Caption: Workflow for TNA synthesis, deprotection, and the competing depurination side reaction.
Caption: A logical workflow for troubleshooting common issues in TNA synthesis and deprotection.
References
- 1. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Long TNA Oligonucleotides
Welcome to the technical support center for the synthesis of long Threose Nucleic Acid (TNA) oligonucleotides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your TNA synthesis experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of long TNA oligonucleotides in a question-and-answer format.
Solid-Phase TNA Synthesis
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low final yield of full-length TNA oligonucleotide. | 1. Low coupling efficiency: Moisture in reagents or on the synthesizer, expired phosphoramidites, or inefficient activator. 2. Depurination: Prolonged exposure to acidic conditions during detritylation can lead to the loss of purine (B94841) bases. 3. Incomplete capping: Unreacted 5'-hydroxyl groups can lead to the formation of (n-1) shortmers. 4. Issues with solid support: Clogging of pores in controlled pore glass (CPG) supports can hinder reagent access for longer oligonucleotides. | 1. Use anhydrous acetonitrile (B52724) and fresh, high-quality phosphoramidites and activators. Ensure the synthesizer's gas lines have an in-line drying filter. 2. Use a milder deblocking agent or reduce the deblocking time. 3. Ensure the capping solution is fresh and the capping step is efficient to block unreacted hydroxyl groups. 4. For oligonucleotides >100 bases, consider using a solid support with a larger pore size (e.g., 2000 Å CPG) or a polystyrene (PS) support. |
| Presence of multiple shortmer sequences in the final product. | 1. Inefficient coupling at specific steps: Certain sequence motifs can be difficult to couple efficiently. 2. Incomplete capping: Failure to cap unreacted chains in each cycle leads to the accumulation of shorter sequences. | 1. Increase the coupling time or use a more potent activator for difficult couplings. 2. Verify the efficiency of your capping step. Consider a double capping step. |
| Sequence errors (insertions, deletions, or mismatches) in the final TNA product. | 1. Phosphoramidite (B1245037) quality: Degradation or contamination of phosphoramidite monomers. 2. Side reactions: Undesired chemical modifications during synthesis. | 1. Use fresh, high-purity phosphoramidites. 2. Optimize deprotection and cleavage conditions to minimize side reactions. |
Enzymatic TNA Synthesis
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of TNA product. | 1. Suboptimal enzyme activity: Incorrect buffer conditions, temperature, or presence of inhibitors. 2. Poor primer/template annealing: Inefficient hybridization of the primer to the DNA template. 3. Degradation of TNA product: Nuclease contamination. | 1. Optimize reaction conditions (buffer components, pH, temperature) for the specific polymerase used. Ensure the absence of inhibitors from the template DNA. 2. Optimize the annealing temperature and time. 3. Use nuclease-free reagents and sterile techniques. |
| High frequency of errors in the synthesized TNA sequence. | 1. Low fidelity of the polymerase: The inherent error rate of the enzyme. 2. Unbalanced tNTP concentrations: Incorrect ratios of TNA triphosphate building blocks. 3. Suboptimal reaction conditions: Can affect the fidelity of some polymerases. | 1. Use a high-fidelity engineered polymerase such as Kod-RI, which has a reported error rate of approximately four errors per 1000 nucleotides.[1][2] 2. Ensure accurate and equimolar concentrations of all four tNTPs. 3. Optimize reaction conditions, as fidelity can be influenced by factors like temperature and incubation time.[3] |
| Formation of non-specific products or primer-dimers. | 1. Non-specific primer annealing: Primer binding to unintended sites on the template. 2. Excess primer concentration. | 1. Increase the annealing temperature to improve specificity. 2. Optimize the primer-to-template ratio. |
| Difficulty in synthesizing long TNA products. | 1. Processivity of the polymerase: The enzyme may dissociate from the template before completing the full-length synthesis. 2. Secondary structures in the template: Hairpins or other secondary structures in the DNA template can stall the polymerase. | 1. Use a polymerase with high processivity. 2. Optimize the reaction temperature to help melt secondary structures. The use of certain additives may also help. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing long TNA oligonucleotides?
A1: The two primary strategies are solid-phase chemical synthesis using phosphoramidite chemistry and enzymatic synthesis using engineered DNA polymerases. Solid-phase synthesis is a well-established automated method, while enzymatic synthesis offers the potential for higher fidelity and the synthesis of longer oligonucleotides under milder conditions.[4][5]
Q2: What is the typical maximum length of TNA oligonucleotides that can be synthesized?
A2: For solid-phase synthesis, the practical limit is generally up to 200-300 nucleotides due to decreasing coupling efficiency with increasing length.[6][7] Enzymatic methods have the potential to produce longer TNA oligonucleotides, with reports of at least 80 nucleotides being synthesized with high fidelity.[3]
Q3: Which purification methods are recommended for long TNA oligonucleotides?
A3: For long oligonucleotides, high-resolution purification methods are crucial to separate the full-length product from shorter failure sequences. Denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are the most common and effective methods.[8][9]
Q4: What is the fidelity of TNA synthesis?
A4: The fidelity of TNA synthesis varies significantly between methods. Enzymatic synthesis using engineered polymerases like Kod-RI can achieve high fidelity, with reported error rates as low as 4 errors per 1000 nucleotides.[1][2] The fidelity of solid-phase synthesis is generally lower and decreases with the length of the oligonucleotide.
Q5: Can TNA be synthesized on a standard DNA synthesizer?
A5: Yes, solid-phase TNA synthesis can be performed on a standard automated DNA synthesizer using TNA phosphoramidite monomers and optimized synthesis cycles.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for different TNA synthesis strategies.
Table 1: Comparison of TNA Synthesis Strategies
| Parameter | Solid-Phase Synthesis | Enzymatic Synthesis |
| Typical Maximum Length | Up to ~200-300 nt[6][7] | Potentially >80 nt[3] |
| Fidelity (Error Rate) | Lower, decreases with length | Higher (e.g., Kod-RI: ~4 errors/1000 nt)[1][2] |
| Synthesis Time | Faster for short sequences | Can be longer, depending on the enzyme and length |
| Reagents | Phosphoramidites, solid support, various chemicals | tNTPs, DNA template, engineered polymerase, buffer |
| Key Advantage | Well-established, automated | High fidelity, milder conditions, potential for longer synthesis |
| Key Disadvantage | Lower fidelity for long sequences, use of harsh chemicals | Requires specialized enzymes and tNTPs |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides (General Overview)
This protocol provides a general workflow for automated solid-phase TNA synthesis. Specific parameters will need to be optimized based on the synthesizer and the sequence.
Materials:
-
TNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) or Polystyrene (PS) solid support functionalized with the first TNA nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Workflow: The synthesis is performed on an automated DNA synthesizer following a cycle of four main steps for each nucleotide addition:
-
Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[10]
-
Coupling: Activation of the incoming TNA phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing chain.[10]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[10]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[10]
These steps are repeated until the desired oligonucleotide length is achieved. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a cleavage/deprotection solution.
Protocol 2: Enzymatic Synthesis of TNA using an Engineered Polymerase (e.g., Kod-RI)
This protocol outlines the general steps for template-directed enzymatic synthesis of TNA.
Materials:
-
DNA template strand
-
DNA primer strand
-
TNA triphosphates (tATP, tCTP, tGTP, tTTP)
-
Engineered TNA polymerase (e.g., Kod-RI)
-
Reaction buffer (specific to the polymerase)
-
Nuclease-free water
Workflow:
-
Primer-Template Annealing: Mix the DNA template and primer in the reaction buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow for annealing.
-
Reaction Setup: To the annealed primer-template, add the TNA triphosphates and the engineered TNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 55°C for Kod-RI) for a specified time (e.g., 4 hours).[11]
-
Enzyme Inactivation: Stop the reaction by heating (e.g., 95°C for 5 minutes) or by adding a chelating agent like EDTA.
-
Purification: Purify the synthesized TNA oligonucleotide using PAGE or HPLC to remove the DNA template, unincorporated tNTPs, and the enzyme.
Visualizations
Caption: Workflow for solid-phase synthesis of TNA oligonucleotides.
Caption: Workflow for enzymatic synthesis of TNA oligonucleotides.
Caption: Logical flow for troubleshooting TNA synthesis issues.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. High fidelity TNA synthesis by Therminator polymerase [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. 34.237.233.138 [34.237.233.138]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for TNA synthesis by an engineered TNA polymerase (Journal Article) | OSTI.GOV [osti.gov]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Crude TNA Oligonucleotides
Welcome to the technical support center for the purification of crude threose nucleic acid (TNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
FAQs and Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the purification of crude TNA oligonucleotides.
Q1: What are the most common impurities in a crude TNA oligonucleotide sample?
A1: Crude TNA oligonucleotide samples typically contain the desired full-length sequence along with several process-related impurities. The most common of these are:
-
Truncated Sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling at each step of solid-phase synthesis.[1][2] They are the most prevalent impurity.
-
Incompletely Deprotected Oligonucleotides: Residual protecting groups on the bases or the phosphate (B84403) backbone can lead to modified oligonucleotides that may interfere with downstream applications.[3][4]
-
Small Molecules: By-products from the cleavage and deprotection steps, such as acrylonitrile, can be present in the crude sample.[5]
-
Phosphodiester Analogs and Other Modifications: Side reactions during synthesis can lead to unintended modifications of the oligonucleotide backbone or bases.[6]
Q2: My TNA oligonucleotide shows a broad peak in Reverse-Phase HPLC. What could be the cause and how can I fix it?
A2: A broad peak in RP-HPLC can be caused by several factors:
-
Secondary Structures: TNA oligonucleotides, particularly those with high GC content, can form stable secondary structures like hairpins, which can lead to broad or multiple peaks.[7]
-
Solution: Increase the column temperature to 60-80°C to denature these structures.[6][8][9] Using a denaturing agent like urea (B33335) in the mobile phase can also be effective.[10]
-
-
Co-eluting Impurities: A broad peak may be an envelope of the full-length product co-eluting with very similar impurities, such as n-1 sequences.
-
Solution: Optimize the gradient by making it shallower to improve resolution.[8] Experiment with different ion-pairing agents and concentrations to enhance separation.
-
-
Column Issues: The column itself may be the source of the problem.
-
Solution: Ensure the column is properly equilibrated. If the problem persists, the column may need to be cleaned or replaced.
-
Q3: I am getting a very low yield after purification. What are the potential reasons and how can I improve it?
A3: Low yield is a common issue in oligonucleotide purification. Potential causes include:
-
Poor Synthesis Efficiency: If the initial synthesis has a low coupling efficiency, the amount of full-length product in the crude mixture will be low.
-
Loss During Purification: Significant sample loss can occur during the purification process itself, especially with PAGE purification where extraction from the gel can be inefficient.[1][5][11]
-
Incomplete Elution: The oligonucleotide may not be eluting completely from the chromatography column or the PAGE gel.
-
Solution (HPLC): Optimize the elution gradient and ensure the final mobile phase composition is strong enough to elute the TNA oligonucleotide completely.
-
Solution (PAGE): Ensure complete elution from the gel slice by optimizing the elution buffer and incubation time. Electroelution can sometimes be more efficient than passive diffusion.[12]
-
-
Precipitation: The oligonucleotide may be precipitating during the purification or work-up steps.
-
Solution: Ensure the oligonucleotide remains soluble in all buffers used. For ethanol (B145695) precipitation, ensure optimal salt concentration and temperature.
-
Q4: I see an unexpected peak in my HPLC chromatogram or an unexpected band on my PAGE gel. What could it be?
A4: Unexpected peaks or bands can be a variety of species:
-
n+1 Species: The presence of a peak slightly larger than the main product could indicate the addition of an extra nucleotide during synthesis.[13]
-
Modified Oligonucleotides: Incomplete removal of protecting groups or other side reactions can lead to species with different retention times or mobilities.[3]
-
Aggregates: Guanine-rich sequences are prone to forming aggregates, which can appear as distinct peaks or bands.[7]
-
Solution: Analyze the sample under denaturing conditions (high temperature for HPLC, urea for PAGE) to disrupt aggregates.
-
-
Contaminants from Reagents: Impurities in the synthesis or purification reagents can sometimes be detected.
Q5: How do I choose between HPLC and PAGE for purifying my TNA oligonucleotide?
A5: The choice between HPLC and PAGE depends on several factors:
-
Purity Requirement: PAGE generally provides higher purity and is better at resolving the full-length product from n-1 shortmers, making it ideal for applications requiring the highest purity.[1][12][14]
-
Oligonucleotide Length: PAGE is often recommended for longer oligonucleotides (>40-60 bases) where HPLC resolution may decrease.[1][15] RP-HPLC is typically not recommended for oligonucleotides longer than 50 bases due to decreased resolution.[5]
-
Yield: HPLC generally provides higher yields than PAGE.[1]
-
Throughput: HPLC is more amenable to automation and higher throughput compared to the more manual and time-consuming PAGE method.
-
Modifications: Some modifications on the oligonucleotide may be sensitive to the conditions used in PAGE (e.g., urea), making HPLC the preferred method.[10]
Data on Purification Methods
The following tables summarize the expected performance of common purification methods for oligonucleotides. Note that specific results for TNA oligonucleotides may vary depending on the sequence, length, and modifications.
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle | Typical Purity | Typical Yield | Recommended For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >85%[2] | 50-70%[1] | Short to medium length oligos (<50 bases), modified oligos.[1][5] |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge (number of phosphate groups). | Variable, good for resolving secondary structures. | Moderate | Oligos with significant secondary structure, short to medium length oligos (<40 bases).[5] |
| Denaturing PAGE | Separation based on size and conformation. | >90-95%[2][5] | 20-50%[1] | High-purity applications, long oligos (>40-60 bases).[1] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of TNA Oligonucleotides
This protocol is a general guideline and may require optimization for specific TNA oligonucleotides.
-
Sample Preparation: Dissolve the crude, deprotected TNA oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0). Ensure the sample is fully dissolved.
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
-
Mobile Phases:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Buffer A.
-
Inject the sample.
-
Apply a linear gradient of Buffer B (e.g., 0-50% Buffer B over 30 minutes). The optimal gradient will depend on the length and sequence of the TNA oligonucleotide.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length TNA oligonucleotide.
-
Post-Purification Processing:
-
Evaporate the collected fraction to dryness to remove the volatile TEAA buffer and acetonitrile.
-
Re-dissolve the purified TNA oligonucleotide in nuclease-free water.
-
Quantify the purified oligonucleotide using UV absorbance at 260 nm.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification of TNA Oligonucleotides
This protocol is suitable for obtaining high-purity TNA oligonucleotides.
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea in 1X TBE buffer. The percentage of acrylamide (B121943) will depend on the size of the TNA oligonucleotide.
-
Pour the gel and allow it to polymerize completely.
-
-
Sample Preparation:
-
Dissolve the crude TNA oligonucleotide in a denaturing loading buffer (e.g., formamide (B127407) with a tracking dye).
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
-
Electrophoresis:
-
Pre-run the gel to ensure it is at a uniform temperature.
-
Load the denatured sample into the wells.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. The main, most intense band should be the full-length product.
-
Carefully excise the band corresponding to the full-length TNA oligonucleotide from the gel.
-
-
Elution:
-
Crush the excised gel slice.
-
Elute the TNA oligonucleotide from the gel by incubating the crushed gel in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA) overnight with gentle agitation.
-
-
Post-Purification Processing:
-
Separate the elution buffer containing the TNA oligonucleotide from the gel fragments.
-
Desalt the eluted oligonucleotide using a suitable method such as ethanol precipitation or a desalting column.
-
Re-dissolve the purified TNA oligonucleotide in nuclease-free water and quantify.
-
Visualizations
References
- 1. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. labcluster.com [labcluster.com]
- 6. lcms.cz [lcms.cz]
- 7. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. glenresearch.com [glenresearch.com]
- 15. idtdna.com [idtdna.com]
Technical Support Center: TNA Phosphoramidite Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of threose nucleic acid (TNA) phosphoramidites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities in TNA phosphoramidite (B1245037) synthesis, and how are they classified?
A1: Impurities in TNA phosphoramidite synthesis are similar to those in standard DNA and RNA phosphoramidite chemistry and are generally categorized into three classes based on their reactivity and impact on oligonucleotide synthesis.[1]
-
Nonreactive and Noncritical: These impurities do not participate in the coupling reaction and are typically washed away during synthesis. Examples include hydrolyzed phosphoramidites (H-phosphonates) and other phosphorus-containing compounds not in the active P(III) state.[1]
-
Reactive but Noncritical: These impurities can react with the growing oligonucleotide chain but are easily detectable and separable from the final product. An example is a phosphoramidite with a modification on the 5'-OH protecting group other than the intended dimethoxytrityl (DMT) group.[1]
-
Reactive and Critical: These are the most detrimental impurities as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the desired full-length product. A key example is the "reverse amidite," where the phosphoramidite moiety is incorrectly placed at the 5'-position instead of the 3'-position.[1]
Q2: I am observing a low coupling efficiency during oligonucleotide synthesis using my TNA phosphoramidites. What are the potential causes and solutions?
A2: Low coupling efficiency is a common issue that can often be traced back to the quality of the phosphoramidite. Here are some potential causes and troubleshooting steps:
-
Presence of Moisture: Phosphoramidites are highly susceptible to hydrolysis. Even trace amounts of water in the acetonitrile (B52724), activator, or on the synthesis support can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is unreactive in the coupling step.[][3]
-
Solution: Ensure all reagents and solvents are anhydrous. Use fresh, high-quality reagents and consider drying the phosphoramidite under vacuum before use. Storing phosphoramidites over molecular sieves can also help maintain anhydrous conditions.[3]
-
-
Phosphoramidite Oxidation: Exposure to air can oxidize the P(III) center of the phosphoramidite to a P(V) species, rendering it inactive for coupling.
-
Solution: Store phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Prepare solutions fresh before use.
-
-
Inefficient Activation: The activator (e.g., tetrazole or a derivative) may be degraded or at an incorrect concentration, leading to incomplete activation of the phosphoramidite.
-
Solution: Use a fresh solution of the activator at the recommended concentration.
-
-
Steric Hindrance: The protecting groups on the TNA nucleoside, particularly for guanosine, can be bulky and may hinder the coupling reaction.[4]
-
Solution: It may be necessary to extend the coupling time or use a less bulky protecting group strategy if this is a recurring issue with a specific TNA monomer.[4]
-
Q3: My final oligonucleotide product shows sequences with n+1 or higher molecular weights. What could be the cause?
A3: The presence of n+1 or higher molecular weight species can be due to several factors:
-
Dimer Formation: The acidity of the activator can sometimes cause premature removal of the 5'-DMT group from the phosphoramidite in solution. This unprotected nucleoside can then react with another activated phosphoramidite to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain.[5]
-
Solution: This is more common with dG phosphoramidites. Using a less acidic activator can help mitigate this issue.
-
-
Branched Impurities: If the exocyclic amino groups on the nucleobases are not properly protected, they can react with an incoming phosphoramidite, leading to a branched oligonucleotide.[5]
-
Solution: Ensure the use of high-quality phosphoramidites with robust base-protecting groups.
-
Q4: I am seeing unexpected peaks in my HPLC analysis of the purified TNA phosphoramidite. How can I identify these impurities?
A4: A combination of analytical techniques is often necessary to identify unknown impurities:
-
31P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing impurities. The desired P(III) phosphoramidite typically shows a signal around 140-155 ppm, while oxidized P(V) species appear in a different region of the spectrum.[6] Hydrolyzed H-phosphonate impurities also have a characteristic chemical shift.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is invaluable for separating impurities and determining their molecular weights. This information can help deduce the structure of the impurity, such as the loss of a protecting group or the addition of an adduct.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass data, which can be used to determine the elemental composition of an impurity, further aiding in its identification.[7]
Data on Common Phosphoramidite Impurities
While extensive quantitative data for TNA phosphoramidite impurities is not widely published, the following table provides a summary of common impurities found in phosphoramidite synthesis in general, along with their typical acceptable levels. These values can serve as a benchmark for assessing the quality of TNA phosphoramidites.
| Impurity Type | Chemical Structure/Description | Typical Acceptance Limit (%) | Analytical Detection Method |
| Oxidized Phosphoramidite | P(V) species | < 1.0 | 31P NMR, RP-HPLC |
| Hydrolyzed Phosphoramidite | H-phosphonate | < 0.5 | 31P NMR |
| Reverse Amidite | 3'-DMT-5'-phosphoramidite isomer | < 0.2 | LC-MS |
| Non-amidite P(III) Impurities | Other P(III) species | Below detection limit | 31P NMR |
| Other Unspecified Impurities | Various side-products | < 1.0 (total) | RP-HPLC, LC-MS |
Note: The acceptance limits can vary depending on the specific application and the manufacturer's quality control standards.
Experimental Protocols
Representative Protocol for TNA Phosphoramidite Synthesis
This protocol is a generalized representation based on published synthetic routes for TNA monomers.[8][9][10] The synthesis involves several key stages: preparation of the protected threofuranosyl sugar, glycosylation to introduce the nucleobase, and subsequent functionalization to yield the final phosphoramidite.
1. Synthesis of Protected TNA Nucleoside:
-
A suitably protected threofuranosyl sugar derivative (e.g., 1-O-acetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose) is synthesized from a chiral starting material like L-ascorbic acid.[8][9]
-
The protected sugar is coupled with a silylated nucleobase (A, C, G, or T) under Vorbrüggen glycosylation conditions, typically using a Lewis acid catalyst such as TMSOTf in an anhydrous solvent like acetonitrile.[4]
-
The resulting protected nucleoside is purified, often by silica (B1680970) gel chromatography.
2. Deprotection and DMT Protection:
-
A selective deprotection step is carried out to free the 3'-hydroxyl group. For example, a TBDPS group can be removed using TBAF.
-
The 3'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group by reacting the nucleoside with DMT-Cl in the presence of a base like pyridine (B92270) or collidine.[4]
3. Phosphitylation:
-
The 2'-hydroxyl group is deprotected (e.g., removal of a benzoyl group via hydrolysis).
-
The final phosphitylation step is performed by reacting the DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane.[4]
-
The crude TNA phosphoramidite is purified by silica gel chromatography to yield the final product.
Protocol for Purity Analysis by 31P NMR
-
Sample Preparation: Dissolve 10-20 mg of the TNA phosphoramidite in an anhydrous deuterated solvent (e.g., CDCl3 or CD3CN) in an NMR tube.
-
Acquisition Parameters:
-
Spectrometer: 162 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans: 128 or higher for good signal-to-noise
-
Spectral Width: Sufficient to cover the P(III) and P(V) regions (e.g., -50 to 200 ppm)
-
-
Data Analysis: Integrate the peaks corresponding to the desired P(III) diastereomers (typically around 150 ppm) and any impurity peaks (e.g., P(V) species between -25 and 99 ppm) to determine the relative purity.[6]
Protocol for Purity Analysis by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from mobile phase A to mobile phase B. The exact gradient will depend on the specific TNA phosphoramidite and may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Analysis: The desired phosphoramidite will typically elute as a pair of peaks corresponding to the two diastereomers at the chiral phosphorus center. Impurities will appear as separate peaks. Purity is calculated based on the relative peak areas.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. glenresearch.com [glenresearch.com]
- 6. usp.org [usp.org]
- 7. lcms.cz [lcms.cz]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to TNA and LNA Antisense Oligonucleotides for Researchers and Drug Developers
An objective comparison of Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) antisense oligonucleotides (ASOs), supported by experimental data, to inform therapeutic research and development.
In the rapidly evolving landscape of oligonucleotide therapeutics, Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) have emerged as significant chemical modifications designed to enhance the performance of antisense oligonucleotides (ASOs). Both modifications aim to improve upon the limitations of traditional DNA and RNA oligonucleotides, primarily by increasing binding affinity to target RNA and enhancing resistance to nuclease degradation. This guide provides a detailed comparison of TNA and LNA ASOs, presenting key performance data, experimental methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.
Executive Summary
Locked Nucleic Acid (LNA) is a well-established modification characterized by a methylene (B1212753) bridge that locks the ribose sugar in an RNA-like conformation, leading to exceptionally high binding affinity and potent in vivo activity. However, this high affinity has also been linked to cases of hepatotoxicity. Threose Nucleic Acid (TNA), a more recent innovation, features a flexible four-carbon sugar backbone. It demonstrates strong RNA binding, remarkable nuclease resistance, and excellent biocompatibility, with the notable advantage of efficient cellular uptake without the need for transfection agents. While LNA is more extensively characterized with a larger body of in vivo data, TNA presents a promising alternative with a potentially superior safety profile.
Structural and Mechanistic Differences
LNA ASOs are characterized by a rigid structure due to the methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose ring, which locks the furanose ring in a C3'-endo (N-type) conformation.[1][2] This pre-organized structure minimizes the entropic penalty of hybridization, resulting in a significant increase in binding affinity for complementary RNA targets.[1] LNA ASOs can be designed as "gapmers" with a central DNA segment that, upon hybridization with the target RNA, recruits RNase H to cleave the RNA strand, leading to gene silencing.[3][4] Alternatively, fully modified LNA ASOs can act via a steric hindrance mechanism, physically blocking translation or splicing.[4]
TNA ASOs, on the other hand, are composed of α-L-threofuranosyl nucleic acid, which has a four-carbon threose sugar backbone with a 2',3'-phosphodiester linkage.[5][6] This unique structure is inherently resistant to nuclease degradation.[7][8] TNA ASOs hybridize with RNA to form stable duplexes and are thought to primarily function through a steric hindrance mechanism, as they are not known to activate RNase H.[9] A key feature of TNA ASOs is their ability to be taken up by cells without the aid of transfection reagents, a process known as gymnotic delivery.[1][7]
Performance Data: TNA vs. LNA ASOs
The following tables summarize the quantitative performance data for TNA and LNA ASOs based on available experimental evidence. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from separate investigations.
| Parameter | TNA ASO | LNA ASO | References |
| Binding Affinity (ΔTm per modification) | +3 to -6.0°C (in siRNA duplex) | +1.5 to +4°C | [3][10] |
| Nuclease Resistance | High (described as "much stronger" than traditional ASOs) | High | [7][8][11] |
| In Vitro Potency | Demonstrated gene expression inhibition in HeLa and HEK293 cells | IC50 of 0.4 nM (in one study) | [7][9] |
| In Vivo Potency | Data not available | ED50 of ~1.5 µmol/kg in rats (for PTEN mRNA reduction) | [12] |
| Cellular Uptake | Efficient gymnotic delivery (no transfection reagent needed) | Gymnotic delivery demonstrated | [1][7][12][13] |
| Toxicity | Negligible cytotoxicity in vitro (cell viability >95%) | Associated with dose-dependent hepatotoxicity (elevated liver enzymes) | [1][2] |
| Mechanism of Action | Steric Hindrance | RNase H activation (gapmers), Steric Hindrance | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ASO performance. Below are summaries of key experimental protocols.
Melting Temperature (Tm) Analysis
This experiment determines the thermal stability of the ASO-RNA duplex.
-
Sample Preparation: ASO and complementary RNA oligonucleotides are mixed in a 1:1 molar ratio in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.2).
-
Denaturation and Annealing: The mixture is heated to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for duplex formation.
-
Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased (e.g., 1°C/minute) using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, typically calculated from the peak of the first derivative of the melting curve.
Serum Stability Assay
This assay assesses the resistance of ASOs to degradation by nucleases present in serum.
-
Incubation: The ASO is incubated in a solution containing a high percentage of serum (e.g., 50-90% human or fetal bovine serum) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: The integrity of the ASO at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) with fluorescent staining, capillary gel electrophoresis (CGE), or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The percentage of intact ASO remaining at each time point is quantified, and the half-life (t1/2) is calculated.
In Vitro Antisense Efficacy (Cell Culture)
This experiment measures the ability of an ASO to reduce the expression of a target gene in cultured cells.
-
Cell Culture: Cells expressing the target gene are seeded in multi-well plates.
-
ASO Delivery:
-
Transfection-mediated delivery: ASOs are complexed with a transfection reagent (e.g., Lipofectamine) and added to the cells.
-
Gymnotic delivery: ASOs are added directly to the cell culture medium without any transfection agent.[14]
-
-
Incubation: Cells are incubated with the ASO for a specified period (e.g., 24-72 hours).
-
Analysis of Gene Expression:
-
mRNA levels: Total RNA is extracted from the cells, and the target mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein levels: Cell lysates are prepared, and the target protein levels are quantified by Western blotting or ELISA.
-
-
Data Analysis: The reduction in target mRNA or protein levels is calculated relative to control-treated cells (e.g., untreated or treated with a scrambled control ASO). Dose-response curves are generated to determine the IC50 (for in vitro) or ED50 (for in vivo) values.[15]
RNase H Activation Assay
This assay determines if an ASO can mediate the cleavage of its target RNA by RNase H.
-
Substrate Preparation: A radiolabeled or fluorescently labeled target RNA is synthesized.
-
Reaction Mixture: The labeled RNA is incubated with the ASO and a source of RNase H enzyme (e.g., recombinant human RNase H1) in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is imaged to visualize the full-length RNA substrate and the cleavage products. The percentage of cleavage is quantified.[16]
Visualizing Mechanisms and Workflows
Antisense Oligonucleotide Mechanisms of Action
Experimental Workflow for ASO Evaluation
LNA ASO-Induced NF-κB Stress Response Pathway
Conclusion
Both TNA and LNA offer significant advantages over unmodified oligonucleotides for antisense applications. LNA ASOs are potent inhibitors of gene expression with a substantial body of in vivo data, making them a strong choice for applications where maximum potency is required and potential toxicity can be managed. TNA ASOs represent a promising newer class of antisense agents with high stability, good binding affinity, and an excellent in vitro safety profile. Their ability to enter cells without transfection reagents is a significant advantage for both in vitro and potentially in vivo applications. The choice between TNA and LNA will depend on the specific requirements of the research or therapeutic program, balancing the need for potency with considerations of safety and delivery. Further research, particularly direct comparative in vivo studies, will be crucial to fully elucidate the relative merits of these two important antisense oligonucleotide chemistries.
References
- 1. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. page-meeting.org [page-meeting.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Inferring Half-Lives at the Effect Site of Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2023117738A1 - Threose nucleic acid antisense oligonucleotides and methods thereof - Google Patents [patents.google.com]
- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 13. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
TNA:DNA vs. DNA:DNA Duplexes: A Comparative Guide to Thermal Stability
For researchers, scientists, and drug development professionals, understanding the thermal stability of nucleic acid duplexes is paramount for applications ranging from diagnostics to therapeutics. This guide provides a detailed comparison of the thermal stability of threose nucleic acid (TNA):deoxyribonucleic acid (DNA) hybrid duplexes versus traditional DNA:DNA duplexes, supported by experimental data.
Executive Summary
Threose nucleic acid (TNA) is a synthetic nucleic acid analog with a simplified four-carbon sugar backbone, making it a potential candidate for various biotechnological and therapeutic applications due to its resistance to nuclease degradation.[1] A critical parameter for its in vivo and in vitro applications is its ability to hybridize with natural nucleic acids like DNA and the thermal stability of the resulting duplexes. Experimental evidence reveals that the thermal stability of TNA:DNA duplexes, as measured by their melting temperature (Tm), is not straightforward and is significantly influenced by the sequence context, particularly the purine (B94841) content of the TNA strand.
Data Presentation: Thermal Stability (Tm) Comparison
The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. The following tables summarize the Tm values for various TNA:DNA and DNA:DNA duplexes from published studies.
Table 1: Comparison of Melting Temperatures (Tm) for 8-mer Duplexes with Varying Purine Content [1]
| Duplex Type | TNA Purine Content | Sequence (5'-3') | Tm (°C) |
| TNA:DNA | 75% | GAGGTGAG:CTCACTCC | 36.1 |
| TNA:DNA | 75% | AGAGGTGA:TCACTCCA | 35.0 |
| TNA:DNA | 50% | GAGGTGAG:CTCACTCC | 20.0 |
| TNA:DNA | 25% | GAGGTGAG:CTCACTCC | 20.3 |
| TNA:DNA | 25% | AGAGGTGA:TCACTCCA | 22.8 |
| DNA:DNA | N/A | GAGGTGAG:CTCACTCC | ~34.9 |
| DNA:DNA | N/A | AGAGGTGA:TCACTCCA | ~34.8 |
Note: The DNA:DNA duplexes shown are homologous to the TNA:TNA duplexes with 25% purine content, which exhibited similar Tm values.[1]
Table 2: Comparison of Melting Temperatures (Tm) for 12-mer TNA:DNA Duplexes with Varying Purine Content [1]
| Duplex Type | TNA Purine Content | Tm (°C) |
| TNA:DNA | 75% | 68.5 |
| TNA:DNA | 50% | 51.0 |
| TNA:DNA | 50% | 51.1 |
| TNA:DNA | 25% | 44.6 |
Table 3: Comparison of Melting Temperatures (Tm) for 10-mer Duplexes [2]
| Duplex Type | Sequence (5'-3') | Tm (°C) |
| DNA:TNA | GCGTATACGC:GCGTATACGC | 48.0 |
| DNA:DNA | GCGTATACGC:GCGTATACGC | 50.5 |
Key Findings on Thermal Stability
The experimental data consistently demonstrate a strong correlation between the purine content of the TNA strand and the thermal stability of the TNA:DNA duplex.
-
High Purine Content in TNA Stabilizes Duplexes: TNA:DNA duplexes with a high percentage of purines (e.g., 75%) on the TNA strand exhibit significantly higher melting temperatures compared to their analogous DNA:DNA duplexes.[1][3] This increased stability suggests that a purine-rich TNA strand can form a more thermally stable structure when paired with a complementary DNA strand.
-
Low Purine Content in TNA Destabilizes Duplexes: Conversely, TNA:DNA duplexes with a low purine content (e.g., 25%) on the TNA strand are less stable than the corresponding DNA:DNA duplexes, with their Tm values often being about 5°C lower.[1][3]
-
Conformational Influence: The purine content in the TNA strand also influences the overall conformation of the TNA:DNA duplex. High purine content tends to drive the duplex towards an A-form helical geometry, which is characteristic of RNA:RNA and TNA:TNA duplexes.[1] In contrast, low purine content results in a conformation that is more similar to the canonical B-form of DNA:DNA duplexes.[1]
Experimental Protocols
The primary method used to determine the thermal stability of nucleic acid duplexes is UV-melting analysis .
UV-Melting Experimental Protocol
This protocol is a generalized procedure based on common practices in the cited literature.[1][4]
-
Sample Preparation:
-
Single-stranded DNA and TNA oligonucleotides are synthesized and purified.
-
Complementary strands are mixed in equimolar amounts in a buffer solution. A typical buffer consists of 1.0 M NaCl, 10 mM NaH2PO4, and 0.1 mM EDTA, with a pH of 7.0.[1]
-
The total oligonucleotide concentration is typically around 10 µM (5 µM of each strand).[1]
-
-
Annealing:
-
The oligonucleotide solution is heated to a high temperature (e.g., 95°C) for a short period (e.g., 3 minutes) to ensure complete dissociation of any pre-existing structures.
-
The solution is then slowly cooled to room temperature over a period of about an hour to allow for the formation of duplexes.
-
-
UV Absorbance Measurement:
-
The absorbance of the solution is monitored at 260 nm using a UV-Vis spectrophotometer equipped with a temperature controller.[5][6]
-
The temperature is slowly ramped up from a low temperature (e.g., 4°C) to a high temperature (e.g., 80°C) at a controlled rate (e.g., 0.1 to 0.5 °C/min).[7]
-
Absorbance readings are taken at regular temperature intervals.
-
-
Data Analysis:
-
As the temperature increases, the duplexes denature into single strands, causing an increase in UV absorbance (hyperchromic effect).[6]
-
A melting curve is generated by plotting absorbance versus temperature.
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the minimum and maximum values, often calculated from the first derivative of the melting curve.[6]
-
Visualizing the Structural Differences and Stability Factors
The following diagrams illustrate the structural differences between DNA and TNA and the logical relationship influencing duplex stability.
Caption: Structural comparison of DNA and TNA monomers.
Caption: Factors influencing TNA:DNA duplex thermal stability.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. agilent.com [agilent.com]
A Comparative Guide to TNA Probe Specificity in Fluorescence In Situ Hybridization (FISH)
For researchers, scientists, and drug development professionals seeking to enhance the precision of their cellular imaging, this guide provides an objective comparison of Threose Nucleic Acid (TNA) probes against traditional DNA and Locked Nucleic Acid (LNA) probes for Fluorescence In Situ Hybridization (FISH). This document outlines the experimental validation of probe specificity, presenting supporting data and detailed protocols to inform the selection of the most suitable probe technology for your research needs.
Introduction to Advanced FISH Probe Technologies
Fluorescence in situ hybridization (FISH) is a cornerstone technique for visualizing nucleic acid targets within the cellular environment. The specificity of the hybridization probe is paramount for accurate and reliable results, directly impacting the signal-to-noise ratio and the confidence in localizing specific DNA or RNA sequences. While DNA probes have been the standard for decades, novel nucleic acid analogs like Locked Nucleic Acid (LNA) and Threose Nucleic Acid (TNA) offer significant advantages in terms of binding affinity and specificity. TNA, a synthetic xeno-nucleic acid with a four-carbon threose backbone, has demonstrated exceptional properties, including high target affinity and the ability to discriminate single-base mismatches, making it a promising candidate for highly specific FISH applications.[1] This guide delves into the validation of TNA probe specificity, offering a comparative analysis with established DNA and LNA probes.
Comparison of Probe Performance
The selection of a FISH probe technology significantly influences the outcome of an experiment. The following table summarizes the key performance characteristics of TNA, DNA, and LNA probes based on available experimental data.
| Feature | TNA Probes | DNA Probes | LNA Probes |
| Specificity | Very High; capable of single-nucleotide discrimination.[1] | Moderate; can be prone to off-target binding, especially for shorter probes. | High; improved mismatch discrimination compared to DNA.[2][3][4][5] |
| Binding Affinity (Tm) | High; purine-rich TNA sequences exhibit greater stability than DNA:DNA duplexes.[6] | Variable; dependent on sequence length and GC content. | Very High; significantly increased thermal stability of duplexes.[7] |
| Nuclease Resistance | High; the unnatural backbone is resistant to nuclease degradation.[8] | Low; susceptible to degradation by cellular nucleases. | High; modified backbone confers resistance to nucleases. |
| Signal-to-Noise Ratio | Potentially very high due to high specificity. | Variable; often requires optimization to minimize background. | High; improved signal-to-noise ratio compared to DNA probes.[9] |
| Design Considerations | Purine content influences stability; shorter probes are effective.[6] | Longer probes are generally required for sufficient specificity. | Strategic placement of LNA modifications is crucial for optimal mismatch discrimination.[2][3][4][5] |
Experimental Validation of Probe Specificity
To objectively assess probe specificity, a series of validation experiments are essential. These experiments are designed to quantify the signal from the intended target and any off-target binding.
Key Experimental Protocols
1. In Silico Specificity Analysis: Before synthesis, probe sequences must be computationally screened against relevant genomic and transcriptomic databases to predict potential off-target hybridization sites. Tools such as BLASTn can be utilized for this purpose. Probes with minimal predicted off-target binding are selected for synthesis.
2. Cell Culture and Fixation:
-
Culture target cells (e.g., HeLa cells) on sterile coverslips in a suitable growth medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Dehydrate the cells through an ethanol (B145695) series (70%, 90%, 100%) and air dry.
3. Probe Labeling: TNA, DNA, and LNA oligonucleotides are synthesized with a 5' or 3' amine modification for subsequent fluorescent dye conjugation. NHS-ester-activated fluorescent dyes (e.g., Cy3, Cy5) are coupled to the probes according to the manufacturer's protocols. Labeled probes are purified using HPLC.
4. Fluorescence In Situ Hybridization (FISH):
-
Hybridization Buffer: Prepare a hybridization buffer containing 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate, and 1 mg/mL yeast tRNA.
-
Probe Dilution: Dilute fluorescently labeled TNA, DNA, and LNA probes in the hybridization buffer to a final concentration of 5 ng/µL.
-
Denaturation: Denature the cellular DNA and the probe mixture simultaneously by heating the slides at 75°C for 5 minutes.
-
Hybridization: Incubate the slides in a humidified chamber at 37°C overnight.
5. Post-Hybridization Washes: The stringency of the post-hybridization washes is critical for removing non-specifically bound probes.
-
Wash 1: 2x SSC with 50% formamide at 42°C for 15 minutes.
-
Wash 2: 1x SSC at 42°C for 10 minutes.
-
Wash 3: 0.5x SSC at room temperature for 5 minutes.
-
Counterstain with DAPI and mount the coverslips.
6. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets.
-
Quantify the fluorescence intensity of specific signals and background regions using image analysis software (e.g., ImageJ).
-
Calculate the signal-to-noise ratio (SNR) by dividing the mean intensity of the specific signal by the mean intensity of the background.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in validating FISH probe specificity.
References
- 1. Biologically stable threose nucleic acid-based probes for real-time microRNA detection and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding off-target effects through hybridization kinetics and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Measuring the Melting Temperature (Tm) of TNA Duplexes
For researchers and professionals in drug development and nucleic acid chemistry, understanding the thermal stability of novel genetic polymers like Threose Nucleic Acid (TNA) is critical. The melting temperature (Tm), the temperature at which 50% of the duplex nucleic acid dissociates into single strands, is a key parameter for assessing this stability. This guide provides a comparative overview of methods and experimental data for measuring the Tm of TNA duplexes, with a focus on how they compare to DNA and RNA duplexes.
Comparison of Thermal Stability: TNA vs. DNA and RNA Duplexes
Threose Nucleic Acid (TNA) is an artificial genetic polymer with a simplified four-carbon threose backbone. Despite this structural difference from the five-carbon ribose or deoxyribose in natural nucleic acids, TNA can form stable antiparallel Watson-Crick duplexes with itself, DNA, and RNA.[1][2]
Experimental data reveals that the thermal stability of TNA-containing duplexes is significantly influenced by its binding partner and sequence composition. TNA/RNA heteroduplexes are generally more thermally stable than TNA/DNA heteroduplexes.[1] Furthermore, the stability of TNA:DNA duplexes is strongly dependent on the purine (B94841) content of the TNA strand.[3][4] Duplexes with a high TNA purine content exhibit greater stability, in some cases surpassing that of the corresponding DNA:DNA and RNA:DNA duplexes.[3][4] Conversely, low TNA purine content can lead to destabilization compared to their natural counterparts.[3][4]
Structurally, TNA tends to enforce an A-form helical geometry in its duplexes, similar to RNA:RNA duplexes.[1][3] This contrasts with the typical B-form geometry of DNA:DNA duplexes.
Quantitative Data Summary
The following tables summarize experimental data comparing the melting temperatures and thermodynamic properties of various nucleic acid duplexes.
Table 1: Melting Temperatures (Tm) of TNA-containing and Natural Duplexes
| Duplex Type | Sequence (5'-3') | Tm (°C) |
| DNA/TNA | d(CGCGTGCGC) / t(GCGCACGCG) | 55 |
| DNA/DNA | d(CGCGTGCGC) / d(GCGCACGCG) | 56 |
| RNA/TNA | r(CGCGUGCGC) / t(GCGCACGCG) | 65 |
| RNA/RNA | r(CGCGUGCGC) / r(GCGCACGCG) | 66 |
| TNA:DNA (75% Purine) | t(AGAGAGAG) / d(CTCTCTCT) | 36.1 |
| RNA:DNA (75% Purine) | r(AGAGAGAG) / d(CTCTCTCT) | ~34 |
| TNA:DNA (25% Purine) | t(TCTCTCTC) / d(AGAGAGAG) | 22.8 |
| RNA:DNA (25% Purine) | r(UCUCUCUC) / d(AGAGAGAG) | ~33 |
Data adapted from multiple sources.[1][3] Conditions may vary between experiments.
Table 2: Thermodynamic Parameters of Duplex Formation
| Duplex | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| DNA/TNA | -43 ± 3 | -255 ± 13 | -711 ± 42 |
| DNA/DNA | -43 ± 3 | -247 ± 4 | -682 ± 13 |
| RNA/TNA | -43 ± 3 | -285 ± 4 | -808 ± 13 |
| RNA/RNA | -43 ± 3 | -293 ± 4 | -833 ± 13 |
Data obtained by Isothermal Titration Calorimetry (ITC).[1]
Experimental Protocols for Tm Measurement
The primary method for determining the Tm of nucleic acid duplexes is UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.[1][5][6]
Protocol: Tm Measurement by UV Thermal Denaturation
This protocol is adapted from standard procedures for DNA duplexes and is applicable to TNA duplexes.[5]
1. Materials and Reagents:
-
Lyophilized single-stranded oligonucleotides (TNA, DNA, RNA)
-
Melting Buffer: 1 M NaCl, 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0.
-
Nuclease-free water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature controller
2. Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM).
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm at a temperature where no secondary structure exists (e.g., 85-90 °C).
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary single strands in the melting buffer to the desired final concentration (e.g., 1-2 µM).
-
Heat the solution to 95°C for 5 minutes to dissociate any pre-existing structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer's UV lamp and temperature controller at least 15-30 minutes before the experiment to allow for stabilization.[5]
-
Set the instrument to monitor absorbance at 260 nm.
-
-
Tm Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette. Place a matched buffer solution in the reference cuvette.
-
Place the cuvettes in the temperature-controlled sample holder of the spectrophotometer.
-
Set the temperature program:
-
Start the program. The instrument will gradually heat the sample and record the absorbance at each temperature point.
-
3. Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.[6]
-
The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the melting temperature of a TNA duplex using UV spectrophotometry.
Alternative and Complementary Methods
While UV thermal denaturation is the most common method, other techniques can provide valuable information about duplex stability:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to observe the imino protons of base pairs, providing insight into the stability of individual base pairs and the "breathing" (transient opening) of the duplex.[1]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during duplex formation, allowing for the determination of thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), from which the Tm can be calculated.[1]
-
High-Resolution Melting (HRM) Analysis: HRM is a sensitive technique that monitors the fluorescence of an intercalating dye as the duplex melts. It can be a high-throughput method for comparing the Tm of different sequences.[9]
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. iitg.ac.in [iitg.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Helical Signature of Threose Nucleic Acid (TNA) with Circular Dichroism Spectroscopy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), a potential progenitor of RNA and DNA, exhibits unique structural properties that are of significant interest in the fields of synthetic biology and drug development. Circular Dichroism (CD) spectroscopy, a powerful technique for analyzing the secondary structure of chiral molecules, provides a distinctive spectral fingerprint for TNA, allowing for its comparison with canonical A-form, B-form, and Z-form nucleic acids. This guide offers a comprehensive comparison of their CD spectra, supported by experimental data and detailed protocols to aid researchers in their investigations of TNA structures.
Comparative Analysis of CD Spectra
Circular dichroism spectroscopy reveals characteristic differences in the helical conformations of TNA and other nucleic acids. The CD spectrum of a nucleic acid is sensitive to the geometry of its sugar-phosphate backbone and the stacking interactions of its nucleobases.
TNA, in heteroduplexes with DNA and RNA, predominantly adopts an A-form-like helical structure. This is evident from the characteristic positive CD band at approximately 260-270 nm and a strong negative band around 210 nm, features that are hallmarks of A-form helices.[1] In contrast, the canonical B-form DNA displays a positive peak around 275-280 nm and a negative peak near 245 nm. The left-handed Z-DNA exhibits a nearly inverted spectrum compared to B-DNA, with a negative band around 290 nm and a positive band at approximately 260 nm.[2][3]
The following table summarizes the key spectral features of TNA-containing duplexes and canonical nucleic acid structures, providing a quantitative basis for comparison.
| Nucleic Acid Structure | Positive Peak Wavelength (nm) | Negative Peak Wavelength (nm) | Helical Handedness |
| TNA/RNA Hybrid | ~270 | ~210 | Right |
| TNA/DNA Hybrid | ~270 | ~210 | Right |
| A-form (DNA/RNA) | ~260-270 | ~210 | Right |
| B-form (DNA) | ~275-280 | ~245 | Right |
| Z-form (DNA) | ~260 | ~290 | Left |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible CD spectra of nucleic acid structures. The following section outlines a detailed methodology for the CD analysis of TNA and other oligonucleotides.
I. Sample Preparation
-
Oligonucleotide Synthesis and Purification: TNA and other oligonucleotides should be synthesized using standard phosphoramidite (B1245037) chemistry. Subsequent purification by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) is essential to ensure high purity.
-
Quantification: Accurate concentration determination is critical. This can be achieved by UV-Vis spectroscopy at 260 nm, using the calculated molar extinction coefficient of the oligonucleotide.
-
Annealing: To form duplex structures, equimolar amounts of complementary strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The mixture is then heated to 95°C for 5 minutes and allowed to cool slowly to room temperature over several hours to ensure proper annealing.
-
Buffer Selection: The buffer should be transparent in the far-UV region (below 200 nm). Phosphate and cacodylate buffers are commonly used. Avoid buffers with high chloride concentrations, as chloride ions absorb strongly in the far-UV.
II. Instrumentation and Data Acquisition
-
Spectropolarimeter Setup:
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a path length appropriate for the sample concentration (typically 1 mm or 10 mm). Ensure the cuvette is scrupulously clean.
-
Set the desired temperature using a Peltier temperature controller.
-
-
Data Collection Parameters:
-
Wavelength Range: Typically 200-320 nm for nucleic acids.
-
Bandwidth: 1-2 nm.
-
Scan Speed: 50-100 nm/min.
-
Response Time: 1-2 seconds.
-
Number of Scans: Average at least three scans to improve the signal-to-noise ratio.
-
-
Blanking: A spectrum of the buffer solution in the same cuvette should be recorded and subtracted from the sample spectrum to correct for any background absorbance and instrumental artifacts.
III. Data Processing and Analysis
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = ((\theta_{obs}) * 100) / (c * l) where (\theta_{obs}) is the observed ellipticity in degrees, c is the molar concentration of the nucleic acid in mol/L, and l is the path length of the cuvette in cm.
-
Data Interpretation: The resulting spectrum is then analyzed by identifying the wavelengths of the positive and negative peaks and comparing them to the characteristic spectra of known nucleic acid conformations.
Visualizing the Process and Comparison
To further clarify the experimental process and the structural comparisons, the following diagrams have been generated.
Caption: Experimental workflow for CD spectroscopy of TNA.
Caption: Comparison of TNA and canonical nucleic acid CD spectra.
References
Battle of the Backbones: TNA and LNA Exhibit Superior Nuclease Resistance Compared to DNA
For researchers and drug development professionals navigating the landscape of nucleic acid therapeutics, the stability of these molecules in a biological environment is a paramount concern. A new comparative analysis reveals that Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) offer significantly enhanced resistance to nuclease degradation compared to their natural counterpart, Deoxyribonucleic Acid (DNA). This superior stability positions TNA and LNA as promising candidates for the development of next-generation aptamers, antisense oligonucleotides, and siRNAs.
The inherent susceptibility of DNA to enzymatic degradation by nucleases present in serum and tissues poses a major hurdle for its therapeutic application. To overcome this limitation, synthetic nucleic acid analogues with modified backbones have been developed. This guide provides a head-to-head comparison of the nuclease resistance of TNA and LNA against DNA, supported by experimental data and detailed methodologies.
Unveiling the Structures: A Tale of Three Nucleic Acids
The enhanced nuclease resistance of TNA and LNA stems from their unique structural modifications compared to the deoxyribose sugar of DNA.
Caption: Structural differences between DNA, LNA, and TNA monomers.
In LNA, a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking it into a rigid conformation that sterically hinders nuclease access. TNA, on the other hand, replaces the natural five-carbon deoxyribose sugar with a four-carbon threose sugar, fundamentally altering the backbone structure and making it unrecognizable to many nucleases.
Quantitative Comparison of Nuclease Resistance
Experimental data from various studies consistently demonstrate the superior stability of TNA and LNA in the presence of nucleases. The following table summarizes key findings from serum stability assays.
| Nucleic Acid Type | Experimental Conditions | Half-Life / Stability | Reference |
| DNA | 10% Fetal Bovine Serum (FBS) at 37°C | 2.22 hours | [1] |
| TNA | 10% Fetal Bovine Serum (FBS) at 37°C | No significant degradation after 24 hours | [1][2] |
| DNA (unmodified) | Human Serum at 37°C | ~1.5 hours | [3] |
| LNA-modified DNA (3 LNA monomers at each end) | Human Serum at 37°C | ~15 hours | [3] |
| DNA (phosphorothioate) | Human Serum at 37°C | >10 hours | [4] |
| Chimeric DNA/LNA | Human Serum at 37°C | More stable than phosphorothioate (B77711) DNA | [4] |
These results highlight a dramatic increase in the stability of both TNA and LNA compared to unmodified DNA. TNA, in particular, shows exceptional resistance, remaining largely intact after a full day of incubation in serum. LNA modifications also provide a substantial protective effect, extending the half-life of oligonucleotides by an order of magnitude.
Experimental Protocols
The following provides a generalized methodology for assessing the nuclease resistance of oligonucleotides in serum, based on commonly employed protocols.
Serum Stability Assay
Objective: To determine the degradation rate of TNA, LNA, and DNA oligonucleotides in the presence of serum nucleases.
Materials:
-
TNA, LNA, and DNA oligonucleotides (e.g., fluorescently labeled for visualization)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Gel loading buffer (e.g., containing formamide (B127407) and a tracking dye)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE or TAE buffer for electrophoresis
-
Gel imaging system
Procedure:
Caption: A generalized workflow for a serum stability assay.
-
Preparation of Reaction Mixtures: In separate nuclease-free tubes, combine the oligonucleotide (to a final concentration of ~1-5 µM) with the serum solution (e.g., 10-50% serum in PBS). Prepare a control sample for each oligonucleotide at time zero by immediately adding the gel loading buffer to quench the reaction.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from each reaction tube and immediately mix it with an equal volume of gel loading buffer to stop the nuclease activity. Store samples on ice or at -20°C until analysis.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denature the samples by heating (e.g., at 95°C for 5 minutes) and then load them onto a high-resolution polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, visualize the oligonucleotide bands using an appropriate imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified relative to the time-zero sample to determine the percentage of intact oligonucleotide remaining. The half-life can then be calculated from the degradation profile.
Conclusion
The remarkable nuclease resistance of TNA and LNA, as demonstrated by quantitative experimental data, underscores their potential to overcome a critical limitation of traditional DNA-based therapeutics. Their enhanced stability in biological fluids can lead to improved pharmacokinetic profiles, allowing for lower and less frequent dosing. As research in nucleic acid-based drugs continues to advance, the superior properties of TNA and LNA make them compelling alternatives for the development of more robust and effective therapeutic agents. Researchers and drug developers are encouraged to consider these advanced backbones to unlock the full potential of nucleic acid medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of TNA Aptamers for Target Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Threose Nucleic Acid (TNA) aptamers with other affinity reagents and details the experimental validation of their target binding.
TNA aptamers are a class of synthetic nucleic acid ligands (XNA) that are gaining traction as alternatives to traditional affinity reagents like antibodies and conventional DNA/RNA aptamers. Their unique threose sugar backbone confers remarkable resistance to nuclease degradation, a significant advantage for in vivo applications. This guide delves into the methodologies used to validate the binding of TNA aptamers to their targets and presents a comparative analysis of their performance.
Performance Comparison of Affinity Reagents
A critical aspect of validating any affinity reagent is quantifying its binding affinity to the target, typically expressed as the equilibrium dissociation constant (Kd). Lower Kd values indicate stronger binding. While direct head-to-head comparisons of TNA, DNA, RNA aptamers, and antibodies for the same target are not extensively available in the literature, we can draw comparisons from existing studies.
One study on an ATP-binding TNA aptamer reported a Kd value of approximately 20 μM, which is comparable to known ATP-binding DNA aptamers.[1] This suggests that TNA aptamers can achieve binding affinities in a similar range to their DNA counterparts for small molecule targets.
The primary advantage of TNA aptamers lies in their exceptional biostability. Unlike DNA and RNA aptamers, which are susceptible to degradation by nucleases present in biological fluids, TNA aptamers exhibit high resistance to these enzymes.[1] This enhanced stability translates to a longer half-life in vivo, a crucial attribute for therapeutic and diagnostic applications.
| Affinity Reagent | Target | Kd (Dissociation Constant) | Key Advantages | Key Disadvantages |
| TNA Aptamer | ATP | ~20 µM[1] | High nuclease resistance, chemical synthesis, low immunogenicity. | Limited data on target variety and affinity range. |
| DNA Aptamer | Thrombin | 0.5 nM | Well-established selection process, good stability. | Susceptible to some nucleases. |
| RNA Aptamer | VEGF | 5-50 pM[2] | High affinity and specificity. | Prone to nuclease degradation without modification. |
| Monoclonal Antibody | Various | pM to nM range | High affinity and specificity, well-established technology. | High production cost, potential for immunogenicity. |
Experimental Validation Workflow for TNA Aptamers
The validation of a TNA aptamer is a multi-step process that begins after the in vitro selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This workflow ensures the selected aptamer binds to its intended target with high affinity and specificity.
Caption: A generalized workflow for the selection and validation of TNA aptamers.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of aptamer validation. Below are detailed protocols for key binding assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).
Methodology:
-
Immobilization: A streptavidin-coated sensor chip is docked in the SPR instrument. A biotinylated TNA aptamer is then injected over the sensor surface, allowing it to be captured by the streptavidin.
-
Binding Analysis: The target protein, at various concentrations, is flowed over the sensor chip. The association of the target to the aptamer is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the target from the aptamer.
-
Regeneration: A specific regeneration solution is injected to remove the bound target, preparing the sensor surface for the next cycle.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Biolayer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time. It is particularly useful for high-throughput screening.
Methodology:
-
Sensor Hydration: Streptavidin-coated biosensor tips are hydrated in the assay buffer for at least 10 minutes.
-
Aptamer Loading: The biosensor tips are dipped into wells containing a solution of the biotinylated TNA aptamer to immobilize it on the sensor surface.
-
Baseline: The loaded biosensors are moved to wells containing only buffer to establish a stable baseline.
-
Association: The biosensors are then moved to wells containing the target protein at different concentrations to measure the association phase.
-
Dissociation: Finally, the biosensors are moved back to the buffer-only wells to measure the dissociation phase.
-
Data Analysis: Similar to SPR, the resulting data is analyzed to determine the ka, kd, and Kd values.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-nucleic acid interactions based on the difference in electrophoretic mobility between a free nucleic acid and a protein-nucleic acid complex.
Methodology:
-
Probe Labeling: The TNA aptamer is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled TNA aptamer is incubated with varying concentrations of the target protein in a binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled TNA aptamer are visualized. A "shifted" band, with lower mobility, indicates the formation of the TNA aptamer-protein complex.
-
Data Analysis: The fraction of bound aptamer at each protein concentration is quantified to estimate the Kd.
TNA Aptamers in Signaling Pathways
Aptamers can be designed to not only bind to specific cell surface receptors but also to modulate their downstream signaling pathways. While much of the research in this area has focused on DNA and RNA aptamers, the principles can be extended to TNA aptamers. For instance, aptamers targeting receptor tyrosine kinases (RTKs) like the Fibroblast Growth Factor Receptor (FGFR) can inhibit receptor dimerization and subsequent autophosphorylation, thereby blocking downstream signaling cascades involved in cell proliferation and survival.[3]
Caption: Inhibition of FGFR signaling by a TNA aptamer.
Conclusion
TNA aptamers represent a promising class of affinity reagents with significant potential in research, diagnostics, and therapeutics. Their key advantage of high nuclease resistance addresses a major limitation of conventional DNA and RNA aptamers. The validation of TNA aptamers for target binding relies on a suite of well-established biophysical techniques, including SPR, BLI, and EMSA, which provide quantitative data on their binding affinity and specificity. While more comparative studies are needed to fully delineate their performance against other affinity reagents for a broader range of targets, the existing evidence suggests that TNA aptamers are a robust and valuable tool for molecular recognition.
References
Head-to-Head Comparison: TNA vs. 2'-O-Me RNA in Therapeutic Oligonucleotides
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nucleic acid therapeutics, chemical modifications are essential for transforming oligonucleotides into viable drug candidates. These modifications enhance stability, improve efficacy, and modulate the safety profile of these molecules. Among the most promising modifications are Threose Nucleic Acid (TNA) and 2'-O-Methyl RNA (2'-O-Me RNA). This guide provides a comprehensive, data-driven comparison of TNA and 2'-O-Me RNA to inform the selection of optimal chemistries for therapeutic applications.
At a Glance: Key Distinctions
| Feature | Threose Nucleic Acid (TNA) | 2'-O-Methyl RNA (2'-O-Me RNA) |
| Structure | Features an unnatural four-carbon threose sugar backbone with a 3'-2' phosphodiester linkage. | Incorporates a methyl group at the 2' position of the natural ribose sugar. |
| Nuclease Resistance | Exhibits exceptionally high resistance to a wide range of nucleases.[1][2][3] | Offers enhanced stability against nucleases compared to unmodified RNA, though generally less than TNA.[1][2] |
| Binding Affinity (Tm) | Tends to decrease the thermal stability of RNA/RNA duplexes. | Generally increases the thermal stability of RNA/RNA duplexes.[4] |
| In Vivo Efficacy | Has demonstrated potent in vivo activity in both antisense and siRNA applications, with the potential for an extended duration of action.[3][5][6] | A well-established modification used in several approved antisense and siRNA therapeutics, showing robust in vivo performance.[7][8][9] |
| Toxicity | Preclinical studies indicate good tolerability, and certain sequences have been shown to reduce off-target effects.[1][2][6] | Possesses a well-documented safety profile from extensive clinical application, though sequence-dependent toxicities can occur.[10] |
Structural Comparison: A Tale of Two Backbones
The core distinction between TNA and 2'-O-Me RNA lies in their fundamental chemical structures, which dictates their unique properties.
-
Threose Nucleic Acid (TNA): TNA is built upon a synthetic four-carbon threose sugar, creating a more compact and rigid backbone with a 3'-2' phosphodiester linkage, a departure from the natural 3'-5' linkage found in RNA.[1] This distinct architecture is the primary contributor to its remarkable resistance to nuclease degradation.
-
2'-O-Methyl RNA (2'-O-Me RNA): This modification involves the addition of a methyl group to the 2'-hydroxyl position of the native ribose sugar. This methylation provides steric hindrance against nuclease attack and helps to lock the sugar into an A-form helical conformation, which enhances its binding affinity to complementary RNA targets.[4][11]
Performance Data: A Quantitative Overview
Nuclease Resistance
The ability to withstand degradation by nucleases in biological fluids is a critical determinant of an oligonucleotide's therapeutic potential. In this regard, TNA has demonstrated a clear advantage.
| Oligonucleotide Modification | Serum Half-life (hours) | Supporting Evidence |
| TNA (with single modification) | > 24 | [3][12] |
| 2'-O-Me RNA (fully modified) | Approximately 24 (in human serum) | [13] |
| Unmodified RNA | < 0.5 | [14] |
A direct comparative study on siRNAs modified with either TNA or 2'-O-Me RNA confirmed the superior nuclease resistance conferred by the TNA modification.[1][2]
Thermodynamic Stability (Binding Affinity)
The affinity of an oligonucleotide for its target sequence is fundamental to its mechanism of action. This is often assessed by measuring the melting temperature (Tm) of the oligonucleotide-target duplex.
| Duplex Composition | Change in Tm per Modification (°C) | Supporting Evidence |
| TNA-RNA/RNA | Generally destabilizing (sequence-dependent) | [12] |
| 2'-O-Me RNA-RNA/RNA | +1.0 to +1.5 | [4] |
While 2'-O-Me RNA consistently enhances the stability of duplexes, TNA's impact is more variable and can be destabilizing, a property that can be leveraged to fine-tune specificity.[4][12]
In Vivo Efficacy
Both modifications have been successfully utilized to create effective oligonucleotide therapeutics for in vivo applications.
siRNA Applications:
| Modification | Animal Model | Target Gene | Key Finding | Supporting Evidence |
| TNA-modified siRNA | Mouse | TTR | Showed efficacy comparable to or exceeding the parent siRNA, with an improved duration of action. | [5] |
| 2'-O-Me RNA-modified siRNA | Mouse | Various | A cornerstone modification in clinically approved siRNA drugs, enabling potent and long-lasting gene silencing. | [15] |
Antisense Applications:
| Modification | Animal Model | Target Gene | Key Finding | Supporting Evidence |
| TNA-modified ASO | Mouse | GFP | Demonstrated high antisense activity, leading to significant inhibition of gene expression.[3][16] | [3] |
| 2'-O-Me RNA-modified ASO | Mouse | C-raf mRNA | Achieved a dose-dependent reduction in the target mRNA levels. |
Experimental Protocols
Oligonucleotide Synthesis: The Phosphoramidite (B1245037) Method
The synthesis of both TNA and 2'-O-Me RNA oligonucleotides is routinely performed using automated solid-phase phosphoramidite chemistry.
Caption: Automated solid-phase synthesis cycle for TNA and 2'-O-Me RNA oligonucleotides.
Methodology:
-
Detritylation: The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside using a mild acid.
-
Coupling: The subsequent phosphoramidite monomer is activated and coupled to the newly exposed 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of shorter, impurity sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: This four-step cycle is repeated to assemble the oligonucleotide chain.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The final product is purified to high homogeneity using methods such as high-performance liquid chromatography (HPLC).
Nuclease Resistance Assay in Serum
Objective: To evaluate and compare the stability of TNA and 2'-O-Me RNA modified oligonucleotides in a biologically relevant medium containing nucleases.
Protocol:
-
Oligonucleotide Preparation: Prepare solutions of the TNA-modified, 2'-O-Me RNA-modified, and an unmodified control oligonucleotide, each at a concentration of 50 pmol.
-
Incubation: The oligonucleotides are incubated in 50% fetal bovine serum (FBS) in a 10 µL total volume at 37°C.
-
Time Points: Aliquots are taken at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h).
-
Reaction Quenching: The degradation is halted by the addition of a loading dye containing a denaturing agent (e.g., formamide) and a chelator (e.g., EDTA), followed by storage at -20°C.
-
Analysis: The samples are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The intact oligonucleotide bands are visualized using a suitable stain (e.g., SYBR Gold), and the band intensities are quantified to calculate the half-life of each oligonucleotide.
Thermal Melting (Tm) Analysis
Objective: To assess the thermodynamic stability of the duplexes formed by TNA and 2'-O-Me RNA modified oligonucleotides with their complementary RNA targets.
Protocol:
-
Duplex Formation: The modified oligonucleotide is annealed with its complementary RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: The analysis is performed using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Melting Curve Generation: The absorbance at 260 nm is monitored as the temperature is gradually increased from a low starting point (e.g., 20°C) to a high end point (e.g., 90°C) at a controlled rate.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the duplex is denatured, is determined from the maximum of the first derivative of the resulting melting curve.
Mechanisms of Action and Cellular Processing
Antisense Mechanism: RNase H-Mediated Cleavage
Caption: RNase H-mediated degradation of target mRNA by a gapmer antisense oligonucleotide.
Gapmer antisense oligonucleotides, which can be designed with TNA or 2'-O-Me RNA "wings" flanking a central DNA "gap," function by recruiting the enzyme RNase H to the ASO:mRNA hybrid. RNase H then specifically cleaves the RNA strand of this duplex, leading to the degradation of the target mRNA and subsequent gene silencing.
siRNA Mechanism: RNA-Induced Silencing Complex (RISC)
Caption: The siRNA pathway involving the RNA-Induced Silencing Complex (RISC).[6]
Small interfering RNAs (siRNAs), often modified with TNA or 2'-O-Me RNA to improve their drug-like properties, are incorporated into the RNA-Induced Silencing Complex (RISC). The passenger strand is subsequently cleaved and removed, leaving the guide strand to direct RISC to its complementary target mRNA. The Argonaute-2 protein within RISC then catalyzes the cleavage of the target mRNA.
Conclusion and Future Directions
The choice between TNA and 2'-O-Me RNA is a strategic one, with implications for every aspect of an oligonucleotide therapeutic's performance.
-
2'-O-Me RNA stands as a robust and well-validated modification, integral to the success of numerous clinical and commercial oligonucleotide drugs. Its ability to enhance binding affinity while providing substantial nuclease resistance makes it a dependable option for a wide array of therapeutic strategies.
-
TNA , a more recent innovation, offers the distinct advantage of exceptional nuclease resistance, which could translate to less frequent dosing and a longer duration of therapeutic effect. Although it can reduce duplex stability, this characteristic can be strategically utilized to minimize off-target binding and associated toxicities.[1][2]
Ultimately, the optimal modification strategy will be dictated by the specific therapeutic context, including the nature of the target, the desired pharmacokinetic profile, and the intended clinical application. Continued research into these and other novel nucleic acid chemistries will undoubtedly expand the toolkit for developing safer and more effective oligonucleotide-based medicines.
References
- 1. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuclease Resistance Design and Protocols [genelink.com]
- 14. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
TNA Probes Outshine DNA and RNA Alternatives in Cross-Hybridization Analysis, Offering Superior Specificity
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the superior performance of Threose Nucleic Acid (TNA) probes in cross-hybridization analysis. This guide provides an objective evaluation of TNA probes against traditional DNA and RNA probes, supported by experimental data, demonstrating their enhanced specificity and mismatch discrimination capabilities. TNA probes represent a significant advancement for molecular diagnostics and therapeutic applications where precise target recognition is paramount.
TNA, an artificial xeno-nucleic acid (XNA), possesses a simpler four-carbon threose sugar backbone, which confers unique hybridization properties. This structural difference results in TNA/RNA duplexes being thermodynamically more stable than TNA/DNA duplexes, a key factor in their reduced cross-hybridization with off-target DNA sequences.
Key Performance Advantages of TNA Probes:
-
Exceptional Specificity: TNA probes exhibit a higher binding affinity for their complementary RNA targets compared to DNA targets. This inherent preference minimizes cross-hybridization with genomic DNA, a common challenge with conventional DNA and RNA probes.
-
Superior Mismatch Discrimination: TNA probes can effectively distinguish between perfectly matched target sequences and those with single or multiple base mismatches. This high level of discrimination is critical for applications such as SNP genotyping and allele-specific quantification.
-
Enhanced Stability: The modified backbone of TNA renders it resistant to nuclease degradation, leading to a longer half-life in biological samples compared to natural nucleic acid probes. TNA probes also demonstrate excellent thermal stability.
Comparative Hybridization Data
The following tables summarize the key quantitative data from thermodynamic analyses of TNA, DNA, and RNA duplexes.
| Duplex Type | Melting Temperature (Tm) (°C) | Dissociation Constant (Kd) (nM) |
| TNA/RNA | 72.4 | 45 |
| TNA/DNA | 62.5 | 135 |
| RNA/RNA | 72.8 | 12 |
| DNA/DNA | 62.1 | 15 |
Table 1: Thermal Stability and Binding Affinity of Perfectly Matched Duplexes. This table highlights the comparable thermal stability of TNA/RNA and RNA/RNA duplexes, both of which are significantly more stable than TNA/DNA and DNA/DNA duplexes. The dissociation constant data indicates a stronger binding affinity of TNA for RNA over DNA. Data is for a 10-mer duplex.[1]
| TNA Probe Target | Purine (B94841) Content in TNA | Melting Temperature (Tm) (°C) |
| DNA | 25% | 20.3 - 22.8 |
| DNA | 50% | 20.0 |
| DNA | 75% | 35.0 - 36.1 |
Table 2: Influence of Purine Content on TNA:DNA Duplex Stability. The thermal stability of TNA:DNA duplexes is significantly influenced by the purine content of the TNA probe. Higher purine content leads to a substantial increase in the melting temperature, indicating more stable hybridization. Data is for an 8-mer duplex.
Experimental Protocols
A detailed protocol for conducting a cross-hybridization analysis using TNA probes is provided below. This protocol outlines the key steps from probe design and synthesis to data analysis.
I. TNA Probe Design and Synthesis
-
Probe Design:
-
Design TNA probes to be complementary to the target RNA or DNA sequence.
-
Aim for a probe length of 15-25 nucleotides.
-
Ensure a GC content of 40-60% for optimal hybridization.
-
For enhanced stability of TNA:DNA hybrids, design probes with a higher purine content (around 75%) if possible.
-
Incorporate a fluorophore (e.g., FAM, CY3) at the 5' or 3' end for detection.
-
-
TNA Probe Synthesis:
-
TNA probes are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.
-
Utilize commercially available or custom-synthesized TNA phosphoramidite monomers.
-
The synthesis cycle involves deprotection, coupling, capping, and oxidation steps, similar to standard DNA oligonucleotide synthesis.
-
Following synthesis, the TNA probes are cleaved from the solid support and deprotected.
-
Purify the probes using high-performance liquid chromatography (HPLC) to ensure high purity.
-
II. Cross-Hybridization Assay: Melting Curve Analysis
-
Prepare Hybridization Reactions:
-
In separate wells of a 96-well plate, prepare hybridization reactions containing the TNA probe and either the perfectly matched DNA target, mismatched DNA target, perfectly matched RNA target, or mismatched RNA target.
-
Hybridization Buffer: 1 M NaCl, 10 mM sodium phosphate (B84403) buffer (pH 7.0), 0.1 mM EDTA.
-
Concentrations: Use a final concentration of 1 µM for both the TNA probe and the target nucleic acid.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument or a dedicated melting curve analysis system equipped with a fluorescence detector.
-
Denature the samples by heating to 95°C for 5 minutes.
-
Anneal the probe and target by cooling to 25°C at a rate of 1°C/min.
-
Generate the melting curve by slowly increasing the temperature from 25°C to 95°C at a ramp rate of 0.5°C/minute, while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the derivative curve corresponds to the Tm.
-
Compare the Tm values obtained for the perfectly matched and mismatched targets for both DNA and RNA. A larger difference in Tm (ΔTm) between the perfect match and the mismatch indicates better mismatch discrimination.
-
Visualizing the Experimental Workflow
Caption: Workflow for TNA probe cross-hybridization analysis.
Molecular Interactions and Specificity
The superior specificity of TNA probes for RNA targets can be attributed to the conformational preferences of the resulting duplexes.
Caption: TNA probe hybridization with RNA and DNA targets.
TNA preferentially forms a stable A-form-like helical structure when hybridized with RNA. While it can also bind to DNA, the resulting TNA/DNA duplex is less stable due to the energetic cost of forcing the DNA strand to adopt a conformation that is not its preferred B-form. This conformational difference is the basis for the enhanced specificity of TNA probes for RNA targets.
References
TNA vs. DNA Probes in Diagnostic Assays: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more sensitive, specific, and robust diagnostic assays has led to the exploration of novel nucleic acid analogs that can overcome the limitations of traditional DNA probes. Among these, Threose Nucleic Acid (TNA) has emerged as a promising alternative. This guide provides an objective comparison of the performance of TNA probes versus conventional DNA probes in diagnostic assays, supported by experimental data and detailed methodologies.
Executive Summary
Threose Nucleic Acid (TNA) probes consistently demonstrate superior performance characteristics compared to their DNA counterparts in diagnostic applications, particularly in the detection of microRNAs (miRNAs). The key advantages of TNA probes include enhanced stability against nucleases and temperature fluctuations, superior specificity in discriminating single-base mismatches, and improved binding affinity to RNA targets. These attributes translate to more reliable and sensitive diagnostic assays.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of TNA probes compared to DNA probes based on available experimental data.
| Performance Metric | TNA Probes | DNA Probes | Key Advantages of TNA |
| Specificity | Capable of distinguishing single to double base mismatches.[1] | Lower specificity; difficulty in discriminating single-base mismatches. | Higher precision in target identification, reducing false positives. |
| Nuclease Stability | Exhibit favorable nuclease stability, avoiding degradation when incubated with nucleases for 24 hours.[1] | Susceptible to degradation by nucleases. | Suitable for use in complex biological samples with high nuclease activity. |
| Thermal Stability | Functionally intact after incubation at 40°C.[1] | Lower thermal stability, prone to denaturation at elevated temperatures. | Robust performance under varying temperature conditions. |
| Storage Stability | Maintain capability for accurate miRNA sensing after incubation at 4°C for up to 7 days.[1] | Shorter shelf-life and requires more stringent storage conditions. | Long-term stability, reducing reagent costs and improving assay consistency. |
| Binding Affinity | Strong specificity and affinity toward complementary RNAs.[1] | Weaker binding affinity to RNA targets compared to TNA.[2] | More efficient target capture, potentially leading to higher sensitivity. |
| Cellular Uptake | Efficiently taken up by cells with negligible cytotoxicity.[1] | Generally lower cellular uptake efficiency. | Advantageous for in vivo and live-cell imaging applications. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Protocol 1: Comparison of Specificity using a Fluorescence-Based Mismatch Detection Assay
This protocol outlines a method to compare the ability of TNA and DNA probes to discriminate between a perfect match target and a target with a single-base mismatch.
Materials:
-
Fluorophore-labeled TNA probe (e.g., Cy3-labeled)
-
Quencher-labeled TNA antisense strand
-
Fluorophore-labeled DNA probe (e.g., Cy3-labeled) with the same sequence as the TNA probe
-
Quencher-labeled DNA antisense strand with the same sequence as the TNA antisense strand
-
Perfect match RNA target
-
Single-base mismatch RNA target
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Probe Preparation: Prepare 500 nM solutions of both the TNA and DNA duplex probes by annealing the fluorophore-labeled strands with their respective quencher-labeled antisense strands in PBS buffer.
-
Assay Setup: In separate wells of a microplate, add the TNA and DNA probes.
-
Target Addition: To respective wells, add the perfect match RNA target and the single-base mismatch RNA target to a final concentration of 500 nM. Include control wells with no target.
-
Incubation: Incubate the microplate at 37°C for 40 minutes.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for Cy3, excitation ~550 nm, emission ~570 nm).
-
Data Analysis: Calculate the signal-to-background ratio by dividing the fluorescence intensity of the wells with the target by the fluorescence intensity of the no-target control wells. Compare the fluorescence enhancement for the perfect match and mismatch targets for both TNA and DNA probes. A greater difference in fluorescence enhancement between the perfect match and mismatch targets indicates higher specificity.
Protocol 2: Evaluation of Nuclease Stability
This protocol assesses the resistance of TNA and DNA probes to degradation by nucleases.
Materials:
-
TNA probe
-
DNA probe
-
Nuclease (e.g., DNase I or a general nuclease)
-
Nuclease-free water
-
Incubator
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
Gel staining agent (e.g., SYBR Gold)
Procedure:
-
Reaction Setup: Prepare separate reaction tubes containing the TNA probe and the DNA probe in nuclease-free water.
-
Nuclease Addition: Add the nuclease to each tube. Include control tubes for both TNA and DNA probes without the nuclease.
-
Incubation: Incubate all tubes at 37°C for a set time course (e.g., 0, 1, 4, and 24 hours).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation, as appropriate for the nuclease used.
-
Gel Electrophoresis: Analyze the samples by running them on a polyacrylamide gel.
-
Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands under a UV transilluminator.
-
Data Analysis: Compare the integrity of the probe bands over the time course. The persistence of an intact band in the presence of the nuclease indicates stability.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for comparing the specificity of TNA and DNA probes.
Caption: Workflow for evaluating the nuclease stability of TNA and DNA probes.
Signaling Pathway in Fluorescence-Based Detection
The underlying principle of the fluorescence-based detection assay is a strand displacement reaction.
Caption: Mechanism of signal generation in a strand displacement assay.
Conclusion
The available evidence strongly suggests that TNA probes offer significant advantages over traditional DNA probes in diagnostic assays. Their enhanced stability, specificity, and binding affinity make them a superior choice for applications requiring high precision and reliability, such as the detection of low-abundance biomarkers or the identification of single nucleotide polymorphisms. While the synthesis of TNA may be more complex and costly at present, the performance benefits are likely to drive further research and development, making TNA a key technology in the future of molecular diagnostics.
References
Comparative In Vivo Stability of Nucleic Acid Therapeutics
An essential aspect of developing effective nucleic acid-based drugs is ensuring their stability within a biological system. Threose Nucleic Acid (TNA) has emerged as a promising synthetic genetic polymer with significant potential for therapeutic applications, largely due to its remarkable resistance to nuclease degradation. This guide provides a comparative analysis of the in vivo stability of TNA therapeutics against other prominent nucleic acid-based platforms, supported by experimental data and methodologies.
The in vivo stability of nucleic acid therapeutics is a critical determinant of their efficacy and dosing frequency. Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells.[1] To overcome this, various chemical modifications have been developed. TNA, by its inherent structure, exhibits exceptional resistance to nuclease digestion.[2]
Recent studies have demonstrated that TNA is significantly more resistant to nuclease degradation than commonly used modifications such as 2'-O-methyl or 2'-fluoro ribose modifications.[3] In fact, TNA has been shown to remain intact for over a week when incubated in 50% human serum or human liver microsomes.[4][5] This high level of stability makes TNA a compelling candidate for therapeutic applications that require a long duration of action.
| Therapeutic Platform | Key Modifications for Stability | Nuclease Resistance | Reported In Vivo/Serum Stability |
| TNA (Threose Nucleic Acid) | Inherently stable backbone | High | Remains undigested after 7 days in 50% human serum.[4][5] |
| siRNA (small interfering RNA) | 2'-O-methyl, 2'-fluoro, Phosphorothioate (PS) linkages | Moderate to High | Half-life can be extended from minutes to hours/days with modifications. |
| ASO (Antisense Oligonucleotide) | Phosphorothioate (PS) backbone, 2'-O-methoxyethyl (MOE) | Moderate to High | PS backbone significantly increases resistance to endo- and exonucleases.[1] |
| mRNA (messenger RNA) | Modified nucleosides (e.g., pseudouridine), optimized codons, lipid nanoparticle (LNP) formulation | Low (unmodified) to High (formulated) | Encapsulation in LNPs protects mRNA from degradation and facilitates cellular uptake.[6][7] |
Experimental Protocols for Evaluating In Vivo Stability
A standard method for assessing the stability of nucleic acid therapeutics is the in vitro nuclease degradation assay using serum.
Serum Nuclease Degradation Assay Protocol
This protocol outlines the steps to evaluate the stability of oligonucleotides in the presence of serum nucleases.
-
Preparation of Oligonucleotides:
-
Synthesize and purify the TNA and other oligonucleotides to be tested.
-
Label the 5' end of the oligonucleotides with a fluorescent dye (e.g., FAM) for visualization.
-
Quantify the concentration of the labeled oligonucleotides.
-
-
Incubation with Serum:
-
Prepare reaction mixtures containing the labeled oligonucleotide at a final concentration of 1 µM in 50% human serum.
-
Incubate the reaction mixtures at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).
-
-
Sample Analysis:
-
Stop the degradation reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
-
Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Analysis:
-
Visualize the gel using a fluorescence imager.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (T1/2).
-
Visualizing Key Processes in Nucleic Acid Therapeutics
Cellular Uptake of Nucleic Acid Therapeutics
The journey of a nucleic acid therapeutic into a cell is a critical step for its action. Most nucleic acid drugs are internalized through endocytic pathways.[8] The following diagram illustrates the general mechanism of cellular uptake.
Caption: Cellular uptake of nucleic acid therapeutics via receptor-mediated endocytosis.
Experimental Workflow for In Vivo Stability Assessment
Evaluating the stability of a therapeutic in a living organism involves a series of coordinated steps, from administration to analysis.
Caption: A typical experimental workflow for assessing the in vivo stability of nucleic acid therapeutics.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Understanding In Vivo Fate of Nucleic Acid and Gene Medicines for the Rational Design of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based nucleic acid therapeutics with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in nucleic acid therapeutics: structures, delivery systems, and future perspectives in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of TNA and DNA Amidites
For researchers and professionals in drug development and molecular biology, the efficient synthesis of oligonucleotides is paramount. While DNA synthesis is a well-established and highly efficient process, the emergence of xeno nucleic acids (XNAs) like threose nucleic acid (TNA) offers new therapeutic and diagnostic possibilities due to their unique properties, such as resistance to nuclease degradation.[1] This guide provides a detailed comparison of the synthesis efficiency of TNA and DNA phosphoramidites, supported by experimental data and protocols, to aid researchers in making informed decisions for their applications.
Overview of Synthesis Chemistry
Both DNA and TNA oligonucleotides are predominantly synthesized using the automated solid-phase phosphoramidite (B1245037) method.[1] This process involves a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation. While the fundamental chemistry is the same, the efficiency of these steps, particularly the coupling reaction, can differ significantly between TNA and DNA amidites.
Quantitative Comparison of Synthesis Parameters
Direct, side-by-side quantitative comparisons of the coupling efficiency for a full set of TNA versus DNA phosphoramidites under identical conditions are not extensively documented in publicly available literature. However, analysis of published protocols and specific studies allows for a clear inference of their relative efficiencies. DNA synthesis is a highly optimized process with coupling efficiencies for standard phosphoramidites consistently exceeding 99%.[2] In contrast, the synthesis of TNA and other XNAs often necessitates extended coupling times and higher concentrations of phosphoramidites to achieve acceptable yields, indicating a lower intrinsic coupling efficiency.[3][4]
| Parameter | DNA Amidites | TNA Amidites | Key Observations |
| Typical Per-Cycle Coupling Efficiency | > 99% | Estimated 97-98% (inferred) | The lower coupling efficiency for TNA is inferred from the need for significantly longer coupling times to drive the reaction to completion. Even a small decrease in per-cycle efficiency dramatically reduces the yield of the full-length product for longer oligonucleotides. |
| Typical Coupling Time | 30 - 60 seconds | 5 - 15 minutes | TNA phosphoramidites exhibit slower reaction kinetics, requiring substantially longer exposure to the activator to achieve efficient coupling.[3][4] |
| Overall Yield of a 20-mer Oligonucleotide (Theoretical) | ~82% (at 99% efficiency) | ~66% (at 98% efficiency) | The cumulative effect of lower per-cycle coupling efficiency leads to a significantly lower overall yield of the desired full-length TNA oligonucleotide. |
Experimental Protocols: A Comparative Look
The standard protocols for solid-phase synthesis of DNA and TNA oligonucleotides on an automated synthesizer are outlined below. The primary difference lies in the duration of the coupling step.
Standard DNA Oligonucleotide Synthesis Protocol
This protocol is for a standard automated DNA synthesizer.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for approximately 60 seconds.
-
Coupling: The DNA phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) (0.25 M in acetonitrile), are delivered to the synthesis column. The coupling reaction is typically complete within 30-60 seconds.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent cycles. This is achieved by treating the support with a capping solution (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) for about 30 seconds.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine (0.02 M) in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water for about 30 seconds.
-
Cycle Repetition: These four steps are repeated for each subsequent nucleotide to be added to the growing chain.
-
Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation in concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.
TNA Oligonucleotide Synthesis Protocol
This protocol is adapted for TNA synthesis on a standard automated DNA synthesizer.
-
Deblocking (Detritylation): Similar to DNA synthesis, the 5'-DMT group is removed with 3% TCA in DCM for approximately 60 seconds.
-
Coupling: The TNA phosphoramidite (e.g., 50 mM in anhydrous acetonitrile) and an activator are delivered to the synthesis column. A significantly longer coupling time of 5 to 15 minutes is employed to ensure efficient reaction.[3][4]
-
Capping: Unreacted 5'-hydroxyl groups are capped using the same reagents as in DNA synthesis, typically for about 30 seconds.
-
Oxidation: The phosphite triester is oxidized to a phosphate triester with an iodine solution, similar to the DNA synthesis protocol, for about 30 seconds.
-
Cycle Repetition: The cycle is repeated for each TNA monomer.
-
Final Cleavage and Deprotection: The final cleavage and deprotection steps are generally similar to those for DNA, often involving treatment with concentrated ammonium hydroxide.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general solid-phase synthesis cycle and a comparison of the key workflow differences between DNA and TNA synthesis.
Conclusion
The synthesis of TNA oligonucleotides is a feasible but less efficient process compared to the synthesis of their natural DNA counterparts using current phosphoramidite chemistry. The primary bottleneck in TNA synthesis is the lower coupling efficiency of TNA phosphoramidites, which necessitates significantly longer coupling times. This not only extends the overall synthesis time but also leads to a lower yield of the full-length product, particularly for longer sequences. For researchers considering the use of TNA, it is crucial to account for these differences in synthesis efficiency and to optimize synthesis protocols accordingly. While the synthesis may be more challenging, the unique properties of TNA, such as its resistance to enzymatic degradation, make it a valuable tool for various therapeutic and biotechnological applications.
References
A Comparative Guide to Threose Nucleic Acid (TNA) for Gene Silencing Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TNA-Modified siRNAs with Alternative Gene Silencing Technologies
The field of nucleic acid-based therapeutics is rapidly advancing, with RNA interference (RNAi) technologies at the forefront of targeted gene silencing. While small interfering RNAs (siRNAs) have shown immense promise, their clinical translation faces hurdles related to stability, delivery, and off-target effects. Chemical modifications are crucial to overcoming these limitations. This guide provides a detailed comparison of a promising modification, Threose Nucleic Acid (TNA), with conventional siRNAs and another widely used modification, Locked Nucleic Acid (LNA), to aid researchers in selecting the optimal gene silencing strategy.
Performance Comparison: TNA vs. siRNA vs. LNA
The efficacy, stability, and potential for off-target effects are critical parameters for evaluating gene silencing oligonucleotides. The following tables summarize the available quantitative data for TNA-modified siRNAs, unmodified siRNAs, and LNA-modified siRNAs.
| Parameter | Unmodified siRNA | TNA-modified siRNA | LNA-modified siRNA | Antisense Oligonucleotides (ASO) |
| Potency (IC50) | Sub-nanomolar to low nanomolar range (e.g., ~0.06 nM for potent sequences)[1] | Comparable to or better than parent siRNA (e.g., 0.028 nM for an optimized construct)[2] | Highly potent, often sub-nanomolar (e.g., ~0.4 nM for a gapmer)[1] | Variable, typically in the low nanomolar range (e.g., ~70 nM for a phosphorothioate (B77711) ASO)[1] |
| In Vitro Knockdown | >85% for potent sequences[3] | Comparable to parent siRNA, with some positions showing improved activity[4] | Can be more potent than unmodified siRNA[5] | Effective, but often requires higher concentrations than siRNAs |
| Serum Stability (t1/2) | Very low (minutes)[5] | Significantly enhanced compared to unmodified siRNA and even phosphorothioate modifications[4] | Substantially enhanced half-life in serum[5] | Enhanced with modifications like phosphorothioates |
| Duration of Action | 5-7 days in rapidly dividing cells[3] | Expected to be prolonged due to enhanced nuclease resistance[6] | Can provide sustained silencing for several days[1] | Can have a long duration of action in vivo |
| Off-Target Effects | Can induce significant off-target gene silencing, primarily through seed region interactions[7] | Can mitigate off-target effects, likely due to altered thermodynamic binding affinity[2] | Can reduce off-target effects by modifying the seed region or altering strand bias[5][8] | Off-target effects are a consideration, dependent on sequence and modifications |
In-Depth Look at Key Performance Metrics
Gene Silencing Potency
TNA modifications, when strategically placed within an siRNA duplex, can maintain or even enhance gene silencing potency. Studies have shown that single TNA nucleotides incorporated into the seed region of siRNA duplexes result in similar levels of mRNA knockdown in vitro compared to the parent siRNA[4]. Optimized TNA-containing siRNAs have demonstrated IC50 values in the low picomolar range, indicating high potency[2]. LNA modifications are also known to produce highly potent gene silencing agents, with IC50 values often in the sub-nanomolar range[1]. Unmodified siRNAs can be very potent, but their activity is often limited by their instability[1].
Stability and Duration of Action
Off-Target Effects
Off-target effects, where the siRNA silences unintended genes, are a significant concern in RNAi therapeutics. These effects are often mediated by the "seed region" of the siRNA guide strand binding to partially complementary sequences in the 3' UTR of other mRNAs[7]. Encouragingly, TNA modifications, particularly at position 7 of the antisense strand, have been shown to mitigate off-target effects. This is likely due to a decrease in the thermodynamic binding affinity relative to other modifications like 2'-O-methyl[2]. Strategic placement of LNA modifications in the seed region has also been demonstrated to reduce off-target effects[5][8].
Signaling Pathways and Experimental Workflows
To understand the validation process for these gene silencing agents, it is essential to be familiar with the underlying biological pathway and the experimental workflows used to assess their performance.
The RNA Interference (RNAi) Pathway
The diagram below illustrates the key steps in the RNAi pathway, from the introduction of an siRNA duplex into the cell to the cleavage of the target mRNA. TNA- and LNA-modified siRNAs are designed to be processed by this same endogenous cellular machinery.
Caption: The RNA interference (RNAi) pathway initiated by a modified siRNA.
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for the in vitro validation of gene silencing oligonucleotides.
Caption: A standard workflow for in vitro validation of gene silencing.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for essential experiments used to validate gene silencing oligonucleotides.
Protocol 1: In Vitro Gene Silencing Assay
Objective: To determine the efficacy of TNA-modified siRNAs in reducing target gene expression in a cell-based assay.
Materials:
-
HEK293 or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA duplexes (unmodified, TNA-modified, LNA-modified, negative control)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis and qPCR (e.g., SYBR Green Master Mix)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 60-80% confluent at the time of transfection[10].
-
Preparation of siRNA-lipid complexes:
-
For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 10 nM) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation[11].
-
-
Transfection: Add the 205 µL of siRNA-lipid complex drop-wise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.
-
Harvesting and Analysis:
-
After incubation, wash the cells with PBS and lyse them directly in the well using TRIzol for RNA extraction.
-
Quantify the extracted RNA and perform reverse transcription to generate cDNA.
-
Analyze the target mRNA levels by qPCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of gene knockdown relative to cells treated with a negative control siRNA.
-
Protocol 2: Serum Stability Assay
Objective: To assess the stability of TNA-modified siRNAs in the presence of serum nucleases.
Materials:
-
siRNA duplexes (unmodified, TNA-modified, LNA-modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Incubation: Incubate 50 pmol of each siRNA duplex with 50% FBS in a total volume of 20 µL at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot of the reaction and immediately store it at -80°C to stop the degradation.
-
PAGE Analysis:
-
Prepare a 15% native polyacrylamide gel.
-
Mix the collected samples with a loading dye.
-
Load the samples onto the gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with SYBR Gold for 30 minutes.
-
Visualize the bands under UV light and quantify the intensity of the intact siRNA band at each time point.
-
Calculate the percentage of intact siRNA remaining relative to the 0-hour time point.
-
Protocol 3: In Vivo Delivery and Efficacy in a Mouse Model
Objective: To evaluate the in vivo gene silencing efficacy of TNA-modified siRNAs.
Materials:
-
C57BL/6 mice
-
TNA-modified siRNA formulated in lipid nanoparticles (LNPs)
-
Saline solution (for control)
-
Syringes and needles for intravenous injection
-
Anesthesia
-
Tissue homogenization equipment
-
Reagents for RNA extraction and qPCR
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 3, 7, or 14 days), euthanize the mice and harvest the target organ (e.g., liver).
-
Tissue Processing:
-
Immediately snap-freeze a portion of the tissue in liquid nitrogen for RNA analysis.
-
Homogenize the frozen tissue and extract total RNA using TRIzol.
-
-
Analysis:
-
Perform cDNA synthesis and qPCR to quantify the target mRNA levels.
-
Normalize the data to a stable housekeeping gene.
-
Calculate the percentage of gene knockdown in the treated group compared to the saline-treated control group.
-
Protocol 4: Off-Target Effect Analysis via Microarray
Objective: To identify potential off-target gene silencing induced by TNA-modified siRNAs on a genome-wide scale.
Materials:
-
Cells treated with TNA-modified siRNA, control siRNA, or mock-transfected.
-
RNA extraction kit
-
RNA quality control system (e.g., Agilent Bioanalyzer)
-
Microarray platform (e.g., Affymetrix, Agilent) and associated reagents for labeling and hybridization
-
Microarray scanner
-
Data analysis software
Procedure:
-
Sample Preparation: Transfect cells with the TNA-modified siRNA and a negative control siRNA as described in Protocol 1. Include a mock-transfected control. Harvest the cells after 24-48 hours and extract high-quality total RNA.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA.
-
Microarray Hybridization:
-
Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cRNA to the microarray chips according to the manufacturer's protocol.
-
-
Scanning and Data Acquisition: Scan the microarrays to obtain the fluorescence intensity data for each probe.
-
Data Analysis:
-
Normalize the microarray data to remove systematic variations.
-
Identify differentially expressed genes between the TNA-modified siRNA-treated group and the control groups.
-
Perform bioinformatic analysis to determine if the downregulated genes contain seed region matches to the siRNA, which would indicate potential off-target effects[13][14].
-
Conclusion
TNA-modified siRNAs represent a promising advancement in the field of gene silencing. Their enhanced stability and potential for reduced off-target effects address key challenges associated with traditional siRNA therapeutics. This guide provides a framework for researchers to objectively evaluate TNA technology in comparison to other gene silencing platforms. The provided data and protocols should facilitate the design and execution of robust validation studies, ultimately accelerating the development of safer and more effective nucleic acid-based medicines.
References
- 1. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. youtube.com [youtube.com]
- 12. Performing RNAi Experiments in Animals | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Cost-Analysis of TNA and LNA Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals embarking on projects involving xeno nucleic acids (XNAs), the choice between threose nucleic acid (TNA) and locked nucleic acid (LNA) is a critical one. Both offer unique advantages in terms of stability and binding affinity, but the cost of synthesis is a significant factor in project planning and scalability. This guide provides a comparative cost-analysis of TNA and LNA synthesis, supported by available pricing data and a detailed examination of the synthetic protocols.
Executive Summary
The synthesis of both TNA and LNA oligonucleotides relies on well-established solid-phase phosphoramidite (B1245037) chemistry, making them accessible to laboratories equipped for standard DNA/RNA synthesis. However, the cost of the modified phosphoramidite monomers is the primary driver of the overall synthesis cost. Based on currently available market prices, LNA phosphoramidites are generally more commercially available and competitively priced than TNA phosphoramidites. The synthesis of TNA monomers starts from the relatively inexpensive L-ascorbic acid, but the multi-step conversion to the final phosphoramidite contributes to its cost. While a precise cost-per-base is highly dependent on the supplier, scale, and purity, this analysis provides a framework for estimating and comparing the expenses associated with producing TNA and LNA oligonucleotides. A critical factor influencing the final cost is the synthesis yield, which can be lower for modified nucleic acids compared to their natural counterparts.
Data Presentation: A Comparative Look at Monomer Costs
To provide a quantitative comparison, the following table summarizes the publicly available pricing for TNA and LNA phosphoramidite monomers from various suppliers. It is important to note that prices can vary based on the protecting groups used, the scale of synthesis, and the vendor.
| Phosphoramidite Monomer | Supplier Example(s) | Price (USD) | Quantity | Cost per mg (USD) |
| TNA-A (Bz)-amidite | BroadPharm | $540.00 | 50 mg | $10.80 |
| $890.00 | 100 mg | $8.90 | ||
| TNA-C (Bz)-phosphoramidite | Cenmed | $1,216.09 | 250 mg | $4.86 |
| G-TNA Phosphoramidite | Biosolve | Price on request | - | - |
| TNA-T-phosphoramidite | Cenmed | $443.71 | - | - |
| LNA-A (Bz) CE Phosphoramidite | Pharmananoai | $8.00 - $500.00 | Varies | Varies |
| LNA-C (Ac) CE Phosphoramidite | Asymchem | $100.00 | 250 mg | $0.40 |
| LNA-G (iBu) CE Phosphoramidite | Asymchem | $50.00 | 100 mg | $0.50 |
| LNA-T CE Phosphoramidite | Asymchem | $55.00 | 100 mg | $0.55 |
| DMTr-LNA-U-3-CED-phosphoramidite | BroadPharm | $280.00 | 100 mg | $2.80 |
| $540.00 | 250 mg | $2.16 | ||
| $980.00 | 500 mg | $1.96 | ||
| L-Ascorbic Acid (TNA Starting Material) | Sigma-Aldrich, PhytoTech Labs | $15.15 - $81.50 | 100 g | $0.00015 - $0.00082 |
Experimental Protocols: The Synthetic Workflow
Both TNA and LNA oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry, a method familiar to most molecular biology labs.[1][2] The general cycle for both involves four key steps: deblocking, coupling, capping, and oxidation.[2][3]
TNA Oligonucleotide Synthesis Protocol
The synthesis of TNA phosphoramidite monomers begins with the commercially available and cost-effective L-ascorbic acid.[4] The protected threofuranosyl sugar is obtained in four steps, followed by Vorbrüggen-Hilbert-Johnson glycosylation to yield the desired nucleosides. These are then converted to the final DMTr-protected phosphoramidite monomers in another four steps.[4]
For the solid-phase synthesis of TNA oligonucleotides, the following general protocol is followed:[5]
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The incoming TNA phosphoramidite monomer is activated by a tetrazole derivative and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. To ensure high purity and yield, it is often necessary to increase the frequency and duration of the coupling reactions compared to standard DNA synthesis.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed.
-
Purification: The final TNA oligonucleotide is typically purified using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[5]
LNA Oligonucleotide Synthesis Protocol
LNA phosphoramidites are also incorporated into oligonucleotides using standard automated DNA synthesizers.[6][7]
-
Deblocking: Similar to TNA synthesis, the 5'-DMT group is removed with a mild acid.
-
Coupling: LNA phosphoramidites are activated and coupled to the growing chain. Due to their sterically hindered nature, LNA monomers may require longer coupling times than standard DNA or RNA phosphoramidites to achieve high coupling efficiency.[8]
-
Capping: Unreacted 5'-hydroxyls are capped.
-
Oxidation: The phosphite triester is oxidized to a phosphate triester.
-
Cleavage and Deprotection: The LNA-containing oligonucleotide is cleaved from the support and deprotected. LNA's stability to basic conditions makes it compatible with common deprotection strategies.
-
Purification: The final product is purified using standard methods like HPLC.
Factors Affecting Synthesis Yield and Overall Cost
The final cost of synthesizing a TNA or LNA oligonucleotide is not solely determined by the price of the phosphoramidites. The overall synthesis yield plays a crucial role. Several factors can influence the yield of modified oligonucleotides:
-
Coupling Efficiency: Modified phosphoramidites, including TNA and LNA, can exhibit lower coupling efficiencies compared to their natural DNA and RNA counterparts.[3][8] This can lead to a higher proportion of truncated sequences, especially for longer oligonucleotides, thus reducing the yield of the full-length product.
-
Sequence Composition: The specific sequence of the oligonucleotide can impact synthesis efficiency. For example, G-rich sequences can be problematic.[8]
-
Modifications: The presence of multiple modifications within a single oligonucleotide can further decrease the overall yield.[8]
-
Purification: Each purification step can lead to a loss of the final product. The need for stringent purification to remove failure sequences can significantly impact the final yield.[8]
Mandatory Visualizations
General Solid-Phase Oligonucleotide Synthesis Workflow
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. idtdna.com [idtdna.com]
- 4. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synoligo.com [synoligo.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of DMTr-TNA A(Bz)-amidite
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of DMTr-TNA A(Bz)-amidite, a phosphoramidite (B1245037) monomer used in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks to both personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a reactive chemical that requires careful handling in a controlled laboratory setting. While a specific Safety Data Sheet (SDS) for this compound was not located, general safety protocols for phosphoramidites should be strictly followed. These compounds are sensitive to moisture and air, and their decomposition can release flammable and toxic byproducts.
Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory. In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand, collect it in a sealed container, and dispose of it as hazardous waste.
Quantitative Safety Data
The following table summarizes the general hazards associated with phosphoramidite reagents, based on similar compounds.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Disposal Plan: A Step-by-Step Protocol
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite group is intentionally hydrolyzed to a less reactive and more stable species.
This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste (solid or residue in a container)
-
Anhydrous acetonitrile (B52724)
-
5% aqueous sodium bicarbonate solution
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Appropriately labeled hazardous waste container for solid chemical waste
Experimental Protocol for Deactivation:
-
Preparation: Perform all of the following steps inside a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Hydrolysis (Quenching):
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess (by volume) of a 5% aqueous sodium bicarbonate solution. The weak basic solution will facilitate the hydrolysis of the phosphoramidite and neutralize any acidic byproducts.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Any contaminated materials, such as gloves, weigh boats, and absorbent pads, should be collected in a separate, clearly labeled container for solid hazardous waste.
-
-
Final Disposal: The sealed hazardous waste containers should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the step-by-step procedure for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their research environment.
Personal protective equipment for handling DMTr-TNA A(Bz)-amidite
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMTr-TNA A(Bz)-amidite. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of this sensitive reagent.
Immediate Safety and Handling Precautions
This compound is a sensitive chemical that requires careful handling to prevent exposure and degradation.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Personal protective equipment (PPE) is mandatory.[2][3]
Key Handling Points:
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly sealed to protect from moisture and air, as phosphoramidites are sensitive to moisture.[3][4]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][5] |
| Face Shield | Recommended when there is a splash hazard.[3][6] | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[3][4] |
| Laboratory Coat | A standard laboratory coat must be worn.[3] | |
| Protective Clothing | Body protection should be chosen based on the concentration and amount of the substance at the workplace.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use an N95 or P1 type dust mask if ventilation is inadequate or dust is generated.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure all solvents and reagents are anhydrous, as phosphoramidites are highly sensitive to moisture.[4][7]
-
Prepare your workspace within a chemical fume hood.
-
Don the required personal protective equipment as detailed in the table above.
2. Dissolution:
-
Carefully dissolve the solid this compound in a minimal amount of anhydrous acetonitrile (B52724).[2] For empty containers, rinse with a small volume of anhydrous acetonitrile to recover any residue.[2]
-
The recommended concentration for oligonucleotide synthesis is typically between 0.05 M and 0.1 M.[7]
3. Storage:
-
Store this compound in a tightly sealed container.[4]
-
The recommended storage temperature is -20°C in a dry, well-ventilated area.[3][4][8]
-
Protect from heat and store away from oxidizing agents.[3][4]
4. Spill and Leak Procedures:
-
In the event of a spill, avoid dust formation.[4]
-
Absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[2]
-
Collect the absorbed material in a sealed container for disposal.[2]
-
Decontaminate the affected surface with alcohol.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[2] Do not dispose of this chemical into drains or the environment.[3]
Step-by-Step Disposal Protocol:
1. Waste Segregation:
-
Collect all solid waste and contaminated materials (e.g., gloves, weighing papers) in a designated, properly labeled, and sealed container.[3][9]
2. Deactivation of Small Quantities:
-
For small amounts of expired or unused solid waste, a deactivation process via hydrolysis is recommended.[2]
-
Dissolution: Carefully dissolve the phosphoramidite (B1245037) waste in a minimal amount of anhydrous acetonitrile.[2]
-
Quenching/Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate while stirring. A 10-fold excess volume of the bicarbonate solution is recommended to ensure complete hydrolysis.[2]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours.[2]
3. Final Disposal:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[2]
-
The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2][5]
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
